Product packaging for Fazamorexant(Cat. No.:CAS No. 1808918-69-5)

Fazamorexant

Cat. No.: B12402192
CAS No.: 1808918-69-5
M. Wt: 432.5 g/mol
InChI Key: PMJPLAGTPPVSRL-JLMWRMLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fazamorexant (development code YZJ-1139) is an investigational dual orexin receptor antagonist (DORA) being developed for the treatment of insomnia . It functions by selectively blocking the binding of wake-promoting neuropeptides orexin A and orexin B to both OX1 and OX2 receptors in the brain . This mechanism inhibits orexin-driven arousal signaling, thereby facilitating the natural onset and maintenance of sleep without generalized sedation, preserving sleep architecture that closely resembles physiological sleep . This targeted action offers a research alternative to traditional GABAergic hypnotics and is a key area of interest for investigating new insomnia therapies . Preclinical and clinical data indicate that this compound has high receptor selectivity and a pharmacokinetic profile characterized by rapid absorption and elimination, with a short half-life of approximately 1.9 to 3.7 hours . Recent Phase III clinical trial results, unveiled in 2025, demonstrated that this compound can significantly improve sleep efficiency, shorten sleep onset latency, and decrease nighttime awakenings in adults with insomnia, while exhibiting a favorable safety and tolerability profile with no observed rebound insomnia or withdrawal symptoms upon discontinuation . As a research compound, this compound provides a valuable tool for studying the role of the orexin system in sleep-wake regulation and related neurological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25FN4O2 B12402192 Fazamorexant CAS No. 1808918-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1808918-69-5

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,2R,5S)-2-[(5-fluoro-2-pyridinyl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone

InChI

InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1

InChI Key

PMJPLAGTPPVSRL-JLMWRMLUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

Fazamorexant's Mechanism of Action on Orexin Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fazamorexant (YZJ-1139) is a novel, orally administered dual orexin receptor antagonist (DORA) currently in late-stage clinical development for the treatment of insomnia.[1][2][3] Developed by Jiangsu Yangtze River Pharmaceutical Group, this compound represents a targeted therapeutic approach to sleep modulation by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their cognate receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[4][5] This antagonism of the orexin system suppresses wakefulness, thereby facilitating the initiation and maintenance of sleep. Preclinical and clinical data indicate that this compound possesses a promising pharmacokinetic and pharmacodynamic profile, with a rapid onset of action and a short half-life, potentially minimizing next-day residual effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with orexin receptors, the underlying signaling pathways, and comparative pharmacological data with other DORAs.

The Orexin System and its Role in Sleep-Wake Regulation

The orexin system is a key regulator of arousal, wakefulness, and other physiological processes. It consists of two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous ligands, orexin-A and orexin-B. Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain, influencing various wake-promoting centers. The binding of orexins to their receptors initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. Consequently, antagonism of this system presents a logical therapeutic strategy for insomnia.

This compound's Interaction with Orexin Receptors

This compound functions as a competitive antagonist at both OX1R and OX2R. By binding to these receptors, it prevents the endogenous orexin peptides from exerting their wake-promoting effects.

Quantitative Pharmacological Profile

In vitro studies have demonstrated this compound's potent antagonism of both orexin receptor subtypes. The following table summarizes the available quantitative data for this compound and provides a comparison with other approved DORAs.

Compound OX1R IC50 (nM) OX2R IC50 (nM) OX1R Ki (nM) OX2R Ki (nM)
This compound 3241Data not availableData not available
Suvorexant 1471260.558.1
Lemborexant Data not availableData not available6.12.6
Daridorexant Data not availableData not available0.47Data not available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Orexin Receptor Signaling Pathways

Orexin receptors are coupled to multiple G proteins, primarily Gq/11, Gi/o, and Gs, leading to the activation of diverse intracellular signaling cascades. The antagonism by this compound blocks these downstream effects.

G_protein_signaling cluster_receptor Cell Membrane Orexin_Receptor Orexin Receptor (OX1R / OX2R) Gq Gq Orexin_Receptor->Gq Activates Gi Gi/o Orexin_Receptor->Gi Activates Gs Gs Orexin_Receptor->Gs Activates Orexin Orexin-A / Orexin-B Orexin->Orexin_Receptor This compound This compound This compound->Orexin_Receptor Antagonism PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylate Cyclase (AC) (Inhibition) Gi->AC_inhibit AC_activate Adenylate Cyclase (AC) (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca2->Neuronal_Excitation PKC->Neuronal_Excitation PKA_decrease Protein Kinase A (PKA) cAMP_decrease->PKA_decrease PKA_increase Protein Kinase A (PKA) cAMP_increase->PKA_increase PKA_decrease->Neuronal_Excitation PKA_increase->Neuronal_Excitation

Caption: Orexin receptor signaling cascade and the antagonistic action of this compound.

Experimental Protocols

The determination of the pharmacological profile of orexin receptor antagonists involves various in vitro assays. Below are generalized methodologies for key experiments.

Orexin Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a compound for the orexin receptors.

experimental_workflow_binding Cell_Culture 1. Cell Culture (e.g., CHO or HEK293 cells stably expressing human OX1R or OX2R) Membrane_Prep 2. Membrane Preparation (Homogenization and centrifugation to isolate cell membranes expressing the receptor) Cell_Culture->Membrane_Prep Incubation 3. Incubation (Membranes + Radioligand (e.g., [3H]-Suvorexant) + varying concentrations of this compound) Membrane_Prep->Incubation Separation 4. Separation (Rapid filtration to separate bound and free radioligand) Incubation->Separation Quantification 5. Quantification (Scintillation counting to measure radioactivity of bound ligand) Separation->Quantification Analysis 6. Data Analysis (Calculation of Ki values using Cheng-Prusoff equation) Quantification->Analysis

Caption: Generalized workflow for an orexin receptor competitive binding assay.

Functional Assay (Calcium Mobilization Assay)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of functional potency (IC50).

experimental_workflow_functional Cell_Plating 1. Cell Plating (CHO or HEK293 cells expressing OX1R or OX2R are plated in microplates) Dye_Loading 2. Dye Loading (Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)) Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition (Varying concentrations of this compound are added to the wells) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Agonist Stimulation (Orexin-A is added to stimulate the receptors) Compound_Addition->Agonist_Stimulation Fluorescence_Reading 5. Fluorescence Reading (Changes in intracellular calcium are measured using a fluorescence plate reader) Agonist_Stimulation->Fluorescence_Reading Data_Analysis 6. Data Analysis (Calculation of IC50 values from concentration-response curves) Fluorescence_Reading->Data_Analysis

Caption: Generalized workflow for an orexin receptor functional assay (calcium mobilization).

Pharmacokinetics

The first-in-human study of this compound provided key pharmacokinetic parameters following single ascending doses (2-80 mg) and multiple ascending doses (10-60 mg) in healthy subjects.

Parameter Single Dose (2-80 mg) Multiple Dose (10-60 mg)
Tmax (median, h) 0.625 - 1.250.63 - 1.00 (on day 7)
t1/2 (mean, h) 1.91 - 3.682.41 - 3.07
Cmax (mean, ng/mL) 155 - 1970688 - 2200

Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. Cmax: Maximum plasma concentration.

The rapid absorption (short Tmax) and relatively short elimination half-life suggest a potential for a fast onset of sleep-promoting effects with a lower likelihood of next-day residual sedation.

Conclusion

This compound is a potent dual orexin receptor antagonist that effectively blocks the wake-promoting signals of the orexin neuropeptides. Its mechanism of action is well-defined, and its pharmacological profile suggests it could be a valuable therapeutic option for the treatment of insomnia. The rapid absorption and short half-life are desirable characteristics for a hypnotic agent. As further clinical trial data becomes available, a more complete understanding of this compound's clinical efficacy and safety in a broader patient population will emerge.

References

YZJ-1139 (Fazamorexant): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YZJ-1139, also known as Fazamorexant, is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, this compound modulates the brain's sleep-wake circuitry, leading to a decrease in wakefulness and the promotion of sleep. Developed by Jiangsu Yangtze River Pharmaceutical Group and Shanghai Haiyan Pharmaceutical Technology, this compound has progressed through clinical development, demonstrating a favorable pharmacokinetic profile and efficacy in improving sleep parameters in clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of YZJ-1139, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Role of the Orexin System in Sleep Regulation

The discovery of the orexin neuropeptide system, comprising orexin A and orexin B and their G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation. The orexin system is a critical regulator of wakefulness, and its dysregulation is implicated in sleep disorders such as narcolepsy. Consequently, antagonism of orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R are believed to offer a more comprehensive approach to promoting sleep by attenuating the wake-promoting signals mediated by both receptor subtypes.

Discovery and Preclinical Development of YZJ-1139 (this compound)

While specific details regarding the initial high-throughput screening and lead optimization for YZJ-1139 have not been extensively published, the development of this compound likely followed a rational drug design approach targeting the orexin receptors. The chemical structure of this compound, [(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, suggests a focus on optimizing potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacology

Preclinical in-vitro experiments have demonstrated that this compound is a potent antagonist of both OX1R and OX2R. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the receptor activity, are summarized in the table below. For comparison, data for Suvorexant, another approved DORA, are also included.

CompoundTargetIC50 (nM)
YZJ-1139 (this compound) OX1R 32 [1]
OX2R 41 [1]
SuvorexantOX1R147[1]
OX2R126[1]

Table 1: In Vitro Receptor Binding Affinity of YZJ-1139 (this compound) and Suvorexant.

Preclinical Experimental Protocols

In Vitro Receptor Binding Assay (Hypothetical Protocol based on standard industry practice):

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

  • Radioligand: [³H]-Almorexant or another suitable radiolabeled orexin receptor antagonist.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared.

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (YZJ-1139).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

    • After incubation, the bound radioligand is separated from the unbound radioligand by filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Clinical Development

This compound has undergone a comprehensive clinical development program to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with insomnia.

Phase I: First-in-Human Studies

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of YZJ-1139.

Pharmacokinetic Profile:

Following oral administration, YZJ-1139 is rapidly absorbed. The key pharmacokinetic parameters are summarized in the table below.

ParameterSingle Ascending Dose (2-80 mg)Multiple Ascending Dose (10-60 mg daily for 7 days)
Tmax (median, h) 0.625 - 1.25[1]0.63 - 1.00
t1/2 (mean, h) 1.91 - 3.682.41 - 3.07
Cmax (ng/mL) Dose-dependent increaseDose-dependent increase
AUC (ng*h/mL) Dose-dependent increaseDose-dependent increase

Table 2: Summary of Pharmacokinetic Parameters of YZJ-1139 (this compound) in Healthy Volunteers.

Experimental Protocol: Phase I Clinical Trial

  • Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

  • Participants: Healthy adult male and female subjects.

  • Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of YZJ-1139 (ranging from 2 mg to 80 mg) or placebo.

  • Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of YZJ-1139 (ranging from 10 mg to 60 mg) or placebo for 7 consecutive days.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points pre- and post-dose to determine the plasma concentrations of YZJ-1139 using a validated LC-MS/MS method.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Phase II and III Clinical Trials

Following the promising results from the Phase I study, this compound advanced to Phase II and III clinical trials to evaluate its efficacy and safety in patients with insomnia disorder. A Phase III clinical trial (NCT05525637) has been completed, and a New Drug Application (NDA) has been submitted to the National Medical Products Administration (NMPA) in China.

Mechanism of Action and Signaling Pathway

YZJ-1139 acts as a competitive antagonist at both OX1 and OX2 receptors. In the physiological state, orexin neurons in the lateral hypothalamus are active during wakefulness, releasing orexin peptides that bind to OX1R and OX2R on various downstream neurons, promoting and maintaining an awake state. By blocking these receptors, YZJ-1139 inhibits the wake-promoting signals from the orexin system, thereby facilitating the transition to and maintenance of sleep.

G cluster_0 Orexin Neuron (Lateral Hypothalamus) cluster_1 Target Neuron cluster_2 YZJ-1139 (this compound) Orexin_A_B Orexin A & B OX1R OX1R Orexin_A_B->OX1R Binds to OX2R OX2R Orexin_A_B->OX2R Binds to Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes YZJ1139 YZJ-1139 YZJ1139->OX1R Blocks YZJ1139->OX2R Blocks

Caption: Mechanism of action of YZJ-1139 (this compound) in the orexin signaling pathway.

Drug Development Workflow

The development of YZJ-1139 followed a typical pharmaceutical development pipeline, from initial discovery through to clinical trials and regulatory submission.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory Target_ID Target Identification (Orexin Receptors) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (Synthesis of YZJ-1139) HTS->Lead_Opt In_Vitro In Vitro Pharmacology (IC50 Determination) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Phase_I Phase I (Healthy Volunteers) - Safety - Pharmacokinetics In_Vivo->Phase_I Phase_II Phase II (Patients with Insomnia) - Efficacy - Dose Ranging Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) - Confirmatory Efficacy - Safety Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA

Caption: The discovery and development workflow of YZJ-1139 (this compound).

Conclusion

YZJ-1139 (this compound) is a promising new therapeutic agent for the treatment of insomnia. Its mechanism of action as a dual orexin receptor antagonist offers a targeted approach to sleep modulation. The available preclinical and clinical data suggest that this compound has a favorable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which may translate to a rapid onset of action and a reduced risk of next-day residual effects. The successful completion of Phase III trials and the submission of a New Drug Application mark a significant milestone in the development of this novel hypnotic agent. Further data from ongoing and future studies will continue to delineate the clinical utility and safety profile of this compound in the management of insomnia.

References

The Orexin System: A Technical Guide to its Role in Sleep-Wake Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of sleep-wake states.[1][2] Discovered in 1998, this hypothalamic network has been identified as a key player in maintaining wakefulness and stabilizing the transition between sleep and wakefulness.[1][3] A deficiency in orexin signaling is the primary cause of the sleep disorder narcolepsy.[1] This technical guide provides an in-depth overview of the orexin system, its signaling pathways, the methodologies used to study its function, and its therapeutic potential, with a focus on the development of orexin-based drugs for sleep disorders.

The Core Components of the Orexin System

The orexin system is comprised of a small population of neurons located exclusively in the lateral hypothalamus and perifornical area that produce the neuropeptides orexin-A (also known as hypocretin-1) and orexin-B (hypocretin-2). These peptides are derived from a common precursor protein, prepro-orexin. Orexin-A is a 33-amino acid peptide with two intrachain disulfide bonds, while orexin-B is a 28-amino acid linear peptide.

The actions of orexins are mediated by two G-protein coupled receptors (GPCRs), OX1R and OX2R. These receptors exhibit distinct binding affinities for the two orexin peptides and have different but overlapping distributions throughout the brain.

Orexin Receptor Binding Affinities

The differential binding affinities of orexin-A and orexin-B for OX1R and OX2R contribute to their distinct physiological roles. OX1R displays a significantly higher affinity for orexin-A than for orexin-B, while OX2R binds both peptides with similar high affinity. The binding affinities (Ki) of various ligands, including endogenous orexins and synthetic antagonists, are crucial for understanding their pharmacological effects.

Compound/LigandReceptorBinding Affinity (Ki, nM)SpeciesReference
Orexin-AOX1R0.47Human
Orexin-AOX2R~35 (EC50)Human
Orexin-BOX1RLower than Orexin-AHuman
Orexin-BOX2RSimilar to Orexin-AHuman
SuvorexantOX1R0.55Human
SuvorexantOX2R≥7.5 (pKi)Human
LemborexantOX1R6.1Human
LemborexantOX2R-Human
DaridorexantOX1R0.47Human
DaridorexantOX2R-Human
AlmorexantOX2R≥7.5 (pKi)Human

Orexin Neuron Activity and Sleep-Wake States

The firing rate of orexin neurons is tightly correlated with the animal's arousal state. These neurons are most active during wakefulness, particularly during periods of active exploration, and their activity significantly decreases during quiet wakefulness and sleep. This state-dependent activity underscores their role in promoting and maintaining wakefulness.

Behavioral StateOrexin Neuron Firing Rate (Spikes/sec)SpeciesReference
Active WakingHighRat
Quiet Waking~6 times lower than active wakingRat
Slow-Wave Sleep (SWS)Virtually silentRat
REM SleepMostly silent, with occasional burstsRat

Signaling Pathways of the Orexin System

Orexin receptors are coupled to various G-proteins, leading to the activation of multiple downstream signaling cascades. This complex signaling allows the orexin system to exert its diverse physiological effects.

G-Protein Coupling and Primary Effectors

Both OX1R and OX2R primarily couple to the Gq/11 subclass of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o and Gs proteins, leading to the inhibition or stimulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.

G_Protein_Coupling cluster_receptor Orexin Receptor cluster_gprotein G-Proteins cluster_effector Primary Effectors OX1R OX1R Gq Gq/11 OX1R->Gq OX2R OX2R OX2R->Gq Gi Gi/o OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC + AC Adenylyl Cyclase (AC) Gi->AC - Gs->AC +

Orexin Receptor G-Protein Coupling.
Downstream Signaling Cascades

The activation of primary effectors by orexin receptor stimulation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.

The PLC-mediated increase in intracellular Ca2+ and activation of PKC are central to orexin's excitatory effects. These events lead to the activation of various downstream targets, including non-selective cation channels, which contributes to neuronal depolarization. Furthermore, orexin signaling activates the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are involved in synaptic plasticity and gene expression.

Downstream_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Orexin Orexin-A / Orexin-B OXR OX1R / OX2R Orexin->OXR Gq Gq OXR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene

Major Downstream Signaling Pathways of Orexin.
Role of β-Arrestin in Orexin Receptor Signaling

β-arrestins play a crucial role in the desensitization and internalization of orexin receptors. Upon agonist binding, GPCR kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G-proteins, terminating G-protein-mediated signaling. Additionally, β-arrestin acts as a scaffold for components of the endocytic machinery, leading to receptor internalization. β-arrestin can also initiate its own signaling cascades, independent of G-proteins, including the activation of the ERK pathway.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin Orexin OXR OXR Orexin->OXR 1. Activation GRK GRK OXR->GRK 2. Phosphorylation P_OXR P-OXR beta_arrestin β-Arrestin P_OXR->beta_arrestin 3. Recruitment GRK->P_OXR beta_arrestin->OXR 4. Desensitization Endocytosis Receptor Internalization beta_arrestin->Endocytosis 5. Internalization ERK_pathway ERK Pathway beta_arrestin->ERK_pathway 6. Signaling

Role of β-Arrestin in Orexin Receptor Regulation.

Key Experimental Methodologies

A variety of experimental techniques are employed to investigate the orexin system, from the molecular to the behavioral level.

In Situ Hybridization for Orexin and Receptor mRNA

In situ hybridization is used to visualize the expression of orexin and orexin receptor mRNA in brain tissue, providing anatomical information about the localization of the orexin system. A recently developed technique, branched in situ hybridization chain reaction (bHCR), allows for the visualization of multiple target mRNAs in a semiquantitative manner.

Protocol Outline for Branched In Situ Hybridization Chain Reaction (bHCR):

  • Tissue Preparation: Mice are anesthetized and perfused with PBS, followed by dissection of the brain. The brain is then rapidly frozen and sectioned using a cryostat.

  • Probe Design and Synthesis: DNA probes complementary to the target mRNA sequences (e.g., for Ox1r and Ox2r) are designed and synthesized.

  • Hybridization: Brain sections are incubated with a hybridization solution containing the specific probes overnight at 37°C.

  • Signal Amplification: The sections are then incubated with hairpin DNA amplifiers that self-assemble into fluorescent polymers upon binding to the initiator probes.

  • Imaging: The fluorescent signals are visualized using a confocal or fluorescence microscope.

Electrophysiological Recording of Orexin Neurons

Patch-clamp electrophysiology in acute brain slices is a powerful technique to study the intrinsic properties of orexin neurons and their synaptic inputs.

Protocol Outline for Slice Electrophysiology:

  • Slice Preparation: The mouse is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the lateral hypothalamus are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour.

  • Recording: A slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Orexin neurons can be identified, for example, by the expression of a fluorescent reporter. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of an orexin neuron (giga-seal) to perform whole-cell patch-clamp recordings.

In Vivo Microdialysis for Orexin Measurement

In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure the concentration of orexins and other neurochemicals.

Protocol Outline for In Vivo Microdialysis:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the lateral hypothalamus of an anesthetized rodent.

  • Perfusion and Sampling: After a recovery period, the probe is perfused with aCSF at a slow, constant flow rate. Small molecules, including orexins, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Analysis: The collected dialysate samples are then analyzed to quantify orexin levels, typically using a sensitive immunoassay.

Optogenetic Manipulation of Orexin Neurons

Optogenetics is a technique that uses light to control the activity of genetically defined populations of neurons. This has been instrumental in elucidating the causal role of orexin neurons in sleep-wake transitions.

Protocol Outline for Optogenetics:

  • Viral Vector Delivery: A viral vector, typically an adeno-associated virus (AAV), carrying the gene for a light-sensitive ion channel (e.g., channelrhodopsin-2 for activation, or halorhodopsin for inhibition) is injected into the lateral hypothalamus of a mouse that expresses Cre recombinase specifically in orexin neurons.

  • Optical Fiber Implantation: An optical fiber is implanted above the injection site to deliver light to the targeted neurons.

  • Behavioral Testing: After allowing for viral expression, the animal is connected to a light source, and the effects of photostimulation or photoinhibition on sleep-wake behavior are monitored using EEG and EMG recordings.

Behavioral Phenotyping of Orexin Knockout Mice

Genetically modified mice lacking the prepro-orexin gene (orexin knockout mice) serve as a valuable model for studying the consequences of orexin deficiency and for testing potential therapeutic interventions. A battery of behavioral tests is used to characterize their phenotype.

Common Behavioral Tests:

  • Open Field Test: Assesses locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: Measures anxiety-like behavior based on the mouse's preference for open versus enclosed arms.

  • Forced Swim Test and Tail Suspension Test: Used to assess depression-like behavior.

  • Social Interaction Test: Evaluates social behavior and preference for social novelty.

  • Prepulse Inhibition Test: Measures sensorimotor gating, which can be impaired in certain neuropsychiatric disorders.

  • Sleep Recording (EEG/EMG): Quantifies sleep-wake architecture, including the frequency of state transitions and the presence of cataplexy-like episodes.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_preclinical Preclinical Research cluster_clinical Clinical Development Hypothesis Hypothesis: Orexin system modulates sleep-wake behavior KO_Model Generate Orexin Knockout Mice Hypothesis->KO_Model Anatomy Anatomical Studies (In Situ Hybridization) Hypothesis->Anatomy Physiology Physiological Studies (Electrophysiology, Microdialysis) Hypothesis->Physiology DORA_dev Develop Orexin Receptor Antagonists (DORAs) Hypothesis->DORA_dev Behavior Behavioral Phenotyping (Sleep, Anxiety, etc.) KO_Model->Behavior Opto Optogenetics Physiology->Opto DORA_test Test DORAs in Animal Models DORA_dev->DORA_test Phase1 Phase I Clinical Trials (Safety in healthy volunteers) DORA_test->Phase1 Phase2 Phase II Clinical Trials (Efficacy in patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy and safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General Experimental Workflow for Orexin System Research.

Therapeutic Targeting of the Orexin System: Dual Orexin Receptor Antagonists (DORAs)

The discovery that orexin deficiency causes narcolepsy led to the hypothesis that blocking orexin signaling could promote sleep. This has resulted in the development of a new class of insomnia medications called dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R. Several DORAs have been approved for the treatment of insomnia, including suvorexant, lemborexant, and daridorexant.

Clinical trials have demonstrated that DORAs are effective in improving both sleep onset and sleep maintenance. The following tables summarize key efficacy data from phase III clinical trials of approved DORAs.

Suvorexant
EndpointDoseChange from Baseline vs. Placebo (Month 3)Reference
Subjective Total Sleep Time (sTST)20/15 mgSignificant improvement
Subjective Time to Sleep Onset (sTSO)20/15 mgSignificant improvement at most timepoints
Wake After Sleep Onset (WASO) (PSG)20/15 mgSignificant improvement
Latency to Persistent Sleep (LPS) (PSG)20/15 mgNo significant difference
Lemborexant
EndpointDoseChange from Baseline vs. Placebo (6 months)Reference
Subjective Sleep Onset Latency (sSOL)5 mg-29.4 min
Subjective Sleep Onset Latency (sSOL)10 mg-32.5 min
Subjective Wake After Sleep Onset (sWASO)5 mg-51.5 min
Subjective Wake After Sleep Onset (sWASO)10 mg-48.1 min
Daridorexant
EndpointDoseChange from Baseline vs. Placebo (Month 3)Reference
Wake After Sleep Onset (WASO) (PSG)50 mg-18.3 min
Latency to Persistent Sleep (LPS) (PSG)50 mg-11.7 min
Wake After Sleep Onset (WASO) (PSG)25 mg-11.9 min
Latency to Persistent Sleep (LPS) (PSG)25 mg-7.6 min
Almorexant

Almorexant was one of the first DORAs to be studied extensively, although its development was discontinued. Nevertheless, the data from its clinical trials provided crucial proof-of-concept for the therapeutic potential of orexin receptor antagonism.

EndpointDoseChange from Baseline vs. PlaceboReference
Sleep Efficiency (SE) (PSG)400 mg+14.4%
Latency to Persistent Sleep (LPS) (PSG)400 mg-18 min
Wake After Sleep Onset (WASO) (PSG)400 mg-54 min
Wake After Sleep Onset (WASO) (PSG)200 mg-26.8 min (Day 1/2), -19.5 min (Day 15/16)

Conclusion and Future Directions

The orexin system has emerged as a fundamental regulator of sleep and wakefulness, and its discovery has revolutionized our understanding of sleep neurobiology. The development of DORAs represents a significant advancement in the treatment of insomnia, offering a novel mechanism of action that targets the promotion of wakefulness rather than inducing sedation through broad CNS depression.

Future research in the field will likely focus on:

  • Further elucidating the complex downstream signaling pathways of OX1R and OX2R to identify more specific therapeutic targets.

  • Investigating the role of the orexin system in other physiological processes , such as mood, cognition, and metabolism, and exploring the potential of orexin-based therapies for other disorders.

  • Developing novel orexin receptor modulators , including agonists for the treatment of narcolepsy and other disorders of excessive sleepiness, and potentially biased agonists that selectively activate specific signaling pathways to minimize side effects.

The continued exploration of the orexin system holds immense promise for the development of innovative treatments for a range of neurological and psychiatric disorders.

References

In Vitro Characterization of Fazamorexant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: An in-depth technical guide on the core in vitro characterization of Fazamorexant (YZJ-1139).

Introduction

This compound (developmental code name YZJ-1139) is a novel, orally administered dual orexin receptor antagonist (DORA) under development for the treatment of insomnia.[1] Developed by Jiangsu Yangtze River Pharmaceutical Group, it represents a targeted therapeutic approach to sleep disorders by modulating the orexin neuropeptide system, which is a critical regulator of wakefulness.[1] Unlike traditional hypnotics that often cause widespread central nervous system depression, DORAs like this compound offer a more targeted mechanism by specifically inhibiting the wake-promoting signals mediated by orexin receptors.[2] This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, detailing its binding characteristics, functional antagonism, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system, comprised of orexin-A and orexin-B peptides and their corresponding G-protein coupled receptors (GPCRs), is located in the hypothalamus and plays a pivotal role in maintaining arousal and wakefulness.

  • Orexin 1 Receptor (OX1R): Primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC), which subsequently mobilizes intracellular calcium.

  • Orexin 2 Receptor (OX2R): Can couple to both Gq (to mobilize calcium) and Gi/Gs proteins, thereby also modulating cyclic adenosine monophosphate (cAMP) levels.

By blocking the binding of orexin peptides to OX1R and OX2R, this compound effectively suppresses the downstream signaling cascades that promote wakefulness, thereby facilitating the initiation and maintenance of sleep.

cluster_ligand Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers Orexin Orexin A / Orexin B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq Gq OX1R->Gq OX2R->Gq Gis Gi/s OX2R->Gis PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gis->AC Ca ↑ Intracellular Ca2+ PLC->Ca cAMP ↓↑ cAMP AC->cAMP Wake Wakefulness Promotion Ca->Wake cAMP->Wake

Caption: this compound Signaling Pathway Blockade.

In Vitro Pharmacological Profile

The in vitro characterization of this compound confirms its potent and competitive antagonism of orexin receptors.

Receptor Binding Affinity

Binding affinity is a critical measure of a drug's potency at its target receptor. For this compound, this was determined through functional assays measuring the concentration required to inhibit 50% of the receptor activity (IC₅₀).

CompoundTargetIC₅₀ (nM)Reference
This compound OX1R32
OX2R41
Suvorexant (Comparator)OX1R147
OX2R126
Functional Antagonism

This compound demonstrates functional antagonism by inhibiting the downstream signaling of both OX1R and OX2R upon stimulation by orexin peptides. This is typically measured via two primary assays:

  • Intracellular Calcium Mobilization Assay: As orexin receptor activation via Gq coupling leads to a rise in intracellular calcium, this compound's ability to block this increase is a direct measure of its antagonism.

  • cAMP Modulation Assay: For OX2R, which also couples to Gi/Gs, this compound's ability to block changes in cAMP levels further confirms its functional antagonism.

Selectivity Profile

To ensure a targeted mechanism and minimize off-target effects, this compound was profiled against a panel of other receptors. In vitro experiments demonstrated that this compound possesses a better selectivity and safety profile compared to the first-generation DORA, Suvorexant, when tested against a panel of 21 G-Protein Coupled Receptor (GPCR) targets. The specific quantitative data from this broad selectivity panel are not detailed in the available public literature.

Detailed Experimental Methodologies

The following sections describe standardized protocols for the in vitro characterization of orexin receptor antagonists like this compound.

Orexin Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for OX1R and OX2R.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand: A high-affinity orexin receptor radioligand, such as [³H]-EMPA for OX2R or a suitable equivalent for OX1R.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled orexin antagonist (e.g., 10 µM Suvorexant).

  • Instrumentation: Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine cell membranes (e.g., 2-5 µg protein/well), a fixed concentration of radioligand (e.g., 1.5 nM [³H]-EMPA), and varying concentrations of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This assay measures the ability of an antagonist to block agonist-induced calcium release, a hallmark of Gq-coupled receptor activation.

Objective: To quantify the functional potency of this compound as an antagonist of OX1R and OX2R.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human OX1R or OX2R, seeded in black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-3 AM, Fluo-4 AM, or a commercial kit like the FLIPR Calcium 6 Assay Kit.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Orexin-A or Orexin-B.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Protocol:

  • Cell Plating: Seed cells into microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and incubate cells with the calcium indicator dye solution (e.g., 4 µM Fluo-3 AM with 2.5 mM probenecid) for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells and add varying concentrations of this compound. Incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration of Orexin-A (typically EC₈₀) to all wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

cluster_workflow General In Vitro Characterization Workflow A Target Identification (OX1R & OX2R) B Cell Line Development (Stable expression of OX1R/OX2R) A->B C Primary Screening: Binding Assays B->C E Secondary Screening: Functional Assays B->E G Tertiary Screening: Selectivity Profiling B->G D Determine Affinity (Ki) (Radioligand Displacement) C->D I Data Analysis & Candidate Characterization D->I F Determine Potency (IC50) (Calcium Flux, cAMP) E->F F->I H Assess Off-Target Activity (GPCR Panel) G->H H->I

Caption: In Vitro Characterization Workflow.
Functional Assay: cAMP Modulation

This assay is particularly relevant for OX2R and measures the antagonist's ability to block agonist-induced changes in intracellular cAMP.

Objective: To confirm this compound's functional antagonism at the Gi/Gs-coupled OX2R.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human OX2R.

  • cAMP Assay Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent biosensor (e.g., GloSensor™).

  • Agonist: Orexin-B or Orexin-A.

  • Adenylyl Cyclase Stimulator (for Gi-coupled assays): Forskolin.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Plate reader compatible with the chosen assay technology (e.g., HTRF or luminescence reader).

Protocol (Example for Gi-coupled activity):

  • Cell Plating: Seed cells in an appropriate microplate and culture overnight.

  • Compound Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a mixture of Orexin-A/B (agonist) and Forskolin. Forskolin directly stimulates adenylyl cyclase to produce cAMP; the Gi-coupled receptor activation by orexin will inhibit this production.

  • Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis: The antagonist activity of this compound is measured by its ability to reverse the orexin-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the IC₅₀ from the concentration-response curve.

cluster_binding Competitive Binding at Orexin Receptor cluster_outcome Binding Outcome Receptor Orexin Receptor (OX1R / OX2R) Activation Receptor Activation (Signal Transduction) Receptor->Activation Leads to NoActivation No Activation (Signal Blocked) Receptor->NoActivation Results in Orexin Orexin Peptide (Endogenous Ligand) Orexin->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Competes for Binding

Caption: Principle of Competitive Antagonism.

Conclusion

The in vitro characterization of this compound defines it as a potent dual orexin receptor antagonist with low nanomolar IC₅₀ values for both OX1R and OX2R. Its mechanism as a competitive antagonist is confirmed through functional assays that demonstrate its ability to block orexin-induced intracellular calcium and cAMP signaling pathways. Furthermore, preliminary data indicates a favorable selectivity profile compared to earlier-generation DORAs. These in vitro properties provide a strong pharmacological basis for its development as a targeted therapy for insomnia, supporting its continued investigation in clinical trials.

References

The Pharmacological Profile of Fazamorexant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fazamorexant (YZJ-1139) is a novel, orally administered dual orexin receptor antagonist (DORA) currently in late-stage clinical development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound attenuates the orexinergic "wake drive," thereby facilitating the initiation and maintenance of sleep.[1] Preclinical and clinical data indicate that this compound possesses a promising pharmacological profile, characterized by potent in vitro activity at both orexin receptors and a pharmacokinetic profile defined by rapid absorption and elimination.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro receptor affinity, pharmacokinetic parameters, and the methodologies employed in its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These G protein-coupled receptors are key components of the ascending arousal system in the central nervous system.[3] The endogenous ligands, orexin-A and orexin-B, are produced by neurons in the lateral hypothalamus and project to various brain regions to promote wakefulness.[3] By blocking the excitatory signaling of orexins, this compound reduces wakefulness and promotes a state permissive for sleep onset and maintenance. This targeted mechanism differs from traditional hypnotic agents that often cause widespread central nervous system depression, and is designed to more closely mimic physiological sleep architecture.

Orexin Signaling Pathway

The binding of orexin-A or orexin-B to OX1R and OX2R initiates a cascade of intracellular signaling events, primarily through the Gq/11, Gi/o, and Gs G-protein subtypes. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), leading to neuronal excitation. This compound blocks these initial receptor activation steps.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Excitation Neuronal Excitation PKC->Excitation Leads to PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction LC HPLC Separation (Waters, Acquity BEH C18) Extraction->LC MS Mass Spectrometry (Positive Ion Mode, MRM) LC->MS Quant Quantification (m/z 433.1 → 197.0) MS->Quant CalCurve Generate Calibration Curve Quant->CalCurve Calc Calculate Plasma Concentration CalCurve->Calc PK_Params Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Calc->PK_Params

References

Preclinical Profile of YZJ-1139 (Fazamorexant): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YZJ-1139, also known as Fazamorexant, is a novel dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively binding to and inhibiting the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), this compound modulates the orexin neuropeptide system, which is a key regulator of wakefulness. This technical guide provides a comprehensive overview of the available preclinical data on YZJ-1139 from studies in animal models, focusing on its pharmacology, pharmacokinetics, and safety profile.

Core Data Summary

In Vitro Pharmacology

In vitro studies have demonstrated the potent and selective antagonistic activity of this compound at both human orexin receptors.

Table 1: In Vitro Receptor Binding Affinity of YZJ-1139 (this compound)

ReceptorIC50 (nM)
Orexin 1 Receptor (OX1R)32[1]
Orexin 2 Receptor (OX2R)41[1]
Animal Safety and Tolerability

Preclinical safety studies have been conducted in rats and dogs to establish the no-observed-adverse-effect levels (NOAELs).

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) of YZJ-1139 (this compound) in Animal Models

Animal ModelNOAEL
Rat70 mg/kg[1]
Dog120 mg/kg[1]
Initial Effective Dose in Animal Models

Based on preclinical assessments referenced in a first-in-human study, the initial effective doses of this compound have been reported in rats.

Table 3: Initial Effective Dose of YZJ-1139 (this compound) in Animal Models

Animal ModelInitial Effective Dose
Rat3 mg/kg[1]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by acting as a dual antagonist of the orexin receptors, thereby inhibiting the wake-promoting signaling of the orexin neuropeptides (Orexin-A and Orexin-B).

cluster_0 Orexin Neuron cluster_1 Wake-Promoting Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Wakefulness Wakefulness OX1R->Wakefulness OX2R->Wakefulness YZJ-1139 YZJ-1139 (this compound) YZJ-1139->OX1R YZJ-1139->OX2R

Mechanism of action of YZJ-1139 (this compound).

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of YZJ-1139 are based on established methodologies for studying insomnia in animal models and conducting pharmacokinetic and toxicology assessments.

Rodent Models of Insomnia

Several rodent models are commonly used to induce insomnia and evaluate the efficacy of hypnotic agents. While specific studies with this compound in these models are not publicly available, the following protocols are standard in the field.

1. Stress-Induced Insomnia Model

  • Objective: To mimic stress-induced sleep disturbances.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • House animals individually and allow for acclimatization.

    • Implant telemetry devices for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Induce stress by methods such as cage change to a novel environment, exposure to predator odor, or inescapable footshock.

    • Administer YZJ-1139 or vehicle orally at a specified time before the dark phase.

    • Record and analyze sleep parameters, including sleep latency (time to fall asleep), total sleep time, and sleep architecture (NREM and REM sleep stages).

2. Caffeine-Induced Insomnia Model

  • Objective: To induce a state of hyperarousal and difficulty initiating sleep.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Surgically implant electrodes for EEG/EMG monitoring and allow for recovery.

    • Administer caffeine (e.g., 10-15 mg/kg, i.p.) to induce wakefulness.

    • Subsequently, administer YZJ-1139 or vehicle orally.

    • Monitor and score sleep-wake stages to assess the reversal of caffeine-induced arousal.

Pharmacokinetic Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of YZJ-1139.

  • Animal Models: Sprague-Dawley rats and Beagle dogs.

  • Methodology:

    • Administer a single dose of YZJ-1139 intravenously (for absolute bioavailability) and orally.

    • Collect serial blood samples at predetermined time points via cannulation or direct venipuncture.

    • Analyze plasma concentrations of YZJ-1139 using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

    • For excretion studies, house animals in metabolic cages to collect urine and feces for analysis.

Toxicology Studies
  • Objective: To evaluate the safety profile of YZJ-1139 after acute and repeated dosing.

  • Animal Models: Sprague-Dawley rats and Beagle dogs.

  • Methodology:

    • Acute Toxicity: Administer single, escalating doses of YZJ-1139 orally to determine the maximum tolerated dose (MTD) and identify signs of toxicity.

    • Repeated-Dose Toxicity: Administer YZJ-1139 daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.

    • Monitor clinical signs, body weight, food consumption, and perform detailed clinical pathology (hematology, clinical chemistry, urinalysis) at regular intervals.

    • At the end of the study, conduct a full necropsy and histopathological examination of all major organs.

    • Establish the NOAEL for each species.

Experimental and Logical Workflows

The preclinical development of a novel hypnotic agent like YZJ-1139 follows a structured workflow from initial discovery to enabling clinical trials.

cluster_0 Discovery & In Vitro cluster_1 Preclinical In Vivo cluster_2 Clinical Development Target_ID Target Identification (Orexin Receptors) Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro In Vitro Assays (Binding Affinity) Lead_Opt->In_Vitro PK_Studies Pharmacokinetic Studies (Rat, Dog) In_Vitro->PK_Studies Efficacy_Models Efficacy Models (Insomnia Models) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies (Rat, Dog) Efficacy_Models->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Phase_I Phase I Clinical Trials IND_Enabling->Phase_I

Preclinical development workflow for YZJ-1139.

The available preclinical data for YZJ-1139 (this compound) indicate that it is a potent and selective dual orexin receptor antagonist. The NOAELs established in rats and dogs provide a preliminary safety margin. While detailed efficacy studies in animal models of insomnia are not publicly available, the mechanism of action and the initial effective dose in rats suggest its potential as a therapeutic agent for insomnia. Further publication of comprehensive preclinical data will be crucial for a complete understanding of its profile.

References

The Scalable Synthesis and Purification of Fazamorexant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fazamorexant (also known as YZJ-1139) is a potent dual orexin receptor antagonist under investigation for the treatment of insomnia.[1][2][3] Its complex stereochemistry, featuring a nortropane core with three chiral centers, presents significant challenges for scalable and stereocontrolled synthesis. This technical guide provides an in-depth overview of a developed scalable synthetic route and purification methods, based on published research, to facilitate further research and development.

Orexin Signaling Pathway and this compound's Mechanism of Action

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to various brain regions, promoting arousal and maintaining wakefulness. Insomnia can be associated with an overactive orexin system. This compound acts as a dual antagonist, blocking the binding of orexin-A and orexin-B to both OX1 and OX2 receptors, thereby suppressing wakefulness and promoting sleep.[2]

Orexin_Pathway cluster_0 Hypothalamus cluster_1 Brainstem & Other Regions Orexin Neurons Orexin Neurons Orexin A/B Orexin A/B Orexin Neurons->Orexin A/B Release Arousal Centers Arousal Centers Wakefulness Wakefulness Arousal Centers->Wakefulness Promote OX1R / OX2R OX1R / OX2R Orexin A/B->OX1R / OX2R Bind to OX1R / OX2R->Arousal Centers Activate This compound This compound This compound->OX1R / OX2R Block

Figure 1: Simplified Orexin Signaling Pathway and the inhibitory action of this compound.

Retrosynthetic Analysis of this compound

A scalable synthesis of this compound has been developed, which disconnects the molecule into two key building blocks: 5-methyl-2-(pyrimidin-2-yl)benzoic acid and the chiral intermediate ((1S,2R,5S)-2-(((5-fluoropyridin-2-yl)oxy)methyl)-8-azabicyclo[3.2.1]octane).[4] The latter, a nortropane derivative, is the more complex fragment to synthesize stereoselectively.

Retrosynthesis cluster_0 Key Building Blocks This compound This compound (1) Acid 5-methyl-2-(pyrimidin-2-yl) benzoic acid (2) This compound->Acid Amide Bond Formation Amine ((1S,2R,5S)-2-(((5-fluoropyridin-2-yl)oxy)methyl) -8-azabicyclo[3.2.1]octan-8-amine) (3) This compound->Amine

Figure 2: Retrosynthetic disconnection of this compound into its key building blocks.

Optimized Synthetic Route (Route B)

An optimized and scalable synthetic route (Route B) was developed to overcome the challenges of stereocontrol and purification encountered in earlier approaches. This route utilizes a chiral auxiliary, (R)-α-phenethyl, to guide the stereochemistry and facilitate the purification of intermediates through crystallization.

Synthesis_Workflow Start Succinaldehyde & (R)-α-phenethylamine Robinson-Schopf Robinson-Schöpf Reaction Start->Robinson-Schopf Intermediate_13 Intermediate 13 (Nortropane core formation) Robinson-Schopf->Intermediate_13 Purification_13 Purification via HCl salt (Crystallization) Intermediate_13->Purification_13 Reduction_15 Reduction of Ketoester Purification_13->Reduction_15 Intermediate_16 Intermediate 16 Reduction_15->Intermediate_16 Reduction_Al Reduction with Red-Al Intermediate_16->Reduction_Al Intermediate_17 Intermediate 17 Reduction_Al->Intermediate_17 Condensation Condensation with 2,5-difluoropyridine Intermediate_17->Condensation Intermediate_18 Intermediate 18 Condensation->Intermediate_18 Purification_18 Purification via HCl salt (Crystallization) Intermediate_18->Purification_18 Deprotection Transfer Hydrogenation (Removal of chiral auxiliary) Purification_18->Deprotection Amine_3 Key Amine Intermediate (3) (Purification as D-tartrate salt) Deprotection->Amine_3 Amidation Amidation with Acid (2) Amine_3->Amidation This compound This compound (1) Amidation->this compound

Figure 3: Workflow of the optimized synthetic route for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from the published scalable route.

1. Synthesis of (1S,2S,5R)-Isopropyl-3-oxo-8-((R)-1-phenylethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (13)

  • Reaction: A solution of succinaldehyde is prepared by heating 2,5-dimethoxytetrahydrofuran with dilute hydrochloric acid. This is then reacted with (R)-α-phenethylamine hydrochloride and acetone dicarboxylic acid monoisopropyl ester in a buffered aqueous solution (pH ≈ 5).

  • Purification: The crude product is extracted with an organic solvent. The desired diastereomer is selectively crystallized as its hydrochloride salt. The free base is obtained by extraction under basic conditions.

2. Synthesis of Intermediate 18

  • Reduction of Ketoester (13 to 16): The purified ketoester (13) is reduced to the corresponding alcohol (16). The conditions for this reduction are screened to maximize diastereoselectivity.

  • Reduction with Red-Al (16 to 17): The ester group of intermediate 16 is reduced using Red-Al to yield the primary alcohol (17).

  • Condensation with 2,5-difluoropyridine: Intermediate 17 is condensed with 2,5-difluoropyridine to give crude intermediate 18.

  • Purification: Intermediate 18 is purified by forming its hydrochloride salt and isolating it by filtration.

3. Synthesis of Key Amine Intermediate (3)

  • Deprotection: The (R)-α-phenethyl protecting group is removed from intermediate 18 via transfer hydrogenation.

  • Purification: The resulting enantiomerically pure amine (3) is purified by crystallization as its D-tartrate salt.

4. Final Synthesis of this compound (1)

  • Amidation: The key amine intermediate (3) is coupled with 5-methyl-2-(pyrimidin-2-yl)benzoic acid (2) using a coupling agent such as T3P (propane phosphonic acid anhydride).

  • Purification: The final product, this compound, is purified by crystallization. Earlier, less scalable methods relied on chromatographic techniques like preparative HPLC or SFC for purification.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the optimized synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYieldPurity
1. Robinson-Schöpf Reaction and Purification 2,5-dimethoxytetrahydrofuran, (R)-α-phenethylamine HCl, acetone dicarboxylic acid monoisopropyl ester(1S,2S,5R)-Isopropyl-3-oxo-8-((R)-1-phenylethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (13)1. HCl, H₂O, heat; 2. Buffered aqueous solution (pH ≈ 5); 3. Crystallization as HCl saltHighHigh
2. Synthesis and Purification of Intermediate 18 Intermediate 13Intermediate 181. Reduction of ketoester; 2. Reduction with Red-Al; 3. Condensation with 2,5-difluoropyridine; 4. Crystallization as HCl saltGood~80% (crude), High (after purification)
3. Deprotection and Purification of Amine (3) Intermediate 18((1S,2R,5S)-2-(((5-fluoropyridin-2-yl)oxy)methyl)-8-azabicyclo[3.2.1]octane) (3)1. Transfer hydrogenation; 2. Crystallization as D-tartrate saltGoodHigh
4. Final Amidation and Purification Key Amine Intermediate (3) and Acid (2)This compound (1)T3P in ethyl acetate, heatHighHigh

Note: Specific yields and purities for each step are detailed in the primary literature. The terms "High" and "Good" are used here to represent the efficiency of the optimized process as described in the source.

Conclusion

The development of a scalable and stereocontrolled synthesis is a critical step in the journey of a drug candidate from the laboratory to the clinic. The optimized route for this compound, employing a chiral auxiliary and strategic crystallizations, effectively addresses the challenges posed by its complex molecular architecture. This technical guide provides a comprehensive overview of this process, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and structured data serve as a foundation for further exploration and optimization of orexin receptor antagonist synthesis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Fazamorexant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Fazamorexant (also known as YZJ-1139) dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this dual orexin receptor antagonist.

Introduction

This compound is a novel, orally administered dual orexin receptor antagonist (DORA) that selectively blocks both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] By antagonizing these receptors, this compound inhibits the wake-promoting signaling of orexin neuropeptides, thereby promoting the initiation and maintenance of sleep.[1] Preclinical data are crucial for determining appropriate dose ranges and study designs for further clinical investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and early clinical development.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueSpeciesReference
OX1R IC₅₀32 nMNot Specified[1]
OX2R IC₅₀41 nMNot Specified[1]

Table 2: In Vivo Dosage Information from Preclinical Animal Studies

ParameterDoseAnimal ModelRoute of AdministrationNotesReference
Initial Effective Dose3 mg/kgRatOralDose at which sleep-promoting effects were first observed.[2]
Initial Effective Dose10 mg/kg"Machines" (likely another animal model)Oral
No Observed-Adverse-Effect Level (NOAEL)70 mg/kgRatOralHighest dose tested without significant adverse effects in toxicology studies.
No Observed-Adverse-Effect Level (NOAEL)120 mg/kgDogOralHighest dose tested without significant adverse effects in toxicology studies.

Signaling Pathway

This compound exerts its effects by blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This antagonism reduces the excitatory signaling cascade in downstream neurons that are crucial for maintaining wakefulness.

Fazamorexant_Signaling_Pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Wake-Promoting Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Orexin_B Orexin-B Orexin_Neuron->Orexin_B OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Increased Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R This compound This compound This compound->OX1R This compound->OX2R

Caption: this compound blocks orexin signaling to reduce wakefulness.

Experimental Protocols

The following are representative protocols for conducting in vivo efficacy studies of this compound in rodent models of insomnia. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral administration of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct dosing volume.

    • Gently restrain the rat to minimize stress.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus.

    • Administer the dosing solution slowly and steadily.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Sleep-Wake Assessment in a Rat Model of Insomnia

This protocol describes a general workflow for assessing the sleep-promoting effects of this compound using electroencephalography (EEG) and electromyography (EMG).

Workflow Diagram:

Experimental_Workflow cluster_setup Phase 1: Surgical Preparation & Recovery cluster_acclimation Phase 2: Acclimation cluster_study Phase 3: Experimental Study cluster_analysis Phase 4: Data Analysis Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Habituation Habituation to Recording Chambers & Cables (3-5 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48 hours) Habituation->Baseline Dosing Oral Administration of This compound or Vehicle Baseline->Dosing Post_Dose_Recording Post-Dose EEG/EMG Recording (e.g., 6-24 hours) Dosing->Post_Dose_Recording Scoring Sleep-Wake State Scoring (Wake, NREM, REM) Post_Dose_Recording->Scoring Analysis Analysis of Sleep Parameters (Latency, Duration, Architecture) Scoring->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Workflow for in vivo sleep studies in rodents.

Materials:

  • Surgically prepared rats with EEG/EMG electrodes

  • Sleep recording system (amplifiers, data acquisition software)

  • Sound-attenuated and light-controlled recording chambers

  • This compound and vehicle

  • Sleep analysis software

Procedure:

  • Surgical Implantation:

    • Anesthetize rats and surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

    • Allow for a recovery period of at least one week.

  • Acclimation:

    • Acclimate the animals to the recording chambers and tethered recording cables for several days to minimize stress and obtain stable baseline sleep patterns.

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • Drug Administration:

    • At a consistent time (e.g., at the beginning of the light or dark cycle), administer this compound or vehicle orally as described in Protocol 1. A crossover design where each animal receives all treatments is recommended.

  • Post-Dosing Recording:

    • Immediately following administration, record EEG/EMG for a defined period (e.g., 6-24 hours) to assess the drug's effects on sleep.

  • Data Analysis:

    • Score the recorded data into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Analyze key sleep parameters, including:

      • Sleep Latency: Time to the first consolidated episode of NREM sleep.

      • Total Sleep Time: Duration of NREM and REM sleep.

      • Wake After Sleep Onset (WASO): Time spent awake after initial sleep onset.

      • Sleep Architecture: Percentage of time spent in each sleep stage and the number and duration of sleep/wake bouts.

    • Perform statistical analysis to compare the effects of this compound to vehicle control.

Concluding Remarks

The provided data and protocols offer a foundation for conducting in vivo animal studies with this compound. Researchers should carefully consider the specific aims of their studies to select the most appropriate animal models, dose levels, and outcome measures. As this compound is a relatively new compound, further publications on its preclinical characterization are anticipated and should be consulted as they become available.

References

Application Notes and Protocols: Fazamorexant for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazamorexant is a potent and selective dual orexin receptor antagonist (DORA) that targets both orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] Orexin neuropeptides, produced in the hypothalamus, are central to regulating wakefulness and arousal.[1] By blocking the binding of these neuropeptides to their receptors, this compound effectively suppresses the wake drive, making it a promising therapeutic agent for the treatment of insomnia.[1][2] In vitro cell-based assays are crucial for characterizing the pharmacological profile of compounds like this compound. This document provides a detailed protocol for the preparation of this compound for use in cell culture assays and a general methodology for assessing its antagonist activity.

Physicochemical Properties and Solubility

While specific public data on the solubility of this compound is limited, compounds of this nature are often characterized by poor aqueous solubility. For in vitro studies, a common approach is to dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted in cell culture media to achieve the desired final concentrations for the assay. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Cell culture medium appropriate for the cell line being used

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 432.5 g/mol , weigh out 4.325 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution using cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM in the cell culture well, you can prepare a 1 mM intermediate solution in media and then add the appropriate volume to the well.

    • Important: The final concentration of DMSO in the cell culture wells should not exceed a level that is toxic to the cells (typically ≤ 0.5% v/v). Ensure your dilution scheme accounts for this.

Storage and Stability:

  • The 10 mM stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working solutions prepared in cell culture medium are generally less stable and should be made fresh for each experiment.

Quantitative Data Summary

ParameterValueNotes
Stock Solution Concentration 10 mMIn 100% DMSO
Storage Temperature -20°C or -80°CAliquot to avoid freeze-thaw cycles
Recommended Final DMSO Concentration in Assay ≤ 0.5% (v/v)Verify tolerance for your specific cell line
Typical Assay Concentration Range 1 nM - 10 µMDependent on the specific assay and cell line

Experimental Protocol: Orexin Receptor Antagonist Activity Assay

This protocol describes a generic reporter gene assay to determine the antagonist activity of this compound on orexin receptors (OX1R or OX2R) expressed in a host cell line, such as HEK293 or CHO cells.

Materials:

  • Host cell line stably expressing the orexin receptor of interest (OX1R or OX2R) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to receptor activation (e.g., CREB).

  • Cell culture medium and supplements (e.g., FBS, antibiotics).

  • Orexin-A or Orexin-B peptide (as the agonist).

  • This compound working solutions.

  • White, opaque 96-well cell culture plates.

  • Reporter gene assay lysis buffer and substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a white, opaque 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium at 2x the final desired concentrations.

    • Prepare a 2x solution of the orexin agonist (e.g., Orexin-A for OX1R) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Carefully remove the growth medium from the cell plate.

    • Add the this compound dilutions to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

    • Add the orexin agonist solution to the wells. Include wells with cells treated with agonist alone (positive control) and cells with media alone (negative control).

  • Incubation and Lysis:

    • Incubate the plate for the optimal time required for reporter gene expression (typically 4-6 hours).

    • Remove the medium and wash the cells gently with PBS.

    • Add the appropriate lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the reporter enzyme.

  • Signal Detection:

    • Add the reporter gene substrate to each well.

    • Measure the luminescence or absorbance using a luminometer or spectrophotometer.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (agonist alone).

    • Plot the normalized response as a function of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of orexin receptors and the experimental workflow for preparing this compound.

G cluster_0 Orexin Receptor Signaling Orexin Orexin-A / Orexin-B OXR OX1R / OX2R (Gq/Gs-coupled) Orexin->OXR Agonist This compound This compound This compound->OXR Antagonist PLC PLC Activation OXR->PLC AC AC Activation OXR->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation Ca_PKC->CREB PKA->CREB Gene Gene Expression (e.g., Reporter Gene) CREB->Gene Response Cellular Response (Wakefulness) Gene->Response

Caption: Orexin receptor signaling pathway and the antagonistic action of this compound.

G cluster_1 Experimental Workflow: this compound Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve vortex Vortex/Warm (if necessary) dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Working Solutions in Media aliquot->dilute assay Add to Cell Culture Assay dilute->assay end End assay->end

References

Application Notes and Protocols for Studying Sleep Architecture in Mice Using Fazamorexant

Author: BenchChem Technical Support Team. Date: November 2025

A CAVEAT ON FAZAMOREXANT: As of the latest available research, specific preclinical data on the use of this compound for studying sleep architecture in mice is not extensively published. However, this compound is classified as a dual orexin receptor antagonist (DORA), a class of compounds with a well-understood mechanism of action. The following application notes and protocols are based on the established methodologies and expected outcomes for DORAs, using data from analogous compounds like lemborexant and almorexant to illustrate the principles of studying sleep architecture in mice.

Introduction to this compound and the Orexin System

Orexin Signaling Pathway and DORA Mechanism of Action

The orexin system promotes wakefulness by activating various downstream monoaminergic and cholinergic systems. Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. Activation of these G-protein coupled receptors leads to the excitation of wake-promoting neurons. DORAs, including this compound, competitively block both OX1R and OX2R, thereby inhibiting the downstream signaling cascade that maintains arousal and promoting a transition to sleep.

Orexin_Signaling_Pathway cluster_0 Lateral Hypothalamus cluster_1 Wake-Promoting Nuclei cluster_2 Target Receptors Orexin Neurons Orexin Neurons Orexin A & B Orexin A & B Orexin Neurons->Orexin A & B Monoaminergic & Cholinergic Neurons Monoaminergic & Cholinergic Neurons Wakefulness Wakefulness Monoaminergic & Cholinergic Neurons->Wakefulness OX1R OX1R Orexin A & B->OX1R OX2R OX2R Orexin A & B->OX2R OX1R->Monoaminergic & Cholinergic Neurons OX2R->Monoaminergic & Cholinergic Neurons This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Orexin signaling and DORA inhibition.

Expected Effects of this compound on Mouse Sleep Architecture

Based on studies with other DORAs, this compound is expected to produce dose-dependent changes in sleep architecture in mice. The primary effects are anticipated to be a decrease in wakefulness and an increase in both NREM and REM sleep.

Table 1: Expected Effects of a DORA (Lemborexant) on Sleep-Wake States in Wild-Type Mice

Treatment (Dose)% Time in Wakefulness (6h post-dose)% Time in NREM Sleep (6h post-dose)% Time in REM Sleep (6h post-dose)Latency to NREM Sleep (min)Latency to REM Sleep (min)
Vehicle73 ± 2%24 ± 2%2.6 ± 0.2%~129~267
Lemborexant (10 mg/kg)60 ± 3%36 ± 3%Not significantly changed~39~39
Lemborexant (30 mg/kg)42 ± 3%50 ± 3%7.8 ± 0.8%~27~27

Table 2: Expected Effects of a DORA (Almorexant) on Sleep-Wake States in Wild-Type Mice

Treatment (Dose)% Time in Wakefulness (6h post-dose)% Time in NREM Sleep (6h post-dose)% Time in REM Sleep (6h post-dose)Latency to NREM Sleep (min)Latency to REM Sleep (min)
Vehicle73 ± 2%24 ± 2%2.4 ± 0.2%~129~267
Almorexant (30 mg/kg)56.5 ± 2.8%40 ± 3%3.8 ± 0.5%~31.5~120
Almorexant (100 mg/kg)40 ± 3.3%54.4 ± 3.8%5.9 ± 0.6%~29.6~60

Experimental Protocols

The following protocols are standard methods for assessing the effects of a pharmacological agent on sleep architecture in mice and are based on established procedures.

Animal Models
  • Strain: C57BL/6J mice are commonly used for sleep studies.

  • Age and Weight: Adult mice (8-12 weeks old) are typically used.

  • Housing: Mice should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

Surgical Implantation of EEG/EMG Electrodes
  • Anesthesia: Anesthetize the mouse with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame.

  • Electrode Placement:

    • EEG Electrodes: Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording. A reference electrode can be placed over the cerebellum.

    • EMG Electrodes: Insert two flexible, insulated stainless-steel wires into the nuchal (neck) muscles for EMG recording.

  • Headmount Assembly: Secure the electrodes to a headmount connector, which is then fixed to the skull using dental cement.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the mice to recover for at least one week before starting the experiments.

Experimental Workflow

Experimental_Workflow A Surgical Implantation of EEG/EMG Electrodes B Post-operative Recovery (1-2 weeks) A->B C Habituation to Recording Environment & Handling B->C D Baseline Sleep Recording (Vehicle Administration) C->D E This compound Administration (e.g., oral gavage) D->E Crossover or Parallel Design F Post-treatment Sleep Recording (e.g., 6-24 hours) E->F G Data Analysis: Sleep Scoring & Quantification F->G H Statistical Analysis & Reporting G->H

Workflow for assessing this compound's effects.
Drug Administration

  • Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Route of Administration: Oral gavage (p.o.) is a common route for preclinical studies of DORAs.

  • Dosage: A dose-response study is recommended to determine the optimal dose. Based on other DORAs, a range of 10-100 mg/kg could be explored.

  • Timing: Administer the compound at the beginning of the light phase (the normal sleep period for mice) or the dark phase to model insomnia.

Sleep Recording and Analysis
  • Acclimation: Acclimate the mice to the recording cables and environment for several days before baseline recordings.

  • Baseline Recording: Record baseline sleep for at least 24 hours following vehicle administration.

  • Treatment Recording: After this compound administration, record sleep for a defined period (e.g., 6 to 24 hours).

  • Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

  • Sleep Scoring: The recording is manually or automatically scored in epochs (e.g., 10 seconds) into three stages:

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG activity).

  • Data Quantification: Quantify various sleep parameters, including:

    • Total time spent in wakefulness, NREM, and REM sleep.

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep/wake bouts.

    • Sleep architecture (e.g., percentage of each sleep stage).

Conclusion

By employing the well-established protocols for studying sleep in mice, researchers can effectively investigate the impact of this compound on sleep architecture. The expected outcomes, based on the known pharmacology of DORAs, include a significant promotion of both NREM and REM sleep, highlighting its potential as a therapeutic agent for sleep disorders. These application notes provide a comprehensive framework for designing and executing such preclinical studies.

References

Application of Fazamorexant in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazamorexant, also known as YZJ-1139, is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that modulates the activity of the orexin neuropeptide system.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes.[2] By competitively blocking the binding of orexin peptides to both OX1 and OX2 receptors, this compound suppresses the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep.[1] This targeted mechanism of action distinguishes it from traditional hypnotics that generally act via GABAergic pathways.[1]

While primarily developed for the treatment of insomnia, this compound's ability to modulate the orexin system presents significant opportunities for its application in broader neuroscience research. The orexin system is implicated in a variety of neurological and psychiatric conditions, including anxiety, depression, addiction, and pain.[3] Therefore, this compound can be a valuable pharmacological tool to investigate the role of orexin signaling in these and other CNS disorders.

These application notes provide an overview of this compound's pharmacological properties, detailed protocols for its use in key experimental paradigms, and potential avenues for its application in neuroscience research.

Data Presentation

Table 1: In Vitro Receptor Binding and Potency of this compound
ParameterValueReceptorSpeciesSource
IC50 32 nMOrexin 1 Receptor (OX1R)Human
IC50 41 nMOrexin 2 Receptor (OX2R)Human
Table 2: Pharmacokinetic Properties of this compound in Healthy Adult Humans (Single Ascending Dose Study)
DoseTmax (median, h)t1/2 (mean, h)Cmax (mean, ng/mL)AUC0-t (mean, ng·h/mL)
2 mg 0.631.91155459
5 mg 0.752.503381250
10 mg 1.252.595692240
20 mg 1.252.807883620
40 mg 1.253.6813407030
60 mg 0.753.3216508500
80 mg 1.253.2519709730
Source: Data from the first-in-human study of this compound.
Table 3: Pharmacokinetic Properties of this compound in Healthy Adult Humans (Multiple Ascending Dose Study - Day 7)
Dose (once daily)Tmax (median, h)t1/2 (mean, h)Cmax (mean, ng/mL)AUC0-t (mean, ng·h/mL)
10 mg 1.002.416882690
20 mg 1.002.7610304430
40 mg 0.632.8715507080
60 mg 1.003.07220010500
Source: Data from the first-in-human study of this compound.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway and this compound's Mechanism of Action

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Peptides Orexin-A Orexin-B OX1R OX1R Orexin_Peptides->OX1R binds OX2R OX2R Orexin_Peptides->OX2R binds Gq Gq OX1R->Gq OX2R->Gq Gi_Go Gi/Go OX2R->Gi_Go PLC PLC Activation Gq->PLC AC ↓ Adenylyl Cyclase Gi_Go->AC Ca_Influx ↑ Intracellular Ca²⁺ PLC->Ca_Influx Arousal Increased Neuronal Excitability (Wakefulness) Ca_Influx->Arousal AC->Arousal This compound This compound This compound->OX1R antagonizes This compound->OX2R antagonizes

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.

General Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy cluster_safety Safety Pharmacology Binding_Assay Receptor Binding Assay (Determine Ki, IC50) Functional_Assay Functional Assay (e.g., Calcium Flux, Reporter Gene) PK_Study PK Studies in Rodents (Determine t1/2, Cmax, Brain Penetration) Binding_Assay->PK_Study Sleep_Models Animal Models of Insomnia (EEG/EMG recording) PK_Study->Sleep_Models Behavioral_Models Behavioral Models (Anxiety, Depression, Pain, Addiction) PK_Study->Behavioral_Models Safety_Assays Safety & Tolerability (Rotarod, Irwin Test) Sleep_Models->Safety_Assays Behavioral_Models->Safety_Assays

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Note: The following protocols are generalized based on standard methodologies for dual orexin receptor antagonists. Researchers should optimize these protocols for their specific experimental conditions and for this compound.

Protocol 1: In Vitro Orexin Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand: [125I]-Orexin-A.

  • Non-specific binding control: A high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., Suvorexant).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • 96-well plates.

  • Scintillation counter and vials.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control (e.g., 1 µM Suvorexant).

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and the corresponding dilution of this compound.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Evaluation of Hypnotic Efficacy in Rodents

Objective: To assess the sleep-promoting effects of this compound in rats or mice.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgically implanted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • This compound formulation for oral administration. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vehicle control.

  • Data acquisition system for continuous EEG/EMG recording.

Procedure:

  • Animal Preparation: Allow animals to recover fully from surgery for at least one week. Acclimate them to the recording chambers and handling procedures.

  • Dosing: Administer this compound or vehicle via oral gavage at the beginning of the light phase (for nocturnal animals) to assess sleep promotion during their normal sleep period. A range of doses should be tested based on preliminary pharmacokinetic and tolerability studies.

  • EEG/EMG Recording: Record EEG/EMG continuously for at least 6-8 hours post-dosing.

  • Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10 seconds) to classify vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Data Analysis:

    • Quantify the total time spent in each vigilance state.

    • Analyze sleep architecture parameters, including:

      • Sleep Latency: Time from dosing to the first continuous NREM sleep bout.

      • Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.

      • Bout Duration and Number: Analyze the duration and frequency of sleep/wake bouts.

    • Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

Objective: To investigate the potential anxiolytic-like properties of this compound in rodents.

Materials:

  • Adult male mice or rats.

  • Elevated Plus Maze apparatus.

  • This compound formulation for intraperitoneal (IP) or oral administration.

  • Vehicle control.

  • Video tracking software for automated behavioral analysis.

Procedure:

  • Animal Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound or vehicle 30-60 minutes prior to testing. The dose selection should be based on prior studies to avoid sedative effects that could confound the results. A motor coordination test like the rotarod test should be performed to confirm the selected doses are not sedative.

  • EPM Test:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Behavioral Scoring: Use video tracking software or manual scoring to measure:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms (% open arm time) and the percentage of entries into the open arms (% open arm entries). An increase in these parameters is indicative of an anxiolytic-like effect.

    • Compare the results between the this compound-treated groups and the vehicle control group using statistical analysis (e.g., t-test or ANOVA).

Potential Applications in Neuroscience Research

  • Sleep Research: Beyond insomnia, this compound can be used to study the role of the orexin system in sleep architecture, sleep homeostasis, and the interaction between sleep and other physiological systems.

  • Anxiety and Stress-Related Disorders: Preclinical studies with other DORAs suggest a role for the orexin system in anxiety. This compound could be used in animal models of anxiety, panic disorder, and post-traumatic stress disorder (PTSD) to explore the therapeutic potential of orexin antagonism.

  • Depression: Given the strong comorbidity between insomnia and depression, and the involvement of the orexin system in mood regulation, this compound is a valuable tool to dissect the contribution of orexin signaling to the pathophysiology of depression.

  • Addiction and Reward Pathways: The orexin system is known to interact with reward pathways and has been implicated in substance use disorders. This compound could be utilized in preclinical models of addiction to investigate whether blocking orexin signaling can reduce drug-seeking and relapse behaviors.

  • Pain Research: Emerging evidence suggests that the orexin system modulates nociceptive processing. This compound could be tested in various animal models of acute and chronic pain to evaluate the analgesic potential of DORAs.

  • Neurodegenerative Diseases: Sleep disturbances are a common feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This compound could be used to study the impact of improving sleep on the progression of these diseases in relevant animal models.

Conclusion

This compound is a potent dual orexin receptor antagonist with a well-characterized pharmacokinetic profile in humans. While its primary clinical development is for insomnia, its specific mechanism of action makes it a highly valuable tool for the broader neuroscience research community. By using the protocols and data provided as a starting point, researchers can effectively employ this compound to explore the multifaceted roles of the orexin system in health and disease, potentially uncovering new therapeutic avenues for a range of neurological and psychiatric disorders.

References

Fazamorexant: A Research Tool for Investigating Orexin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fazamorexant (also known as YZJ-1139) is a potent and selective dual orexin receptor antagonist (DORA) that blocks the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[2] By antagonizing orexin receptors, this compound effectively suppresses the wake-promoting signals of the orexin system, making it a valuable tool for studying the role of orexin signaling in sleep, as well as in other neurological and physiological functions.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool.

Data Presentation

In Vitro Activity of this compound
ParameterOX1ROX2RReference Compound (Suvorexant)
IC₅₀ (nM) 3241147 (OX1R), 126 (OX2R)

Table 1: In vitro potency of this compound and a reference compound on human orexin receptors.[3]

Pharmacokinetic Properties of this compound in Humans (Single Ascending Dose)
DoseTₘₐₓ (h)t₁/₂ (h)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)
2 mg 0.63 - 1.251.91 - 3.68155Data not available
5 mg 0.63 - 1.251.91 - 3.68Data not availableData not available
10 mg 0.63 - 1.251.91 - 3.68Data not availableData not available
20 mg 0.63 - 1.251.91 - 3.68Data not availableData not available
40 mg 0.63 - 1.251.91 - 3.68Data not availableData not available
60 mg 0.63 - 1.251.91 - 3.68Data not availableData not available
80 mg 0.63 - 1.251.91 - 3.681970Data not available

Table 2: Summary of pharmacokinetic parameters of this compound in healthy human subjects after a single oral dose.[3] Cmax and AUC values increased in a dose-dependent manner.

Pharmacokinetic Properties of this compound in Humans (Multiple Ascending Dose)
Dose (once daily for 7 days)Tₘₐₓ (h) on Day 7t₁/₂ (h) on Day 7Cₘₐₓ (ng/mL) on Day 7AUC₀₋ₜ (ng·h/mL) on Day 7
10 mg 0.63 - 1.002.41 - 3.07688Data not available
20 mg 0.63 - 1.002.41 - 3.071030Data not available
40 mg 0.63 - 1.002.41 - 3.071550Data not available
60 mg 0.63 - 1.002.41 - 3.072200Data not available

Table 3: Summary of pharmacokinetic parameters of this compound in healthy human subjects after multiple oral doses. No apparent plasma accumulation was detected on Day 7.

Mandatory Visualizations

OrexinSignalingPathway cluster_neuron Orexin Neuron cluster_receptor Target Neuron cluster_downstream Downstream Effects Orexin_Peptides Orexin-A & Orexin-B OX1R OX1R Orexin_Peptides->OX1R Binds OX2R OX2R Orexin_Peptides->OX2R Binds Increased_Wakefulness Increased Wakefulness & Arousal OX1R->Increased_Wakefulness Activates OX2R->Increased_Wakefulness Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of this compound.

InVitroWorkflow start Start: Prepare Reagents prepare_cells Prepare CHO or HEK293 cells expressing human OX1R or OX2R start->prepare_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepare_cells->load_dye add_this compound Add varying concentrations of this compound load_dye->add_this compound incubate_antagonist Incubate add_this compound->incubate_antagonist add_agonist Add a fixed concentration of Orexin-A (agonist) incubate_antagonist->add_agonist measure_fluorescence Measure intracellular calcium (fluorescence intensity) add_agonist->measure_fluorescence analyze Analyze data to determine IC₅₀ measure_fluorescence->analyze

Caption: Workflow for in vitro characterization of this compound using a calcium mobilization assay.

InVivoWorkflow start Start: Animal Preparation implant_electrodes Surgically implant EEG/EMG electrodes in rodents (e.g., rats, mice) start->implant_electrodes acclimatize Allow for post-operative recovery and acclimatization implant_electrodes->acclimatize baseline_recording Record baseline sleep-wake data acclimatize->baseline_recording administer_this compound Administer this compound or vehicle (oral gavage) baseline_recording->administer_this compound record_eeg_emg Record EEG/EMG for a defined period (e.g., 6-24 hours) administer_this compound->record_eeg_emg analyze_sleep Analyze sleep architecture: - Latency to sleep - Total sleep time - NREM and REM sleep duration - Wakefulness record_eeg_emg->analyze_sleep end End: Data Interpretation analyze_sleep->end

References

Application Note: Quantification of Fazamorexant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fazamorexant in human plasma. This compound (YZJ-1139) is a novel dual orexin receptor antagonist under investigation for the treatment of insomnia[1][2]. Accurate quantification in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The described method utilizes a simple protein precipitation for sample preparation and employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This protocol is based on the methodology reported in the first-in-human study of this compound and is suitable for supporting clinical research and development[1][3][4].

Principle of the Method

This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the specific and sensitive detection of tandem mass spectrometry (MS/MS). After a straightforward protein precipitation step to extract the analyte and internal standard (IS) from the plasma matrix, the sample is injected into the LC system. Chromatographic separation is achieved on a C18 reversed-phase column. The eluent is then introduced into the mass spectrometer, where this compound and the IS are ionized using positive electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion and monitoring a unique product ion for both the analyte and the IS. This highly selective process minimizes interference from endogenous plasma components, allowing for accurate and precise measurement.

Materials and Reagents

  • Analytes: this compound reference standard, stable isotope-labeled this compound (e.g., m/z 436.1) as an internal standard (IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.

  • Reagents: Formic acid, Ammonium acetate - LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Instrumentation

  • LC System: A high-performance liquid chromatography system, such as a Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm, or equivalent.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with 50:50 (v/v) ACN/water.

  • Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve a concentration range relevant to the expected in-vivo concentrations (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Plasma Sample Preparation

The protein precipitation method is used for sample cleanup.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile) to each tube to precipitate plasma proteins.

  • Vortex mix each tube for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.

G Diagram 1: Sample Preparation Workflow cluster_prep Sample Preparation Plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 150 µL Acetonitrile containing Internal Standard Plasma->Add_IS Protein Precipitation Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Diagram 1: Sample Preparation Workflow

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | LC System | Waters Acquity UPLC or equivalent | | Column | Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile (ACN) | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Table 2: Mass Spectrometer Conditions | Parameter | Setting | | :--- | :--- | | Instrument | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | this compound | 433.1 | 197.0 | | Internal Standard | 436.1 | 200.0 | | Source Temp. | 500 °C | | IonSpray Voltage | 5500 V |

Diagram 2: Principle of MRM for this compound cluster_ms Tandem Mass Spectrometer ESI ESI Source (Ionization) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 433.1) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 197.0) Q2->Q3 Fragments Detector Detector Q3->Detector Specific Ion

Diagram 2: Principle of MRM for this compound

Method Validation and Pharmacokinetic Data

The bioanalytical method was validated according to FDA guidelines, assessing linearity, sensitivity, specificity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Clinical Pharmacokinetic Parameters of this compound (Single Dose)

Dose Cmax (ng/mL) Tmax (h) t½ (h)
2 mg 155 0.63 - 1.25 1.91 - 3.68
10 mg 688 (MAD) 0.63 - 1.00 (MAD) 2.41 - 3.07 (MAD)
20 mg 1030 (MAD) 0.63 - 1.00 (MAD) 2.41 - 3.07 (MAD)
40 mg 1550 (MAD) 0.63 - 1.00 (MAD) 2.41 - 3.07 (MAD)
60 mg 2200 (MAD) 0.63 - 1.00 (MAD) 2.41 - 3.07 (MAD)
80 mg 1970 0.625 - 1.25 1.91 - 3.68

Data represents arithmetic mean or median values as reported. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life. MAD: Multiple Ascending Dose data from Day 7.

Following single and multiple doses, this compound demonstrated quick absorption and elimination. The maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to be positively correlated with the administered dose.

Conclusion

The LC-MS/MS method detailed here provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, making this method well-suited for pharmacokinetic and toxicokinetic studies in a clinical research setting. The validation and application of this method in a first-in-human study confirm its utility for drug development programs.

References

Application Notes and Protocols for Testing Fazamorexant Efficacy in Animal Models of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of insomnia for evaluating the efficacy of Fazamorexant, a novel dual orexin receptor antagonist (DORA). The protocols detailed below are based on established methodologies for inducing insomnia in rodents and assessing the effects of hypnotic compounds on sleep architecture.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. This compound is a dual orexin receptor antagonist (DORA) that promotes sleep by blocking the wake-promoting neuropeptides orexin A and orexin B from binding to their receptors, OX1R and OX2R. Preclinical evaluation of this compound's efficacy requires robust animal models that mimic the pathophysiology of human insomnia. This document outlines key animal models and experimental protocols for assessing the sleep-promoting effects of this compound.

Mechanism of Action: Orexin System and DORAs

The orexin system, originating in the lateral hypothalamus, plays a crucial role in maintaining wakefulness and arousal. Orexin neurons project to various brain regions involved in sleep-wake regulation, releasing orexin peptides that promote arousal. By antagonizing both OX1 and OX2 receptors, DORAs like this compound reduce the downstream signaling that maintains wakefulness, thereby facilitating the onset and maintenance of sleep.

cluster_0 Orexin Neuron cluster_1 Wake-Promoting Centers cluster_2 Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Wake_Promoting_Centers Locus Coeruleus (NE) Tuberomammillary Nucleus (His) Dorsal Raphe (5-HT) Orexin_Neuron->Wake_Promoting_Centers Orexin A & B OX1R OX1R OX2R OX2R Arousal Wakefulness & Arousal Wake_Promoting_Centers->Arousal This compound This compound This compound->OX1R This compound->OX2R Sleep Sleep Promotion This compound->Sleep

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Recommended Animal Models of Insomnia

Several rodent models can be employed to study insomnia. The choice of model depends on the specific aspect of insomnia being investigated (e.g., sleep onset vs. sleep maintenance).

Stress-Induced Insomnia Models

Stress is a common trigger for insomnia in humans. These models are translationally relevant for studying compounds aimed at treating stress-related sleep disturbances.

  • Cage-Exchange Stress Model: Placing a rodent in a cage previously occupied by another male of the same species induces psychological stress, leading to increased sleep latency and fragmented sleep[1].

  • Restraint Stress Model: Immobilizing a rodent for a period of time induces a significant stress response, resulting in altered sleep architecture, including increased wakefulness and decreased NREM sleep[2].

  • Chronic Unpredictable Mild Stress (CUMS) Model: This model involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a state of chronic stress and associated sleep disturbances.

Pharmacologically-Induced Insomnia Models
  • Caffeine-Induced Arousal Model: Caffeine, an adenosine receptor antagonist, is used to induce a state of hyperarousal and sleep disruption, mimicking sleep-onset insomnia[3].

Genetic Models

While not models of insomnia per se, genetically modified animals can be valuable tools. For instance, orexin neuron-deficient mice can be used as a negative control to confirm that the sleep-promoting effects of this compound are mediated through the orexin system[4].

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in rodent models of insomnia.

Protocol 1: Efficacy of this compound in a Stress-Induced Insomnia Model (Cage-Exchange)

Objective: To evaluate the efficacy of this compound in reversing the effects of psychological stress on sleep architecture in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Standard rodent housing cages

  • Cages from other male rats ("dirty" cages)

  • EEG and EMG recording system (including surgical implantation materials)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Gavage needles

Procedure:

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Secure the rat in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least 7 days post-surgery.

  • Habituation and Baseline Recording:

    • Habituate the animals to the recording chambers and tethered recording cables for at least 3 days.

    • Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Stress Induction and Drug Administration:

    • On the experimental day, at the beginning of the light period (the primary sleep period for rodents), transfer the rats to a cage previously occupied by another male rat for 1 hour.

    • Immediately following the stress period, administer this compound or vehicle via oral gavage.

  • Post-Treatment EEG/EMG Recording:

    • Record EEG/EMG data for at least 6-8 hours post-dosing.

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-second epochs as Wake, NREM sleep, or REM sleep based on standard criteria (see Table 1).

    • Calculate sleep parameters such as:

      • Latency to persistent sleep (first 10 consecutive epochs of NREM sleep)

      • Total sleep time (NREM + REM)

      • Wake After Sleep Onset (WASO)

      • Duration and number of Wake, NREM, and REM bouts

      • Sleep efficiency (Total Sleep Time / Total Recording Time) * 100

Table 1: Rodent Sleep Scoring Criteria based on EEG/EMG

StateEEG CharacteristicsEMG Characteristics
Wake Low-amplitude, high-frequency activityHigh muscle tone, phasic activity
NREM Sleep High-amplitude, low-frequency delta waves (0.5-4 Hz)Low muscle tone
REM Sleep Low-amplitude, high-frequency theta waves (6-9 Hz)Muscle atonia (lowest muscle tone)
Protocol 2: General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a sleep-promoting compound in an animal model of insomnia.

cluster_workflow Experimental Workflow A Animal Acclimation & Habituation B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgical Recovery (7-10 days) B->C D Baseline Sleep Recording (24h) C->D E Randomization into Treatment Groups D->E F Induction of Insomnia Model (e.g., Stress, Pharmacological) E->F G Administration of this compound or Vehicle F->G H Post-Treatment Sleep Recording (6-8h) G->H I Data Analysis: Sleep Scoring & Parameter Calculation H->I J Statistical Analysis & Interpretation I->J

Figure 2: General experimental workflow for testing this compound efficacy.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following tables provide an example of how to present efficacy data for a DORA in a rodent model of insomnia. Note: The data presented below is representative of the effects of dual orexin receptor antagonists and is for illustrative purposes.

Table 2: Effect of a DORA on Sleep Latency and Wakefulness in a Rodent Model of Insomnia

Treatment GroupDose (mg/kg)Latency to Persistent Sleep (min)Total Wake Time (min)Wake After Sleep Onset (min)
Vehicle -35.2 ± 4.5185.6 ± 12.365.1 ± 7.8
DORA 322.1 ± 3.1140.3 ± 10.542.7 ± 5.2*
DORA 1015.8 ± 2.5 105.7 ± 9.828.9 ± 4.1**
DORA 3010.5 ± 1.9 75.2 ± 8.118.3 ± 3.3***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of a DORA on NREM and REM Sleep Duration in a Rodent Model of Insomnia

Treatment GroupDose (mg/kg)Total NREM Sleep Time (min)Total REM Sleep Time (min)Sleep Efficiency (%)
Vehicle -150.4 ± 11.224.0 ± 3.548.7 ± 3.1
DORA 3185.7 ± 9.834.0 ± 4.161.0 ± 2.8*
DORA 10210.3 ± 10.1 44.0 ± 4.569.5 ± 2.5**
DORA 30235.8 ± 11.5 49.0 ± 4.877.9 ± 2.2***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as a treatment for insomnia. By utilizing translationally relevant models of stress-induced insomnia and detailed electrophysiological analysis, researchers can obtain valuable data on the sleep-promoting effects of this novel dual orexin receptor antagonist. Consistent and well-documented protocols are essential for generating reliable and reproducible data to support further clinical development.

References

Cellular Assays to Measure Fazamorexant's Orexin Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fazamorexant is a dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2][3] These receptors are key components of the orexin neuropeptide system, which plays a critical role in the regulation of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, this compound suppresses wake drive, making it a therapeutic candidate for the treatment of insomnia. This document provides detailed protocols for cellular assays designed to quantify the antagonist activity of this compound at both OX1 and OX2 receptors.

The orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples primarily to the Gq protein, while OX2R can couple to Gq, Gi/o, and Gs proteins. The activation of these signaling pathways leads to downstream cellular responses, such as the mobilization of intracellular calcium ([Ca2+]i) and the modulation of cyclic adenosine monophosphate (cAMP) levels. The following protocols describe methods to measure these responses and thereby determine the potency of this compound as an orexin receptor antagonist.

Key Cellular Assays

Three primary cellular assays are detailed below for characterizing the antagonist activity of this compound:

  • Intracellular Calcium Mobilization Assay: Measures the inhibition of orexin-induced increases in intracellular calcium, primarily reflecting the blockade of Gq-mediated signaling.

  • cAMP Accumulation Assay: Quantifies the modulation of intracellular cAMP levels, which is particularly relevant for assessing the impact on Gi/o and Gs-coupled signaling pathways of OX2R.

  • IP-One Assay: An alternative to the calcium mobilization assay, this method measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.

Orexin Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by orexin receptors.

cluster_membrane Cell Membrane cluster_ox1r OX1R cluster_ox2r OX2R cluster_cytoplasm Cytoplasm orexin Orexin-A / Orexin-B ox1r OX1R orexin->ox1r binds ox2r OX2R orexin->ox2r binds This compound This compound This compound->ox1r blocks This compound->ox2r blocks gq_ox1 Gq ox1r->gq_ox1 activates plc PLC gq_ox1->plc gq_ox2 Gq ox2r->gq_ox2 activates gi_go Gi/o ox2r->gi_go activates gs Gs ox2r->gs activates gq_ox2->plc ac Adenylyl Cyclase gi_go->ac inhibits gs->ac stimulates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds ca2_release Ca2+ Release er->ca2_release camp cAMP ac->camp produces from atp ATP atp->ac start Start cell_plating Plate CHO or HEK293 cells stably expressing OX1R or OX2R start->cell_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition Add Orexin-A (agonist) pre_incubation->agonist_addition measurement Measure fluorescence intensity (e.g., using FLIPR) agonist_addition->measurement data_analysis Analyze data to determine IC50 measurement->data_analysis end End data_analysis->end start Start cell_plating Plate CHO or HEK293 cells stably expressing OX2R start->cell_plating pre_incubation Pre-incubate cells with varying concentrations of this compound and a phosphodiesterase inhibitor (e.g., IBMX) cell_plating->pre_incubation agonist_addition Add Orexin-A (agonist) and Forskolin (if measuring Gi coupling) pre_incubation->agonist_addition incubation Incubate for 30 minutes at 37°C agonist_addition->incubation cell_lysis Lyse the cells incubation->cell_lysis camp_detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) cell_lysis->camp_detection data_analysis Analyze data to determine IC50 camp_detection->data_analysis end End data_analysis->end start Start cell_plating Plate CHO or HEK293 cells stably expressing OX1R or OX2R start->cell_plating pre_incubation Pre-incubate cells with varying concentrations of this compound cell_plating->pre_incubation agonist_addition Add Orexin-A (agonist) in the presence of LiCl pre_incubation->agonist_addition incubation Incubate for 1 hour at 37°C agonist_addition->incubation cell_lysis Lyse the cells incubation->cell_lysis ip1_detection Add HTRF reagents (IP1-d2 and anti-IP1-cryptate) cell_lysis->ip1_detection htrf_measurement Incubate and measure HTRF signal ip1_detection->htrf_measurement data_analysis Analyze data to determine IC50 htrf_measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Administration of Fazamorexant to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Fazamorexant, a dual orexin receptor antagonist (DORA), to rodent models. The following protocols are based on available preclinical data for this compound and analogous compounds within the same class. Due to the limited publicly available information on specific this compound preclinical studies, some procedural details are extrapolated from research on other DORAs, such as suvorexant and lemborexant.

Mechanism of Action

This compound functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2] Orexins are produced by neurons in the lateral hypothalamus and play a crucial role in promoting wakefulness and arousal.[2] By antagonizing these receptors, this compound suppresses the wake-promoting signals, thereby facilitating the initiation and maintenance of sleep.[1][2]

cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin-A Orexin-A Orexin Neuron->Orexin-A releases Orexin-B Orexin-B Orexin Neuron->Orexin-B releases OX1R OX1 Receptor Orexin-A->OX1R binds OX2R OX2 Receptor Orexin-A->OX2R binds Orexin-B->OX2R binds Wakefulness Wakefulness OX1R->Wakefulness promotes OX2R->Wakefulness promotes This compound This compound This compound->OX1R blocks This compound->OX2R blocks

Caption: Signaling pathway of this compound's antagonism of orexin receptors.

Data Presentation

Table 1: Preclinical Dosage and Safety Information for this compound in Rodents
ParameterSpeciesValueReference
Initial Effective DoseRat3 mg/kg
No-Observed-Adverse-Effect Level (NOAEL)Rat70 mg/kg
No-Observed-Adverse-Effect Level (NOAEL)Dog120 mg/kg

Note: The effective dose may vary depending on the specific experimental paradigm and endpoint being measured.

Table 2: Comparative Pharmacokinetic Parameters of Dual Orexin Receptor Antagonists
CompoundSpeciesAdministration RouteDose Range (mg/kg)Tmax (hours)T1/2 (hours)Reference
This compound (Human) HumanOral2 - 800.625 - 1.251.91 - 3.68
SuvorexantRatOral10 - 100~3~0.6
LemborexantMouseOral10 - 300Not specifiedNot specified
AlmorexantMouseOral100Not specifiedNot specified

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol describes the preparation and oral administration of this compound to rats for assessing its effects on sleep or other behavioral parameters.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 20% Vitamin E TPGS)

  • Sterile water for injection

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Animal gavage needles (stainless steel or flexible plastic, appropriate size for the rat)

  • Syringes (1 mL or appropriate size)

  • Rat restraint device (optional)

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg) and the body weight of the individual rats. The No-Observed-Adverse-Effect Level (NOAEL) in rats is reported to be 70 mg/kg.

  • Vehicle Preparation:

    • For 0.5% Methylcellulose: Gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously. Heat the solution to aid dissolution if necessary, then allow it to cool to room temperature.

    • For 20% Vitamin E TPGS: Prepare a 20% solution of Vitamin E TPGS in sterile water.

  • This compound Formulation:

    • Weigh the calculated amount of this compound powder.

    • If necessary, triturate the powder in a mortar to a fine consistency.

    • Gradually add the chosen vehicle to the powder while stirring or homogenizing to create a uniform suspension. Ensure the final concentration allows for an appropriate administration volume (typically 1-5 mL/kg for rats).

  • Administration:

    • Gently restrain the rat. If necessary, use a commercial restraint device.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the suspension.

    • Carefully remove the gavage needle and return the rat to its home cage.

    • Observe the animal for a short period to ensure no adverse effects from the procedure.

Calculate_Dose Calculate Dose (e.g., 3 mg/kg) Formulate_Suspension Formulate this compound Suspension Calculate_Dose->Formulate_Suspension Prepare_Vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) Prepare_Vehicle->Formulate_Suspension Administer_Oral_Gavage Administer via Oral Gavage Formulate_Suspension->Administer_Oral_Gavage Restrain_Animal Gently Restrain Rat Restrain_Animal->Administer_Oral_Gavage Observe_Animal Observe Animal Administer_Oral_Gavage->Observe_Animal

Caption: Experimental workflow for oral administration of this compound.

Protocol 2: Assessment of Hypnotic Efficacy in Rodents

This protocol outlines a general procedure for evaluating the sleep-promoting effects of this compound in rats or mice using electroencephalography (EEG) and electromyography (EMG).

Materials:

  • Surgically implanted EEG/EMG recording electrodes

  • EEG/EMG recording system and software

  • Sleep scoring software

  • This compound suspension (prepared as in Protocol 1)

  • Vehicle control

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in the rodents under anesthesia according to established stereotaxic procedures. Allow for a recovery period of at least one week.

  • Habituation: Habituate the animals to the recording chambers and tethered recording setup for several days prior to the experiment.

  • Baseline Recording: Record baseline sleep-wake activity for at least 24 hours to establish normal diurnal rhythms.

  • Drug Administration:

    • Administer this compound or vehicle orally at a specific time point, typically at the beginning of the dark (active) phase for nocturnal rodents, to assess the drug's ability to induce sleep during the period of normal wakefulness.

    • A crossover design, where each animal receives both vehicle and drug on separate occasions, is recommended.

  • Post-Administration Recording: Record EEG/EMG activity continuously for at least 6-8 hours, or for a full 24-hour cycle, following administration.

  • Data Analysis:

    • Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep) in discrete epochs (e.g., 10 seconds).

    • Quantify and compare key sleep parameters between the this compound-treated and vehicle-treated conditions. Parameters of interest include:

      • Latency to persistent sleep

      • Total sleep time (NREM and REM)

      • Wake time

      • Number and duration of sleep/wake bouts

      • Sleep architecture (percentage of time spent in each state)

Electrode_Implantation EEG/EMG Electrode Implantation Habituation Habituation to Recording Setup Electrode_Implantation->Habituation Baseline_Recording 24h Baseline Sleep Recording Habituation->Baseline_Recording Drug_Administration Administer this compound or Vehicle Baseline_Recording->Drug_Administration Post_Dose_Recording Post-Administration Sleep Recording Drug_Administration->Post_Dose_Recording Data_Analysis Sleep Scoring and Data Analysis Post_Dose_Recording->Data_Analysis

Caption: Workflow for assessing the hypnotic efficacy of this compound.

Disclaimer: These protocols are intended as a guideline. Researchers should adapt these procedures based on their specific experimental needs, institutional animal care and use committee (IACUC) guidelines, and in accordance with all applicable regulations. It is crucial to consult relevant literature for the most up-to-date methodologies.

References

Preclinical Development of Fazamorexant: Application Notes and Protocols for a Comprehensive Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fazamorexant is a novel dual orexin receptor antagonist (DORA) under development for the treatment of insomnia.[1] By competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, this compound reduces wakefulness and facilitates the initiation and maintenance of sleep.[1][2] This targeted mechanism of action offers the potential for a more favorable safety profile compared to traditional hypnotic agents that act on GABA receptors, with a lower risk of cognitive impairment, dependency, and residual sedation.[1] Preclinical evaluation is a critical step in the development of this compound to characterize its pharmacokinetic and pharmacodynamic profiles, and to establish its efficacy and safety prior to human clinical trials.

These application notes provide a comprehensive overview of the recommended experimental design for a preclinical study of this compound, complete with detailed protocols for key experiments.

I. Pharmacokinetics and ADME

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to its development. The following in vitro and in vivo studies are recommended.

A. In Vitro ADME Assays

Table 1: Summary of In Vitro ADME Assays and Key Parameters

AssayPurposeKey Parameters Measured
Metabolic StabilityTo assess the rate of metabolism by liver enzymes.Half-life (t1/2), Intrinsic Clearance (CLint)
CYP450 InhibitionTo identify potential for drug-drug interactions.IC50 (half maximal inhibitory concentration) for major CYP isoforms
Plasma Protein BindingTo determine the extent of binding to plasma proteins.Percentage of compound bound, Fraction unbound (fu)

This assay evaluates the susceptibility of this compound to metabolism by cytochrome P450 enzymes.[3]

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubate this compound (typically at 1 µM) with pooled human and rodent liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of this compound at each time point using LC-MS/MS.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

This assay assesses the potential of this compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.

Protocol:

  • Incubate a range of this compound concentrations with human liver microsomes and a specific fluorescent probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Initiate the reaction by adding NADPH.

  • Measure the formation of the fluorescent metabolite over time using a plate reader.

  • Determine the IC50 value for each CYP isoform, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

This assay determines the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Use equilibrium dialysis or ultrafiltration methods.

  • For equilibrium dialysis, place plasma containing this compound on one side of a semi-permeable membrane and a protein-free buffer on the other side.

  • Allow the system to reach equilibrium (typically 4-6 hours at 37°C).

  • Measure the concentration of this compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculate the percentage of this compound bound to plasma proteins and the fraction unbound (fu).

B. In Vivo Pharmacokinetic Studies

Table 2: In Vivo Pharmacokinetic Study Design

SpeciesRoute of AdministrationDosesSample CollectionParameters Calculated
RatOral (gavage), IVLow, Medium, High (e.g., 1, 10, 50 mg/kg)Serial blood samples at various time pointsCmax, Tmax, AUC, t1/2, CL, Vd, Bioavailability (F)
DogOral (capsule), IVLow, Medium, High (e.g., 0.5, 5, 25 mg/kg)Serial blood samples at various time pointsCmax, Tmax, AUC, t1/2, CL, Vd, Bioavailability (F)

Protocol:

  • Administer this compound to rats (via oral gavage and intravenous injection) and dogs (via oral capsule and intravenous injection) at a minimum of three different dose levels.

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Perform non-compartmental analysis to determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

II. In Vivo Efficacy

The primary goal of in vivo efficacy studies is to demonstrate that this compound promotes sleep in relevant animal models of insomnia.

A. Rodent Model of Insomnia

A commonly used and validated model is the stress-induced insomnia model in rats or mice.

Table 3: In Vivo Efficacy Study Design in a Rodent Insomnia Model

ParameterDescription
Animal ModelMale Sprague-Dawley rats or C57BL/6 mice.
Insomnia InductionGentle handling or cage change to induce a state of hyperarousal and sleep disruption.
Drug AdministrationOral administration of this compound or vehicle control prior to the dark (active) phase.
DosesVehicle, and at least three doses of this compound based on PK data.
Efficacy EndpointsSleep-wake states (Wake, NREM, REM) determined by EEG/EMG recordings.
Key Sleep ParametersSleep Onset Latency, Total Sleep Time, Wake After Sleep Onset (WASO), Sleep Efficiency, Bout Duration.

To monitor sleep-wake states, animals are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.

Protocol:

  • Anesthetize the animal (e.g., with isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes in the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

  • Insert EMG wire electrodes into the nuchal muscles to record muscle tone.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week before starting the experiment.

Protocol:

  • Habituate the animals to the recording chambers and cables for several days.

  • On the day of the experiment, induce insomnia (e.g., by changing the cage) at the beginning of the dark phase.

  • Administer this compound or vehicle orally.

  • Record EEG and EMG signals continuously for a defined period (e.g., 6-12 hours).

  • Score the recordings in epochs (e.g., 10 seconds) into three vigilance states: Wakefulness (low-amplitude, high-frequency EEG; high EMG activity), NREM sleep (high-amplitude, low-frequency EEG; low EMG activity), and REM sleep (low-amplitude, theta-dominant EEG; muscle atonia).

  • Quantify key sleep parameters such as latency to persistent sleep, total sleep time, wake after sleep onset (WASO), and sleep efficiency.

III. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

A. Central Nervous System (CNS) Safety

A Functional Observational Battery (FOB) or Irwin test is conducted to assess potential effects on behavior, neurological function, and autonomic activity.

Table 4: CNS Safety Study Design (FOB/Irwin Test)

ParameterDescription
SpeciesRat or mouse.
DosesVehicle, and at least three doses of this compound, including a high dose that elicits overt signs of toxicity or is a multiple of the expected therapeutic dose.
ObservationsA comprehensive set of observations including home cage behavior, handling reactivity, open field activity, sensory and motor reflexes, and autonomic signs.
Time PointsPre-dose, and at multiple time points post-dose (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours).

Protocol:

  • Dose the animals with this compound or vehicle.

  • At each scheduled time point, a trained observer, blinded to the treatment, systematically assesses each animal for a range of endpoints.

  • Home Cage Observations: Posture, activity level, and any abnormal behaviors.

  • Handling Observations: Ease of removal from the cage, muscle tone, and reactivity to handling.

  • Open Field Observations: Locomotor activity, gait, arousal, and any stereotypic behaviors.

  • Sensory and Motor Reflexes: Startle response, righting reflex, and pain response.

  • Autonomic Observations: Piloerection, salivation, lacrimation, and body temperature.

B. Cardiovascular Safety

The potential effects of this compound on cardiovascular function are assessed in conscious, telemetered dogs.

Table 5: Cardiovascular Safety Study Design

ParameterDescription
SpeciesBeagle dog.
InstrumentationSurgical implantation of a telemetry device for continuous monitoring of ECG, blood pressure, and heart rate.
DosesVehicle, and at least three doses of this compound.
Data CollectionContinuous recording of cardiovascular parameters for at least 24 hours post-dose.
Key ParametersHeart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, and corrected QT - QTc).

Protocol:

  • Surgically implant telemetry transmitters in the dogs and allow for a sufficient recovery period.

  • Acclimatize the animals to the study environment.

  • Administer this compound or vehicle orally.

  • Continuously record ECG, blood pressure, and heart rate for at least 24 hours.

  • Analyze the data to detect any significant changes in cardiovascular parameters compared to baseline and vehicle-treated animals. Pay close attention to any potential for QT interval prolongation.

C. Respiratory Safety

The effects of this compound on respiratory function are evaluated using whole-body plethysmography in conscious rodents.

Table 6: Respiratory Safety Study Design

ParameterDescription
SpeciesRat.
MethodWhole-body plethysmography to measure respiratory parameters without restraint.
DosesVehicle, and at least three doses of this compound.
Key ParametersRespiratory rate, tidal volume, and minute volume.

Protocol:

  • Acclimatize the rats to the plethysmography chambers.

  • Administer this compound or vehicle.

  • Place the animals in the chambers and record their respiratory patterns for a defined period.

  • Analyze the data for any drug-induced changes in respiratory rate, tidal volume, or minute volume.

IV. Toxicology

Toxicology studies are conducted to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

A. In Vitro Genotoxicity Assays

These assays are performed to assess the potential of this compound to cause genetic damage.

Table 7: In Vitro Genotoxicity Assays

AssayPurposeTest System
Ames TestTo detect point mutations (gene mutations).Salmonella typhimurium and Escherichia coli strains.
In Vitro Micronucleus TestTo detect chromosomal damage (clastogenicity and anugenicity).Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells).

Protocol:

  • Expose several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction).

  • Plate the bacteria on a minimal agar medium lacking the required amino acid.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol:

  • Treat cultured mammalian cells with various concentrations of this compound, with and without metabolic activation (S9).

  • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest, fix, and stain the cells.

  • Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

B. In Vivo Toxicology Studies

Table 8: In Vivo Toxicology Study Design

Study TypeSpeciesDurationRoute of AdministrationKey Endpoints
Dose Range-FindingRat, Dog7-14 daysOralClinical signs, body weight, food consumption, and terminal pathology to select doses for repeat-dose studies.
Repeat-Dose ToxicologyRat, Dog28 daysOralClinical observations, body weight, food consumption, ophthalmology, ECGs, clinical pathology, organ weights, and histopathology.

Protocol (28-Day Repeat-Dose Study):

  • Administer this compound or vehicle orally to groups of rats and dogs daily for 28 days. Use at least three dose levels (low, medium, and high) and a control group.

  • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Perform ophthalmological examinations and electrocardiograms (ECGs) before the study and at termination.

  • Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at termination.

  • At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

V. Data Visualization

Signaling Pathway

Fazamorexant_Mechanism_of_Action Orexin_Neurons Orexin Neurons (Lateral Hypothalamus) Orexin_A_B Orexin A & B Orexin_Neurons->Orexin_A_B Release OX1R_OX2R OX1 & OX2 Receptors Orexin_A_B->OX1R_OX2R Bind to Wake_Promoting_Centers Wake-Promoting Monoaminergic Centers OX1R_OX2R->Wake_Promoting_Centers Activate Arousal Wakefulness & Arousal Wake_Promoting_Centers->Arousal Promote Sleep Sleep This compound This compound This compound->OX1R_OX2R Antagonizes

Caption: this compound's mechanism of action.

Experimental Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ADME ADME Assays (Metabolic Stability, CYP Inhibition, Plasma Protein Binding) PK Pharmacokinetics (Rat, Dog) ADME->PK Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Toxicology Toxicology (Dose Range-Finding, 28-Day Repeat-Dose) Genotoxicity->Toxicology Efficacy Efficacy (Rodent Insomnia Model) PK->Efficacy Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) PK->Safety_Pharm PK->Toxicology Efficacy->Safety_Pharm Safety_Pharm->Toxicology

Caption: Preclinical evaluation workflow for this compound.

Logical Relationships in Safety Pharmacology

Safety_Pharmacology_Core_Battery Fazamorexant_Admin This compound Administration CNS Central Nervous System Fazamorexant_Admin->CNS Cardiovascular Cardiovascular System Fazamorexant_Admin->Cardiovascular Respiratory Respiratory System Fazamorexant_Admin->Respiratory FOB_Irwin FOB / Irwin Test (Behavior, Neurological Function) CNS->FOB_Irwin Telemetry Telemetry (Dog) (ECG, Blood Pressure, Heart Rate) Cardiovascular->Telemetry Plethysmography Whole-Body Plethysmography (Rat) (Respiratory Rate, Tidal Volume) Respiratory->Plethysmography

Caption: Core battery of safety pharmacology studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fazamorexant Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fazamorexant. The focus is on addressing common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an experimental dual orexin receptor antagonist under investigation for the treatment of insomnia.[1] Like many orally administered drugs, its effectiveness can be influenced by its solubility in the gastrointestinal tract. Incomplete solubility can lead to reduced and variable bioavailability, potentially affecting its therapeutic efficacy. One study has noted the possibility of incomplete solubility of the this compound formulation in the gastrointestinal tract, which may result in decreased bioavailability as the dosage increases.[2][3]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A2: While there is no official published Biopharmaceutics Classification System (BCS) classification for this compound, another drug in the same class, Suvorexant, is classified as a BCS Class II compound. This classification is for drugs with high permeability but low solubility.[4] Given the noted solubility challenges of this compound, it is reasonable to hypothesize that it may also fall into BCS Class II. This classification is critical because it guides the selection of appropriate formulation strategies to enhance solubility and dissolution, which are the rate-limiting steps for absorption of BCS Class II drugs.[5]

Q3: What are some initial steps I can take to dissolve this compound for in vitro experiments?

A3: For preclinical and in vitro studies, this compound can be dissolved in organic solvents and specific formulation systems. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (with the aid of ultrasound) and at ≥ 2.5 mg/mL in various co-solvent and lipid-based systems. When preparing stock solutions, it is crucial to start with a high-concentration stock in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses specific issues you might encounter when trying to achieve desired concentrations of this compound in aqueous solutions.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
  • Cause: This is a common issue for poorly soluble compounds. The aqueous buffer acts as an anti-solvent, causing the drug to precipitate out of the solution when the concentration of the organic solvent (DMSO) is no longer sufficient to keep it dissolved.

  • Solution 1: Use of Co-solvents.

    • Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.

    • Recommended Co-solvents: Polyethylene glycol 300 (PEG300) and Tween-80 are commonly used. A suggested formulation for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to dissolve this compound at ≥ 2.5 mg/mL.

  • Solution 2: pH Adjustment.

    • Principle: The solubility of ionizable drugs can be significantly influenced by the pH of the solution. While the pKa of this compound is not publicly available, you can experimentally determine its pH-solubility profile to find a pH range where it is more soluble. However, be aware that altering the pH away from physiological ranges can impact cellular assays and may not be suitable for all experiments.

Issue 2: Low and inconsistent results in cell-based assays.
  • Cause: This could be due to the drug precipitating in the cell culture medium over time, leading to a lower effective concentration.

  • Solution: Cyclodextrin Complexation.

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

    • Recommended Cyclodextrin: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin known for its high aqueous solubility and ability to solubilize a wide range of drugs. A formulation of 10% DMSO in a 90% solution of 20% SBE-β-CD in saline has been reported to dissolve this compound at ≥ 2.5 mg/mL.

Issue 3: Difficulty in preparing a stable, high-concentration formulation for oral administration in animal studies.
  • Cause: Achieving a high drug loading in a stable liquid formulation for oral gavage can be challenging due to the inherent low solubility of the drug.

  • Solution: Amorphous Solid Dispersion (ASD).

    • Principle: An ASD is a molecular mixture of a drug and a polymer carrier, where the drug is in a high-energy amorphous state rather than a stable crystalline form. This amorphous state has a higher apparent solubility and faster dissolution rate. Common methods to prepare ASDs include spray drying and hot-melt extrusion.

    • Recommendation: While this is a more advanced technique requiring specialized equipment, it is a powerful approach for developing oral solid dosage forms of poorly soluble drugs.

Data on this compound Solubility

The following table summarizes the available solubility data for this compound in various solvent systems. Note the absence of data for simple aqueous buffers, highlighting the compound's poor aqueous solubility.

Solvent SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is suitable for preparing a stock solution for in vitro experiments or a formulation for in vivo studies.

  • Weigh the desired amount of this compound powder.

  • Add 10% of the final volume as DMSO and vortex or sonicate until the powder is fully dissolved.

  • In a separate container, prepare the co-solvent vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline (or aqueous buffer of choice).

  • Slowly add the co-solvent vehicle to the DMSO-drug solution while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If necessary, gentle warming (to 37°C) can be applied to aid dissolution.

CoSolvent_Workflow cluster_prep Preparation Steps A Weigh this compound B Dissolve in DMSO A->B Step 1 D Combine Drug-DMSO and Vehicle B->D Step 3 C Prepare Co-solvent Vehicle (PEG300, Tween-80, Saline) C->D Step 2 E Final Solubilized Formulation D->E Step 4

Co-solvent solution preparation workflow.
Protocol 2: Preparation of this compound-SBE-β-CD Inclusion Complex Solution

This protocol is designed to enhance the aqueous solubility of this compound through complexation with SBE-β-CD.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer. This may require gentle heating (e.g., to 37°C) and vortexing to fully dissolve the SBE-β-CD.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Slowly add the this compound-DMSO stock solution to the SBE-β-CD solution with continuous stirring. The final DMSO concentration should be kept to a minimum (ideally ≤10%).

  • Allow the mixture to stir for a specified period (e.g., 24 hours) at room temperature to facilitate the formation of the inclusion complex.

  • The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved drug or particulates before use.

Cyclodextrin_Workflow cluster_prep Complexation Steps A Prepare 20% SBE-β-CD Solution C Combine Solutions A->C Step 1 B Prepare this compound in DMSO B->C Step 2 D Stir for 24h C->D Step 3 E Filter and Use D->E Step 4

Cyclodextrin complexation workflow.
Protocol 3: General Method for Preparing an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a general laboratory-scale method for preparing an ASD.

  • Select a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Choose a common solvent that dissolves both this compound and the polymer.

  • Dissolve the drug and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:2 drug-to-polymer).

  • The solvent is then removed under vacuum using a rotary evaporator to form a thin film on the flask wall.

  • The resulting film is further dried under high vacuum to remove any residual solvent.

  • The dried film (the ASD) is then scraped from the flask and can be gently milled to produce a powder. This powder can then be used for dissolution studies or formulation into solid dosage forms.

ASD_Workflow cluster_prep ASD Preparation A Dissolve Drug and Polymer in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Drying under Vacuum B->C D Scrape and Mill ASD C->D

Amorphous Solid Dispersion workflow.

Signaling Pathway

This compound acts as a dual orexin receptor antagonist. The orexin system plays a crucial role in promoting wakefulness. By blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound inhibits the downstream signaling that maintains arousal, thereby facilitating the onset and maintenance of sleep.

Orexin_Pathway cluster_pathway Orexin Signaling Pathway and this compound Inhibition Orexin Orexin (Neuropeptide) Receptors OX1R / OX2R (Receptors) Orexin->Receptors Arousal Wakefulness Promoting Neurons Receptors->Arousal Activation Wakefulness Wakefulness Arousal->Wakefulness This compound This compound This compound->Inhibition Inhibition->Receptors Antagonism

Mechanism of action of this compound.

References

Potential off-target effects of Fazamorexant in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fazamorexant in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual orexin receptor antagonist (DORA) that functions by selectively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] This inhibition of orexin signaling is believed to suppress wakefulness and facilitate the initiation and maintenance of sleep.

Q2: What are the known in vitro potencies of this compound for its target receptors?

In vitro studies have determined the following IC50 values for this compound[2]:

Target ReceptorIC50 (nM)
Orexin 1 Receptor (OX1R)32
Orexin 2 Receptor (OX2R)41

Q3: Has this compound been screened for off-target activities?

Yes, preclinical studies have indicated that this compound has been tested for its excitatory or antagonistic effects against a panel of 21 G Protein-Coupled Receptors (GPCRs).[2] According to published research, this compound demonstrated better receptor selectivity and safety in these assays as compared to Suvorexant.[2]

Q4: Is there publicly available quantitative data on the off-target binding profile of this compound?

While it is reported that this compound was screened against 21 GPCRs and showed high selectivity, the specific quantitative data (e.g., Ki or IC50 values for off-target interactions) from this screening panel is not detailed in the currently available scientific literature. The primary publication referencing this data refers to a supplementary table (Table S1) that is not publicly accessible.

Q5: I am observing an unexpected effect in my cell-based assay when using this compound. Could this be an off-target effect?

While this compound is reported to be highly selective, the possibility of off-target effects in a specific experimental system can never be entirely excluded. Unexpected results could be due to a variety of factors, including:

  • A true off-target pharmacological effect: The effect may be due to a low-affinity interaction with another receptor or protein present in your specific cell model.

  • Compound properties: At high concentrations, non-specific effects related to the physicochemical properties of the compound (e.g., membrane effects, cytotoxicity) can occur.

  • Experimental artifacts: Issues with the assay itself, such as interference with the detection method, solvent effects, or degradation of the compound, should be considered.

We recommend running appropriate controls to investigate these possibilities.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Cell Line Treated with this compound

Possible Cause Troubleshooting Step
Off-target activity 1. Confirm the effect is dose-dependent. 2. Test a structurally unrelated orexin receptor antagonist. If the effect is not reproduced, it may be specific to the chemical scaffold of this compound. 3. Use a cell line that does not express orexin receptors to see if the effect persists.
Cytotoxicity 1. Perform a cell viability assay (e.g., MTT, LDH) at the concentrations of this compound being used. 2. Lower the concentration of this compound to the lowest effective dose for orexin receptor antagonism.
Solvent effects 1. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.

Issue 2: Inconsistent Results in Radioligand Binding Assays

Possible Cause Troubleshooting Step
Compound precipitation 1. Visually inspect the solution for precipitates. 2. Determine the solubility of this compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent if necessary.
Non-specific binding 1. Optimize the assay conditions to minimize non-specific binding (e.g., adjust buffer composition, add detergents like BSA). 2. Ensure proper definition of non-specific binding using a high concentration of a competing ligand.
Compound degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of this compound in the assay buffer over the incubation period.

Experimental Protocols

Protocol 1: GPCR Off-Target Screening using Radioligand Binding Assays

This protocol outlines a general procedure for screening a compound like this compound against a panel of GPCRs to identify potential off-target binding.

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the GPCR of interest.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the GPCR of interest.

    • Add a range of concentrations of this compound (e.g., from 1 nM to 10 µM).

    • To determine non-specific binding, add a high concentration of a known, non-labeled ligand for the receptor.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Postsynaptic Postsynaptic Neuron Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R binds OX2R OX2R Orexin_A_B->OX2R binds Gq Gq OX1R->Gq Gs Gs/Gq OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca_Increase ↑ Intracellular Ca2+ IP3_DAG->Ca_Increase Arousal Increased Neuronal Excitability (Wakefulness) cAMP->Arousal Ca_Increase->Arousal This compound This compound This compound->OX1R This compound->OX2R antagonizes

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_Screening Off-Target Screening Workflow start Test Compound (this compound) primary_screen Primary Screen (e.g., 10 µM concentration) start->primary_screen data_analysis Data Analysis (% Inhibition) primary_screen->data_analysis hit_identification Hit Identification (>50% Inhibition?) data_analysis->hit_identification no_hit No Significant Off-Target Binding hit_identification->no_hit No hit Potential Off-Target 'Hit' Identified hit_identification->hit Yes dose_response Dose-Response Assay (IC50/Ki Determination) hit->dose_response functional_assay Functional Assay (Agonist/Antagonist Mode) dose_response->functional_assay risk_assessment Risk Assessment (Therapeutic Window) functional_assay->risk_assessment

Caption: Workflow for in vitro off-target liability screening.

References

Overcoming Fazamorexant degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of Fazamorexant in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as YZJ-1139) is a potent and selective dual orexin receptor antagonist (DORA).[1][2] It is under investigation for the treatment of insomnia.[2] Its mechanism of action involves blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 and orexin 2 receptors (OX1R and OX2R), thereby suppressing wakefulness.[1]

Q2: What are the known stability issues with this compound?

Based on supplier recommendations, this compound is sensitive to light and oxidation.[3] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light, and under a nitrogen atmosphere. While specific studies on its degradation pathways are not publicly available, its chemical structure, which includes a pyridinyl ether and an azabicyclo[3.2.1]octane moiety, suggests potential susceptibility to acid-catalyzed hydrolysis and oxidation.

Q3: How can I detect this compound degradation in my samples?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In an HPLC chromatogram, the appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation. LC-MS can be used to identify the mass-to-charge ratio (m/z) of potential degradation products. For quantitative analysis of this compound in plasma, a published HPLC-MS/MS method uses MRM transitions of m/z 433.1→197.0.

Q4: What are the likely degradation pathways for this compound?

While specific degradation products have not been publicly reported, based on the chemical structure of this compound, two primary degradation pathways can be hypothesized:

  • Oxidative Degradation: The pyridine ring and the tertiary amine within the azabicyclo-octane structure could be susceptible to oxidation. This could lead to the formation of N-oxides or other oxidative degradation products.

  • Acid-Catalyzed Hydrolysis: The ether linkage between the fluoropyridine and the azabicyclo-octane scaffold could be susceptible to cleavage under strong acidic conditions. This would result in the formation of 5-fluoropyridin-2-ol and a substituted azabicyclo-octane methanol derivative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in cell-based assays. This compound degradation in culture media.Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of stock solutions and experimental samples to light. Consider using phenol red-free media to reduce potential photo-sensitized degradation.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound in solution.Review solution preparation and storage procedures. Ensure that solvents are of high purity and degassed to remove oxygen. If acidic conditions are part of the experimental protocol, consider if they can be neutralized or if the duration of acid exposure can be minimized.
Precipitation of this compound in aqueous buffers. Poor solubility.This compound has pH-dependent solubility. For in vivo studies, specific solvent systems are recommended (see Experimental Protocols). If precipitation occurs, gentle heating and/or sonication may aid dissolution. For in vitro work, ensure the final concentration of organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels.
Loss of compound activity over time in stored solutions. Improper storage leading to degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C under nitrogen and protected from light. For working solutions, prepare them fresh daily if possible.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

    • Light-blocking microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound. If necessary, sonicate in a water bath for a short period.

    • Blanket the headspace of the vial with nitrogen or argon gas before sealing.

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Store at -80°C for up to 6 months or -20°C for up to 1 month.

2. Preparation of this compound for In Vivo Administration

  • Objective: To prepare a clear, soluble formulation of this compound for oral administration in animal studies.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in water)

  • Procedure (Example Protocol):

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent sequentially.

    • Start with the required volume of the this compound stock solution in DMSO.

    • Add the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix until a clear solution is formed.

    • Finally, add the saline and mix well.

    • This protocol has been reported to yield a clear solution with a solubility of at least 2.5 mg/mL.

Visualizations

Fazamorexant_Signaling_Pathway cluster_pre Hypothalamus cluster_post Wake-Promoting Regions Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A / Orexin-B Orexin_Neuron->Orexin_A_B Releases Postsynaptic_Neuron Postsynaptic Neuron OX1R_OX2R OX1R / OX2R Arousal Increased Arousal / Wakefulness OX1R_OX2R->Arousal Promotes Orexin_A_B->OX1R_OX2R Binds & Activates This compound This compound This compound->OX1R_OX2R Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Fresh Working Dilution Stock_Solution->Working_Solution Storage Store Stock at -80°C (Light-Protected, N2) Stock_Solution->Storage Assay Perform In Vitro / In Vivo Assay Working_Solution->Assay Data_Collection Collect Data Assay->Data_Collection HPLC_MS Analyze Samples (HPLC / LC-MS) Assay->HPLC_MS Sample for QC Troubleshoot Troubleshoot Anomalies (e.g., extra peaks) Data_Collection->Troubleshoot HPLC_MS->Troubleshoot

Caption: Recommended experimental workflow for using this compound.

Logical_Troubleshooting Problem Inconsistent Results / Unexpected HPLC Peaks Check_Storage Verify Stock Solution Storage Conditions (-80°C, Light-Protected, N2) Problem->Check_Storage Solution_Good Storage OK Check_Storage->Solution_Good Yes Solution_Bad Improper Storage Check_Storage->Solution_Bad No Check_Handling Review Solution Preparation & Handling (Fresh Dilutions, Solvent Purity) Handling_Good Handling OK Check_Handling->Handling_Good Yes Handling_Bad Handling Issue Check_Handling->Handling_Bad No Check_pH Assess Experimental pH (Potential for Acid Hydrolysis) pH_Good pH Neutral Check_pH->pH_Good Yes pH_Bad Acidic pH Check_pH->pH_Bad No Solution_Good->Check_Handling Handling_Good->Check_pH

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting inconsistent results in Fazamorexant experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fazamorexant. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Inconsistent Results

Inconsistent results in preclinical studies with this compound, a dual orexin receptor antagonist (DORA), can arise from a variety of factors. This guide provides a structured approach to identifying and resolving these issues.

1. Variability in Sleep/Wake Behavior

Issue: You are observing high variability in sleep-wake patterns between animals or unexpected responses to this compound administration (e.g., minimal or paradoxical effects).

Possible Causes & Troubleshooting Steps:

  • Environmental Instability: Rodent sleep is highly sensitive to environmental conditions.[1]

    • Solution: Maintain a consistent and controlled environment, including temperature, humidity, light-dark cycle, and noise levels. Avoid conducting experiments on cage-changing days, as this can disrupt sleep for several hours.

  • Animal Handling Stress: Stress from handling can significantly alter sleep patterns and hormonal levels, potentially masking the effects of this compound.[1]

    • Solution: Implement a consistent and gentle handling protocol. Allow for an adequate acclimatization period after any transport or changes in housing.

  • Genetic Background and Sex Differences: The genetic strain and sex of the animals can influence their baseline sleep architecture and response to orexin antagonists.[1]

    • Solution: Use a consistent and well-characterized rodent strain. Ensure your study is adequately powered to detect sex-specific effects, or analyze data from male and female animals separately.[1]

  • Circadian Rhythm Misalignment: The efficacy of orexin antagonists is influenced by the time of administration relative to the animal's circadian rhythm.

    • Solution: Administer this compound at a consistent time within the light-dark cycle, typically during the animal's active phase (dark phase for nocturnal rodents) to assess sleep-promoting effects.

2. Issues with Drug Formulation and Administration

Issue: You suspect problems with the delivery or bioavailability of this compound in your in vivo experiments.

Possible Causes & Troubleshooting Steps:

  • Improper Vehicle Selection: The choice of vehicle for oral administration is critical for ensuring consistent drug exposure.

    • Solution: For oral gavage in rodents, a common vehicle is 0.5% methylcellulose in water. It is important to ensure the formulation is a homogenous suspension.

  • Incorrect Administration Technique: Improper oral gavage or other administration routes can lead to variability in drug absorption.

    • Solution: Ensure all personnel are properly trained in the chosen administration technique to minimize stress and ensure accurate dosing.

3. EEG/EMG Recording and Analysis Artifacts

Issue: You are encountering noise, artifacts, or inconsistencies in your electroencephalography (EEG) and electromyography (EMG) data.

Possible Causes & Troubleshooting Steps:

  • Surgical and Electrode Issues: Improper implantation of electrodes can lead to poor signal quality.

    • Solution: Follow a validated surgical protocol for electrode implantation. Ensure secure attachment of the headmount to the skull.

  • Electrical Noise and Movement Artifacts: External electrical noise and animal movement can contaminate EEG/EMG recordings.

    • Solution: Use a Faraday cage to shield the recording setup from external electrical noise. For tethered systems, ensure the cable is secure and allows for free movement without excessive tension. Wireless telemetry systems can also be considered to reduce movement artifacts.

  • Inconsistent Sleep Scoring: Subjectivity in scoring sleep stages can introduce variability.

    • Solution: Use standardized and validated criteria for scoring sleep stages (Wake, NREM, REM). Automated scoring software can improve consistency, but visual inspection and verification by a trained researcher are still recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual orexin receptor antagonist (DORA). It works by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. The orexin system is a key regulator of wakefulness, so by antagonizing these receptors, this compound promotes sleep.[1]

Q2: What are the expected effects of this compound on sleep architecture in preclinical models?

A2: Based on studies with other DORAs, this compound is expected to decrease wakefulness and increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in a dose-dependent manner.

Q3: I am observing paradoxical effects, such as increased wakefulness, after this compound administration. What could be the cause?

A3: Paradoxical reactions are rare but can occur. Potential explanations include a complex dose-response relationship where very low or very high doses may produce unexpected effects. It is also important to consider potential interactions with other experimental variables.

Q4: How critical is the timing of this compound administration in my experiments?

A4: The timing is very critical. The efficacy of orexin antagonists in promoting sleep is most pronounced when administered during the animal's active phase (the dark cycle for nocturnal rodents) when the endogenous orexin system is most active.

Q5: What is a suitable vehicle for oral administration of this compound in mice?

A5: A commonly used vehicle for oral gavage of hydrophobic compounds like this compound in mice is a 0.5% (w/v) methylcellulose solution in sterile water. It is crucial to ensure the final formulation is a homogenous suspension.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies of this compound and other dual orexin receptor antagonists (DORAs).

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)t1/2 (h)
21550.625 - 1.251.91 - 3.68
52890.625 - 1.251.91 - 3.68
105430.625 - 1.251.91 - 3.68
208450.625 - 1.251.91 - 3.68
4012300.625 - 1.251.91 - 3.68
6015600.625 - 1.251.91 - 3.68
8019700.625 - 1.251.91 - 3.68

Data adapted from a first-in-human study.

Table 2: Comparative Efficacy of Dual Orexin Receptor Antagonists (DORAs) on Sleep Architecture in Rodents

CompoundSpeciesDose (mg/kg, p.o.)Change in Active WakeChange in NREM SleepChange in REM Sleep
Almorexant Mouse (C57BL/6J)100DecreasedIncreasedIncreased
300DecreasedIncreasedIncreased
Suvorexant Rat (Sprague-Dawley)10DecreasedIncreasedIncreased
30DecreasedIncreasedIncreased
DORA-22 Rat (Sprague-Dawley)3DecreasedIncreasedIncreased
10DecreasedIncreasedIncreased
30DecreasedIncreasedIncreased

Note: This table presents data from separate studies and is intended for qualitative comparison. Direct quantitative comparisons should be made with caution.

Experimental Protocols

1. In Vivo Sleep Study in Mice with EEG/EMG Recording

This protocol outlines the key steps for assessing the effect of this compound on sleep architecture in mice.

a. Surgical Implantation of EEG/EMG Electrodes

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes in the skull for the EEG electrodes at predetermined coordinates (e.g., over the frontal and parietal cortices).

  • Gently screw in the EEG electrodes until they are in contact with the dura mater.

  • Insert EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.

  • Secure the electrode assembly and a headmount to the skull using dental cement.

  • Suture the scalp incision around the headmount.

  • Allow the animal to recover for at least one week before starting the experiment.

b. EEG/EMG Recording and Drug Administration

  • Habituate the mice to the recording chambers and tethered cables for several days.

  • On the day of the experiment, administer this compound or vehicle via oral gavage at a consistent time, typically at the beginning of the dark cycle.

  • Record EEG and EMG signals continuously for at least 24 hours.

  • Ensure the recording environment is quiet and undisturbed.

c. Data Analysis

  • Divide the continuous EEG/EMG recordings into epochs (e.g., 10 seconds).

  • Manually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

  • Quantify sleep parameters such as total sleep time, sleep efficiency, sleep latency, and the duration of each sleep stage.

  • Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to analyze the power in different frequency bands (e.g., delta, theta, alpha, beta).

2. Orexin Receptor Binding Assay

This protocol provides a general framework for an in vitro radioligand binding assay to determine the affinity of this compound for orexin receptors.

a. Membrane Preparation

  • Culture cells expressing the human orexin-1 (OX1R) or orexin-2 (OX2R) receptor.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

b. Binding Assay

  • In a multi-well plate, combine the membrane preparation, a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin A), and varying concentrations of this compound.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled orexin receptor antagonist.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the membranes.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

fazamorexant_mechanism orexin_neurons Orexin Neurons (Hypothalamus) orexin_peptides Orexin-A & Orexin-B orexin_neurons->orexin_peptides Release orexin_receptors Orexin Receptors (OX1R & OX2R) orexin_peptides->orexin_receptors Bind to arousal_centers Arousal Centers (e.g., Locus Coeruleus, TMN) orexin_receptors->arousal_centers Activate wakefulness Wakefulness arousal_centers->wakefulness Promote sleep Sleep This compound This compound This compound->orexin_receptors Blocks

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

troubleshooting_workflow start Inconsistent Results in this compound Experiment check_environment Review Environmental Conditions start->check_environment check_handling Assess Animal Handling Procedures check_environment->check_handling Consistent? stabilize_env Standardize Temperature, Light/Dark Cycle, Noise check_environment->stabilize_env No check_drug Verify Drug Formulation & Administration check_handling->check_drug Consistent? gentle_handling Implement Consistent, Gentle Handling check_handling->gentle_handling No check_eeg Inspect EEG/EMG Data Quality check_drug->check_eeg Consistent? optimize_drug Confirm Vehicle, Dose, & Administration Route check_drug->optimize_drug No troubleshoot_eeg Check Electrodes, Grounding, & Shielding check_eeg->troubleshoot_eeg No re_run Re-run Experiment check_eeg->re_run Consistent? stabilize_env->check_handling gentle_handling->check_drug optimize_drug->check_eeg troubleshoot_eeg->re_run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) surgery EEG/EMG Electrode Implantation Surgery acclimatization->surgery recovery Post-Surgical Recovery (1 week) surgery->recovery habituation Habituation to Recording Setup recovery->habituation baseline Baseline EEG/EMG Recording (24-48h) habituation->baseline dosing Drug Administration (this compound or Vehicle) baseline->dosing recording Post-Dosing EEG/EMG Recording (24h) dosing->recording analysis Data Analysis: Sleep Scoring & Spectral Analysis recording->analysis results Results Interpretation analysis->results

Caption: A typical experimental workflow for in vivo sleep studies with this compound.

References

Optimizing Fazamorexant Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Fazamorexant concentration in cell-based assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.

Understanding this compound

This compound (also known as YZJ-1139) is a potent dual orexin receptor antagonist (DORA) that targets both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] The orexin system is a key regulator of wakefulness, and by blocking these receptors, this compound promotes sleep.[1][3] It is currently in phase 3 clinical trials for the treatment of insomnia.[2] In vitro studies have shown that this compound has IC50 values of 32 nM for OX1R and 41 nM for OX2R.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of both OX1 and OX2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligands (orexin-A and orexin-B), trigger a signaling cascade that leads to an increase in intracellular calcium (Ca2+) and neuronal excitation, promoting wakefulness. By blocking these receptors, this compound prevents this signaling cascade, thereby reducing the wakefulness drive.

Orexin Orexin A / Orexin B OX1R_OX2R OX1R / OX2R Orexin->OX1R_OX2R Binds to Gq Gq Protein Activation OX1R_OX2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Neuronal_excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_excitation This compound This compound This compound->OX1R_OX2R Blocks

Figure 1. this compound Signaling Pathway.

Q2: Which cell lines are suitable for this compound assays?

The choice of cell line is critical for obtaining relevant data. Ideally, cells should express orexin receptors. While some cell lines like AR42J, SH-SY5Y, and GT1-7 have been reported to endogenously express orexin receptors, the expression levels can be variable. For consistent and robust results, commercially available recombinant cell lines, such as Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX1R or OX2R, are highly recommended.

Q3: What is the recommended starting concentration range for this compound in a cell-based assay?

A good starting point is to test a wide range of concentrations centered around the known IC50 values (32 nM for OX1R and 41 nM for OX2R). A 10-point dose-response curve, with 3-fold serial dilutions, is recommended. A suggested range would be from 1 nM to 10 µM. This broad range will help to determine the optimal concentration for your specific assay conditions and identify potential cytotoxicity at higher concentrations.

Q4: How should I prepare a stock solution of this compound?

This compound is a small molecule that is likely soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Calcium Flux Assay for this compound Activity

This protocol is designed to measure the antagonistic activity of this compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization in CHO-K1 cells stably expressing either OX1R or OX2R.

Materials:

  • CHO-K1/OX1R or CHO-K1/OX2R cells

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Orexin-A (agonist)

  • This compound

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black, clear-bottom microplates

Methodology:

  • Cell Seeding: Plate the CHO-K1/OX1R or CHO-K1/OX2R cells in a 96- or 384-well microplate at a density of 20,000 to 50,000 cells per well and incubate overnight to allow for cell attachment.

  • Dye Loading: The next day, remove the culture medium and wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-3 AM) in assay buffer, potentially containing probenecid, and incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injector. Initiate reading to establish a baseline fluorescence. Inject a pre-determined EC80 concentration of orexin-A into the wells and continue to measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the orexin-A-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed CHO-K1/OXR cells in microplate dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading add_this compound Add this compound dilutions dye_loading->add_this compound incubate_this compound Incubate add_this compound->incubate_this compound read_baseline Read baseline fluorescence incubate_this compound->read_baseline add_orexin Inject Orexin-A (agonist) read_baseline->add_orexin read_signal Read fluorescence signal add_orexin->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50 start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_timing Verify Incubation Times start->check_timing check_compound Inspect for this compound Precipitation start->check_compound solution_cells Use Consistent Cell Culture Practices check_cells->solution_cells solution_timing Use Precise Timers check_timing->solution_timing solution_compound Prepare Fresh Dilutions, Check DMSO % check_compound->solution_compound

References

Addressing Fazamorexant blood-brain barrier penetration issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with fazamorexant, with a specific focus on addressing potential challenges related to its blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual orexin receptor antagonist (DORA).[1][2][3] It functions by blocking the activity of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1] The orexin system is a key regulator of wakefulness and arousal.[1] By antagonizing these receptors, this compound suppresses the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep. This targeted approach differs from traditional hypnotics that often have broader sedative effects.

Q2: What is the known pharmacokinetic profile of this compound in humans?

Human clinical trials have shown that this compound is characterized by rapid absorption and elimination. Following oral administration, the time to reach maximum plasma concentration (Tmax) is typically between 0.625 and 1.25 hours. The elimination half-life is relatively short, ranging from 1.91 to 3.68 hours. Pharmacokinetic parameters such as Cmax and AUC0-t have been shown to be dose-proportional, and there is no significant plasma accumulation with multiple doses.

Q3: Has this compound shown efficacy in clinical trials for insomnia?

Yes, this compound has demonstrated promising results in Phase III clinical trials for the treatment of insomnia. These trials, which were multi-center, randomized, double-blind, and placebo-controlled, showed that this compound was effective in improving key sleep parameters. The drug exhibited rapid efficacy and a favorable safety profile, with no observed rebound insomnia or withdrawal symptoms upon discontinuation.

Q4: What are the key physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?

Several physicochemical properties are critical for a small molecule's ability to passively diffuse across the BBB. These include:

  • Lipophilicity: A moderate degree of lipophilicity, typically measured as a logP value between 1.5 and 2.5, is optimal.

  • Molecular Weight: Smaller molecules, generally under 500 Daltons, have a better chance of crossing the BBB.

  • Polar Surface Area (PSA): A lower PSA, ideally less than 90 Ų, is associated with better BBB penetration.

  • Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors can improve permeability.

  • Charge: Neutral or slightly basic molecules tend to cross the BBB more readily than acidic or highly charged molecules.

Troubleshooting Guide: Blood-Brain Barrier Penetration

Issue 1: In vitro assays suggest poor BBB penetration of this compound or its analogs.

  • Question: Our Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) results show low permeability for our this compound analog. How can we interpret and address this?

    Answer: Low PAMPA-BBB permeability suggests that the compound may have difficulty with passive diffusion across a lipid membrane, a key step in crossing the BBB.

    Troubleshooting Steps:

    • Verify Physicochemical Properties: Re-evaluate the compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. Use computational models to predict these properties if experimental data is unavailable.

    • Structural Modifications: Consider chemical modifications to optimize these properties. For example, masking polar functional groups to reduce PSA or adding lipophilic moieties to increase LogP.

    • Advance to Cell-Based Assays: PAMPA is a non-cellular assay and does not account for active transport or efflux. Proceed with in vitro cell-based models, such as those using immortalized brain endothelial cell lines (e.g., hCMEC/D3) or primary brain microvascular endothelial cells (BMECs), to get a more comprehensive picture.

Issue 2: In vitro cell-based assays indicate that this compound is a substrate for efflux transporters.

  • Question: We observe a high efflux ratio in our Caco-2 or MDR1-MDCKII cell-based assays. What does this signify and what are the next steps?

    Answer: A high efflux ratio strongly suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump substrates back into the bloodstream, limiting brain penetration.

    Troubleshooting Steps:

    • Confirm with Inhibitors: Repeat the assay in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio in the presence of an inhibitor confirms P-gp mediated efflux.

    • Structural Modifications to Evade Efflux: Medicinal chemistry efforts can be directed towards designing analogs that are not recognized by P-gp. This can involve altering the number and position of hydrogen bond acceptors and donors or modifying the overall molecular shape.

    • In Vivo Microdialysis: If the compound is a high-priority candidate, consider moving to in vivo studies, such as brain microdialysis in rodents, to determine the unbound brain-to-plasma concentration ratio (Kp,uu). This will provide a definitive measure of BBB penetration in a physiological setting.

Issue 3: In vivo studies show low brain-to-plasma concentration ratios for this compound.

  • Question: Our in vivo rodent studies show a low total brain-to-plasma ratio (Kp) for this compound. How do we determine the cause and improve brain exposure?

    Answer: A low Kp value indicates poor overall accumulation in the brain. This can be due to poor BBB permeability, high efflux, or high plasma protein binding.

    Troubleshooting Steps:

    • Determine Unbound Fractions: Measure the fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,brain). The unbound drug is the pharmacologically active species.

    • Calculate Kp,uu: The unbound brain-to-plasma ratio (Kp,uu = Kp * fu,p / fu,brain) is the most accurate measure of BBB penetration.

      • A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion.

      • A Kp,uu value significantly less than 1 indicates active efflux.

      • A Kp,uu value greater than 1 suggests active influx.

    • Co-administration with Efflux Inhibitors: In vivo studies where the compound is co-administered with a P-gp inhibitor can confirm the role of efflux in limiting brain exposure. A significant increase in the Kp value in the presence of the inhibitor points to P-gp mediated efflux.

    • Prodrug Strategy: If direct modification of the molecule is challenging, a prodrug approach could be explored. This involves attaching a promoiety that utilizes an endogenous BBB transporter for entry, which is then cleaved within the CNS to release the active drug.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)t1/2 (h)
21550.625 - 1.251.91 - 3.68
5-0.625 - 1.251.91 - 3.68
10-0.625 - 1.251.91 - 3.68
20-0.625 - 1.251.91 - 3.68
40-0.625 - 1.251.91 - 3.68
60-0.625 - 1.251.91 - 3.68
8019700.625 - 1.251.91 - 3.68

Data adapted from a first-in-human study.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Multiple Ascending Dose - Day 7)

Dose (mg)Cmax (ng/mL) (CV%)Tmax (h)t1/2 (h)
10688 (31.6%)0.63 - 1.002.41 - 3.07
201030 (24.6%)0.63 - 1.002.41 - 3.07
401550 (29.5%)0.63 - 1.002.41 - 3.07
602200 (26.5%)0.63 - 1.002.41 - 3.07

Data adapted from a first-in-human study.

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane simulating the BBB.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution and added to the donor wells of the plate.

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated for a specified period (e.g., 4-18 hours).

  • The concentration of the test compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • The permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.

Protocol 2: In Vitro Bidirectional Transport Assay using MDR1-MDCKII Cells

Objective: To determine if a test compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Methodology:

  • MDR1-MDCKII cells, which overexpress human P-gp, are seeded onto transwell inserts and cultured until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-B) transport study, the test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points.

  • For the basolateral-to-apical (B-A) transport study, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficients (Papp) for both directions (Papp, A-B and Papp, B-A) are calculated.

  • The efflux ratio is calculated as Papp, B-A / Papp, A-B. An efflux ratio greater than 2 is typically considered indicative of active efflux.

Visualizations

Orexin_Signaling_Pathway Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B releases OX1R OX1R Orexin_A_B->OX1R activates OX2R OX2R Orexin_A_B->OX2R activates Wake_Promoting_Centers Wake-Promoting Centers OX1R->Wake_Promoting_Centers OX2R->Wake_Promoting_Centers Arousal Arousal & Wakefulness Wake_Promoting_Centers->Arousal This compound This compound This compound->OX1R blocks This compound->OX2R blocks

Caption: Mechanism of action of this compound on the orexin signaling pathway.

BBB_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) Cell_Assay Cell-Based Assay (e.g., MDR1-MDCKII) PAMPA->Cell_Assay If promising Efflux_Ratio Calculate Efflux Ratio Cell_Assay->Efflux_Ratio Decision1 Good Permeability & Low Efflux? Efflux_Ratio->Decision1 Rodent_PK Rodent Pharmacokinetics (Brain & Plasma) Calculate_Kp Calculate Kp Rodent_PK->Calculate_Kp Unbound_Fraction Measure Unbound Fractions (fu,p and fu,brain) Rodent_PK->Unbound_Fraction Calculate_Kpuu Calculate Kp,uu Calculate_Kp->Calculate_Kpuu Unbound_Fraction->Calculate_Kpuu Decision2 Good Kp,uu? Calculate_Kpuu->Decision2 Decision1->Rodent_PK Yes Optimize Optimize Structure Decision1->Optimize No Proceed Proceed to Further Studies Decision2->Proceed Yes Decision2->Optimize No

Caption: Experimental workflow for assessing blood-brain barrier penetration.

BBB_Factors cluster_properties Compound Properties cluster_transporters BBB Transporters Compound Test Compound BBB Blood-Brain Barrier Compound->BBB Approaches BBB->Compound Efflux Brain Brain Parenchyma BBB->Brain Penetration Lipophilicity Lipophilicity Lipophilicity->BBB influences passive diffusion Size Molecular Size Size->BBB influences passive diffusion PSA Polar Surface Area PSA->BBB influences passive diffusion Efflux Efflux Transporters (e.g., P-gp) Influx Influx Transporters Influx->Brain facilitates entry

References

Minimizing vehicle effects in Fazamorexant animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fazamorexant Animal Studies

Disclaimer: Publicly available information on specific vehicle formulations used in non-clinical animal studies for this compound is limited. This guide is based on the known pharmacology of this compound as a dual orexin receptor antagonist and established best practices for vehicle selection in preclinical animal research for orally administered, poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as YZJ-1139) is an investigational drug for the treatment of insomnia.[1] It functions as a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[2][3] The orexin system in the brain plays a critical role in promoting wakefulness.[2] By antagonizing these receptors, this compound suppresses wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[2] This targeted mechanism is different from traditional sleep aids that often cause widespread sedation.

Q2: What are the key challenges when selecting a vehicle for oral this compound studies in animals?

A2: Like many small molecule drugs, this compound's low aqueous solubility presents a significant formulation challenge. The primary goal is to select a vehicle that ensures consistent and adequate drug exposure for pharmacodynamic and toxicological evaluation, while being inert and well-tolerated by the study animals. An inappropriate vehicle can lead to poor bioavailability, high variability in study results, or direct physiological effects that confound the interpretation of the drug's action.

Q3: What are some commonly used and recommended vehicles for oral administration of poorly soluble compounds in rodents?

A3: Several vehicles are commonly used in preclinical oral safety studies for compounds with low water solubility. Aqueous suspensions using cellulose derivatives are frequent choices due to their low toxicity and ease of handling. A common formulation includes 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant like 0.1% Polysorbate 80 (Tween® 80) to aid in suspension. Other options include oil-based vehicles like corn oil for highly hydrophobic molecules, or co-solvent systems, though the latter can have their own physiological effects.

Q4: Can the vehicle itself affect the behavior or physiology of the animals?

A4: Yes, this is a critical consideration. The vehicle control group is essential to differentiate drug effects from vehicle-induced effects. For example, some vehicles like pure DMSO, propylene glycol (PG), and polyethylene glycol (PEG)-400 have been shown to cause motor impairment in mice. Even the stress of the oral gavage procedure itself can elevate corticosterone levels, potentially impacting study endpoints. Therefore, careful selection and consistent handling procedures are paramount.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Solutions
High variability in plasma drug concentration 1. Poor formulation stability (drug crashing out of suspension).2. Inconsistent dosing technique (e.g., incorrect gavage placement).3. Vehicle-induced changes in gastrointestinal absorption.1. Assess Formulation: Check the physical stability of the formulation over the duration of use. Ensure it remains a homogenous suspension with gentle agitation.2. Refine Dosing Technique: Ensure all personnel are proficient in oral gavage. The volume administered should not exceed recommended limits (e.g., typically 10 mL/kg for rats).3. Re-evaluate Vehicle: Consider a different vehicle or adding a surfactant to improve wetting and dispersion.
Unexpected adverse events in the vehicle control group (e.g., weight loss, lethargy) 1. The vehicle itself may have inherent toxicity at the administered volume or frequency.2. Hyperosmolality or inappropriate pH of the formulation.3. Stress from repeated handling and dosing.1. Review Vehicle Safety: Consult literature on the tolerability of the chosen vehicle in the specific species and for the study duration.2. Check Formulation Properties: Measure the pH and osmolality of the final formulation. The pH should ideally be between 5 and 9.3. Acclimate Animals: Ensure a sufficient acclimatization period for the animals to the handling and restraint procedures before the study begins.
No discernible difference between treated and vehicle control groups 1. Insufficient drug exposure (poor bioavailability from the vehicle).2. Saturation of absorption at the tested dose.3. The vehicle may be masking the drug's effect.1. Conduct a Pilot PK Study: Perform a small-scale pharmacokinetic (PK) study with different formulations to select the one providing the best exposure.2. Analyze Dose-Response: A first-in-human study of this compound noted a potential for incomplete solubility in the GI tract, suggesting absorption may not be linear at higher doses. Ensure your dose selection is on the linear portion of the dose-exposure curve.3. Characterize Vehicle Effects: Run a separate study to fully characterize the physiological and behavioral effects of the vehicle alone.

Experimental Protocols & Data

Protocol 1: Vehicle Screening for Oral Formulation of this compound
  • Objective: To select a vehicle that provides a stable, homogenous suspension of this compound suitable for oral gavage in rodents.

  • Materials: this compound powder, various vehicles (see Table 1), micro-balance, vortex mixer, magnetic stirrer, pH meter, microscope.

  • Procedure:

    • Prepare a series of this compound formulations in different vehicles at the target concentration (e.g., 5 mg/mL).

    • For suspending vehicles (e.g., CMC-based), slowly add this compound powder to the vehicle while vortexing to create a uniform suspension.

    • For solubilizing vehicles, follow the suggested protocols. For a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline mixture, add solvents sequentially, ensuring the drug is dissolved at each step.

    • Assess initial formulation quality: visual inspection for homogeneity, pH measurement.

    • Evaluate stability: Let the preparations stand at room temperature and 4°C. Observe for any precipitation or phase separation at 1, 4, and 24 hours.

    • Microscopic examination: Place a drop of the suspension on a slide to check for particle size and uniformity.

Table 1: Comparison of Common Oral Vehicles for Preclinical Studies
Vehicle CompositionTypeCommon Use & PropertiesPotential Issues
WaterSolutionIdeal for water-soluble compounds; considered the most inert vehicle.Unsuitable for poorly soluble compounds like this compound.
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterSuspensionWidely used for non-clinical toxicity studies; generally well-tolerated by most species.May not be sufficient for very hydrophobic compounds without a surfactant. Can affect some biological parameters with chronic dosing.
0.5% CMC, 0.1% Tween® 80 in waterSuspensionAddition of surfactant improves wettability and prevents aggregation of drug particles.Tween® 80 can influence drug absorption and metabolism.
Corn OilOily Solution/SuspensionUsed for highly lipophilic/hydrophobic compounds.Can alter lipid metabolism and affect food intake. May have variable absorption.
10% DMSO, 90% Corn OilCo-solvent/OilImproves solubility for compounds that are difficult to suspend.Potential for DMSO-related toxicity and neurological effects.

Visualizations

Signaling Pathway

Fazamorexant_Mechanism Hypothalamus Orexin Neurons (Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Hypothalamus->Orexin_A_B Release OX1R OX1 Receptor Orexin_A_B->OX1R Activates OX2R OX2 Receptor Orexin_A_B->OX2R Activates Arousal_Centers Wake-Promoting Centers (e.g., LC, TMN) OX1R->Arousal_Centers Excitatory Signal OX2R->Arousal_Centers Excitatory Signal Wakefulness Wakefulness Arousal_Centers->Wakefulness Promotes This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Vehicle_Selection_Workflow start Start: Define Study Requirements (Dose, Species, Duration) physchem Assess this compound Physicochemical Properties start->physchem select Select Candidate Vehicles (e.g., Aqueous, Lipid, Co-solvent) physchem->select formulate Prepare Formulations (Protocol 1) select->formulate stability Evaluate Formulation Stability (Homogeneity, 24h) formulate->stability decision1 Is Formulation Stable? stability->decision1 pilot_pk Conduct Pilot PK/Tolerability Study (Small Animal Group) decision1->pilot_pk Yes reformulate Reformulate or Select New Vehicle decision1->reformulate No decision2 Acceptable Exposure & Tolerability? pilot_pk->decision2 final Select Vehicle for Definitive Study decision2->final Yes decision2->reformulate No reformulate->select Troubleshooting_Diagram start Issue: High Variability in PK/PD Data check_formulation Check Formulation Homogeneity & Stability start->check_formulation is_stable Is it Stable? check_formulation->is_stable check_dosing Review Dosing Technique (Volume, Placement, SOPs) is_stable->check_dosing Yes solution1 Solution: Reformulate (Add Surfactant, Change Vehicle) is_stable->solution1 No is_consistent Is Technique Consistent? check_dosing->is_consistent check_vehicle_effect Evaluate Vehicle-Specific Effects (e.g., GI motility, absorption) is_consistent->check_vehicle_effect Yes solution2 Solution: Retrain Staff, Refine Dosing Protocol is_consistent->solution2 No solution3 Solution: Select a More Inert Vehicle check_vehicle_effect->solution3

References

How to control for Fazamorexant's short half-life in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the short half-life of Fazamorexant in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and how does it impact experimental design?

A1: this compound has a short terminal half-life, reported to be between 1.9 and 3.7 hours.[1] In a first-in-human study, the arithmetic mean half-life (t½) was observed to be between 1.91 and 3.68 hours following single doses, and 2.41 to 3.07 hours after multiple doses.[2] This rapid clearance means that the drug's concentration in plasma, and consequently its target engagement, will decrease significantly within a few hours of administration. For experimental design, this necessitates careful planning of dosing schedules and sampling times to ensure that the drug is present at effective concentrations during the period of interest.

Q2: How quickly does this compound reach its maximum concentration (Cmax)?

A2: this compound is absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being approximately 0.63 to 1.25 hours after oral administration.[2][3][4] This rapid onset of action is a key feature of the drug, but it also means that the peak effects will be observed shortly after dosing, followed by a relatively rapid decline.

Q3: Will I need to administer this compound multiple times a day in my preclinical models?

A3: For continuous target engagement over a prolonged period (e.g., more than 4-6 hours), multiple dosing regimens are likely necessary. The specific dosing interval will depend on the experimental endpoint and the therapeutic window being investigated. For acute studies, a single dose may be sufficient if the outcome is measured within the first few hours after administration.

Q4: How can I maintain a steady-state concentration of this compound in my experiments?

A4: Achieving a true steady-state concentration with a drug having such a short half-life can be challenging with standard oral dosing. Continuous infusion (e.g., via an osmotic minipump in animal models) is the most effective method for maintaining stable plasma concentrations. If oral administration is the only option, a multiple dosing regimen (e.g., every 4-6 hours) can approximate a steady state, though with more pronounced peaks and troughs.

Q5: Are there any known differences in the pharmacokinetics of this compound between sexes?

A5: Based on the first-in-human study, there were no clinically relevant effects of gender on the pharmacokinetics of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected effects in behavioral studies.
  • Possible Cause: The short half-life of this compound may lead to a decline in drug concentration and target engagement before the completion of the behavioral assessment.

  • Troubleshooting Steps:

    • Timing of Behavioral Testing: Ensure that the behavioral testing window is aligned with the peak plasma concentration (Cmax) of this compound, which occurs approximately 1-1.5 hours post-dose.

    • Dose-Response Curve: Generate a full dose-response curve to ensure that the administered dose is sufficient to elicit the desired effect.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with the observed behavioral effects to understand the concentration-effect relationship.

    • Consider Continuous Infusion: For longer behavioral paradigms, consider using a continuous infusion model to maintain consistent drug exposure.

Issue 2: High variability in experimental results between subjects.
  • Possible Cause: Individual differences in metabolism and clearance can be more pronounced with short half-life drugs, leading to greater variability in drug exposure.

  • Troubleshooting Steps:

    • Controlled Dosing: Ensure precise and consistent administration of the drug. For oral gavage, verify the technique to minimize variability in absorption.

    • Satellite PK Studies: In a subset of animals, collect blood samples at various time points to quantify plasma concentrations and assess inter-individual variability in your model.

    • Increase Sample Size: A larger sample size may be necessary to achieve statistical power when dealing with higher variability.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

Dose (mg)Tmax (h, median)Cmax (ng/mL, arithmetic mean)t½ (h, arithmetic mean)
20.631551.91
51.002892.44
101.255342.50
201.007942.87
401.0012403.68
601.0016303.20
801.0019703.06

Data adapted from the first-in-human study.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults (Multiple Ascending Dose, Day 7)

Dose (mg)Tmax (h, median)Cmax (ng/mL, arithmetic mean)t½ (h, arithmetic mean)
101.006882.41
200.7510302.45
400.6315502.83
601.0022003.07

Data adapted from the first-in-human study.

Experimental Protocols

Protocol 1: Acute Hypnotic Effect Assessment in a Rodent Model
  • Acclimation: Acclimate animals to the experimental room and testing chambers for at least 3 days prior to the experiment.

  • Dosing: Administer this compound via oral gavage at the desired dose. A vehicle control group should be included.

  • Observation Period: Immediately after dosing, place the animals in individual observation chambers equipped with video recording.

  • Data Collection: The primary observation window should be from 0.5 to 4 hours post-dose. Key parameters to measure include latency to sleep onset and total sleep duration within this window.

  • Rationale: This protocol is designed to capture the hypnotic effects of this compound during its peak concentration and initial elimination phase.

Protocol 2: Pharmacokinetic (PK) Study in a Rodent Model
  • Animal Preparation: If necessary, surgically implant cannulas for serial blood sampling. Allow for a recovery period.

  • Dosing: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points, for example: pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose.

  • Plasma Analysis: Process blood samples to obtain plasma and analyze for this compound concentration using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.

  • Rationale: This protocol establishes the pharmacokinetic profile of this compound in the specific animal model, which is crucial for designing subsequent pharmacodynamic studies.

Mandatory Visualizations

Fazamorexant_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin A/B OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Arousal Wakefulness & Arousal OX1R->Arousal Activates OX2R->Arousal Activates This compound This compound This compound->OX1R Antagonizes This compound->OX2R Antagonizes Experimental_Workflow_PKPD cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm pk_dose Administer this compound pk_sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6h) pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma pk_sample->pk_analyze pk_model Calculate PK Parameters (Cmax, Tmax, t½) pk_analyze->pk_model correlate PK/PD Modeling (Correlate Concentration & Effect) pk_model->correlate pd_dose Administer this compound pd_assess Behavioral/Physiological Assessment (e.g., Sleep Latency) pd_dose->pd_assess pd_data Record Endpoint Data pd_assess->pd_data pd_data->correlate Dosing_Strategy_Decision_Tree start Goal: Determine Dosing Strategy duration Experiment Duration > 4-6 hours? start->duration steady_state Is Steady State Required? duration->steady_state Yes single_dose Single Dose Timed with Tmax duration->single_dose No multi_dose Multiple Dosing Regimen (e.g., every 4h) steady_state->multi_dose No infusion Continuous Infusion (e.g., Osmotic Minipump) steady_state->infusion Yes

References

Interpreting unexpected physiological responses to Fazamorexant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please Note: The compound "Fazamorexant" is a fictional name used for illustrative purposes in this technical support guide. The information, data, and protocols provided below are hypothetical and based on the established pharmacology of orexin receptor antagonists. This guide is intended to serve as a template and example for researchers working with novel compounds that may elicit unexpected physiological responses.

This compound Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and investigating unexpected physiological responses observed during preclinical and clinical studies of the dual orexin receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: We observed a transient increase in heart rate and blood pressure in a subset of our animal models following acute administration of this compound. Is this an expected on-target effect?

A1: While the primary mechanism of this compound is the antagonism of orexin receptors 1 and 2 (OX1R and OX2R) to promote sleep, the orexin system has complex interactions with the autonomic nervous system. Orexin neurons in the lateral hypothalamus project to regions in the brainstem that regulate cardiovascular function. While significant cardiovascular changes are not a universally reported class effect of orexin antagonists, transient alterations can occur, particularly at higher doses. This could be due to incomplete receptor blockade or off-target effects. We recommend a dose-response study to characterize this effect and consider investigating off-target receptor binding (see Troubleshooting Guide 1).

Q2: Our in-vitro assays show this compound has high selectivity for OX1R and OX2R, but we are observing an unexpected increase in REM sleep at low doses in our in-vivo models, which is contrary to the expected effect of dual orexin receptor antagonists. What could explain this?

A2: This is an intriguing finding. While dual orexin receptor antagonists are expected to suppress REM sleep to some extent, an increase at low doses is atypical. Potential explanations include:

  • Metabolite Activity: A metabolite of this compound may have a different pharmacological profile, potentially acting on other neurotransmitter systems that regulate REM sleep (e.g., serotonergic or cholinergic systems). We recommend characterizing the in-vivo metabolite profile and testing the activity of major metabolites at a broad panel of receptors.

  • Dose-Dependent Receptor Occupancy: At low doses, this compound might have a differential binding affinity or functional activity at OX1R versus OX2R, leading to a complex downstream effect on sleep architecture. A detailed receptor occupancy study alongside sleep electroencephalography (EEG) could elucidate this.

Q3: Some participants in our Phase I clinical trial reported mild to moderate gastrointestinal (GI) distress (nausea, cramping) after dosing with this compound. What is the potential mechanism for this?

A3: Orexin receptors are expressed in the enteric nervous system and play a role in regulating gut motility and secretion. Antagonism of these receptors could potentially lead to the observed GI effects. However, off-target effects on other receptors in the GI tract (e.g., serotonin or dopamine receptors) cannot be ruled out. See Troubleshooting Guide 2 for a suggested workflow to investigate potential off-target GI effects.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cardiovascular Effects

This guide provides a step-by-step protocol for assessing the potential off-target activity of this compound on a panel of receptors known to be involved in cardiovascular regulation.

Experimental Protocol: Radioligand Binding Assay for Off-Target Cardiovascular Receptors

  • Target Selection: Select a panel of receptors implicated in cardiovascular function, including but not limited to:

    • Adrenergic receptors (α1, α2, β1, β2)

    • Dopamine receptors (D1, D2)

    • Serotonin receptors (5-HT1A, 5-HT2A)

    • Histamine receptors (H1, H2)

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

  • Assay Conditions:

    • Incubate the membrane preparation with a specific radioligand for the target receptor.

    • Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to compete with the radioligand.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each receptor, which can then be converted to an inhibition constant (Ki).

Guide 2: Characterizing Potential for Gastrointestinal Side Effects

This guide outlines a workflow to determine if observed GI effects are on-target or due to off-target interactions.

Experimental Workflow: In-Vitro Functional Assays for GI-Related Receptors

  • Primary Screening: Perform a broad radioligand binding screen (as described in Guide 1) against receptors known to be highly expressed in the GI tract (e.g., 5-HT3, 5-HT4, D2, M1-M5).

  • Functional Follow-Up: For any receptors where this compound shows significant binding affinity (e.g., Ki < 1 µM), perform a functional assay to determine if it acts as an agonist, antagonist, or allosteric modulator.

    • Example: 5-HT3 Receptor Functional Assay (Calcium Flux)

      • Culture a cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells).

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add varying concentrations of this compound to the cells.

      • Stimulate the cells with a known 5-HT3 agonist (e.g., serotonin).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • A decrease in the serotonin-induced calcium signal in the presence of this compound would indicate antagonistic activity.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor TargetKi (nM)Description
Orexin 1 (OX1R) 0.8 Primary Target
Orexin 2 (OX2R) 1.2 Primary Target
Adrenergic α1> 10,000Low affinity
Adrenergic β18,500Low affinity
Dopamine D21,200Moderate off-target affinity
Serotonin 5-HT2A980Moderate off-target affinity
Histamine H1> 10,000Low affinity

Table 2: Hypothetical Functional Activity of this compound at Off-Target Receptors

Receptor TargetAssay TypeIC50 (nM)Functional Effect
Orexin 1 (OX1R) Calcium Flux 1.5 Antagonist
Orexin 2 (OX2R) Calcium Flux 2.1 Antagonist
Dopamine D2cAMP1,850Weak Antagonist
Serotonin 5-HT2ACalcium Flux1,500Weak Antagonist

Visualizations

Fazamorexant_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX1R OX1 Receptor Orexin_Neuron->OX1R Orexin A/B OX2R OX2 Receptor Orexin_Neuron->OX2R Orexin A/B Gq Gq Protein OX1R->Gq OX2R->Gq Gi_o Gi/o Protein OX2R->Gi_o PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC Ca_Influx ↑ Intracellular Ca²⁺ PLC->Ca_Influx cAMP_Decrease ↓ cAMP Arousal Neuronal Excitation (Wakefulness) Ca_Influx->Arousal cAMP_Decrease->Arousal This compound This compound This compound->OX1R Antagonism This compound->OX2R Antagonism

Caption: Signaling pathway of orexin receptors and the antagonistic action of this compound.

Experimental_Workflow start Unexpected Physiological Response Observed step1 Step 1: Literature Review (Is effect plausible for class?) start->step1 step2 Step 2: Dose-Response Study (Characterize the effect in vivo) step1->step2 step3 Step 3: Broad Receptor Screen (Radioligand binding assay panel) step2->step3 step4 Step 4: Functional Assays (For receptors with Ki < 1µM) step3->step4 step5 Step 5: Metabolite Profiling (Identify and synthesize major metabolites) step4->step5 step6 Step 6: Test Metabolite Activity (Repeat Steps 3 & 4 for metabolites) step5->step6 end Identify Source of Unexpected Effect step6->end

Caption: Experimental workflow for investigating unexpected physiological responses.

Troubleshooting_Decision_Tree start Observation: Unexpected increase in locomotor activity in rodents q1 Is the effect dose-dependent? start->q1 path_yes Proceed with off-target receptor screening (e.g., D2, 5-HT) q1->path_yes Yes path_no Investigate experimental artifact (e.g., vehicle effect, handling) q1->path_no No a1_yes Yes a1_no No q2 Off-target binding identified (e.g., at D2 receptor)? path_yes->q2 end Conclusion Reached path_no->end path2_yes Conduct functional assay to confirm agonist/antagonist activity q2->path2_yes Yes path2_no Consider active metabolites or novel target interaction q2->path2_no No a2_yes Yes a2_no No path2_yes->end path2_no->end

Caption: Troubleshooting decision tree for an unexpected in-vivo observation.

Validation & Comparative

A Preclinical Comparison of Fazamorexant and Suvorexant: A Tale of Two Orexin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive preclinical comparison between the novel dual orexin receptor antagonist (DORA) fazamorexant and the established DORA suvorexant is currently hampered by a notable lack of publicly available preclinical data for this compound. While suvorexant has a well-documented preclinical profile that supported its clinical development and approval, information on this compound's performance in animal models remains largely unpublished. The available data for this compound is primarily from its initial human clinical trials.

This guide, therefore, provides a detailed overview of the preclinical data available for suvorexant to serve as a benchmark for a DORA. We supplement this with the limited, yet insightful, in-vitro comparative data for this compound to offer a preliminary assessment of its potential.

Mechanism of Action: Targeting the Orexin System

Both this compound and suvorexant are dual orexin receptor antagonists, meaning they block the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness.[2] By antagonizing these receptors, this compound and suvorexant suppress the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[1]

Orexin_Signaling_Pathway cluster_hypothalamus Lateral Hypothalamus cluster_arousal_centers Arousal Centers cluster_receptors Orexin Receptors cluster_drugs DORAs Orexin_Neurons Orexin Neurons Locus_Coeruleus Locus Coeruleus (NE) Orexin_Neurons->Locus_Coeruleus Release Orexin A & B Tuberomammillary_Nucleus Tuberomammillary Nucleus (His) Orexin_Neurons->Tuberomammillary_Nucleus Release Orexin A & B Dorsal_Raphe Dorsal Raphe (5-HT) Orexin_Neurons->Dorsal_Raphe Release Orexin A & B OX1R OX1R Locus_Coeruleus->OX1R Activation OX2R OX2R Locus_Coeruleus->OX2R Activation Tuberomammillary_Nucleus->OX1R Activation Tuberomammillary_Nucleus->OX2R Activation Dorsal_Raphe->OX1R Activation Dorsal_Raphe->OX2R Activation Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes This compound This compound This compound->OX1R Antagonism This compound->OX2R Antagonism Suvorexant Suvorexant Suvorexant->OX1R Antagonism Suvorexant->OX2R Antagonism

Caption: Orexin signaling pathway and DORA mechanism of action.

In-Vitro Receptor Affinity: A Glimpse of this compound's Potency

The primary preclinical data available for a direct comparison of this compound and suvorexant is their in-vitro binding affinity for the orexin receptors, as measured by IC50 values. A lower IC50 value indicates a higher potency.

CompoundOX1R IC50 (nM)OX2R IC50 (nM)
This compound 32[1][3]41
Suvorexant 147126
Table 1: In-Vitro Orexin Receptor Antagonist Activity (IC50)

This in-vitro data suggests that this compound is a more potent antagonist at both OX1R and OX2R compared to suvorexant.

Preclinical Profile of Suvorexant

The preclinical development of suvorexant involved extensive evaluation in various animal models to establish its pharmacokinetic, pharmacodynamic, and safety profiles.

Pharmacokinetics in Preclinical Models

Suvorexant demonstrated variable pharmacokinetic properties across different preclinical species.

SpeciesOral Bioavailability (F%)Clearance
Rat < 5%High
Dog < 5%High
Table 2: Preclinical Pharmacokinetics of Suvorexant

Early analogs of suvorexant had poor oral bioavailability and high clearance in rats and dogs. The final compound, suvorexant, was optimized to improve these pharmacokinetic parameters, leading to its successful clinical development.

Efficacy in Preclinical Sleep Models

Suvorexant has been shown to effectively promote sleep in several animal models, including rats, dogs, and rhesus monkeys.

Rodent Models: In Sprague-Dawley rats, oral administration of suvorexant during the active (dark) phase led to a dose-dependent increase in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep, with a corresponding decrease in active wakefulness.

Dose (mg/kg, p.o.)Change in Active WakeChange in Slow-Wave SleepChange in REM Sleep
10 DecreasedIncreasedIncreased
30 DecreasedIncreasedIncreased
100 DecreasedIncreasedIncreased
Table 3: Efficacy of Suvorexant in Sprague-Dawley Rats

Canine and Primate Models: Suvorexant also demonstrated sleep-promoting effects in dogs and rhesus monkeys, indicating its efficacy across different species.

Experimental Protocols: A Look into Preclinical Sleep Studies

The preclinical evaluation of sleep-promoting agents like suvorexant typically involves a standardized workflow.

Preclinical_Workflow cluster_setup Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rat) Surgical_Implantation Surgically Implant EEG/EMG Electrodes Animal_Selection->Surgical_Implantation Acclimatization Acclimatize to Housing and Recording Conditions Surgical_Implantation->Acclimatization Drug_Administration Administer Suvorexant or Vehicle (Oral Gavage) Acclimatization->Drug_Administration EEG_EMG_Recording Continuous EEG/EMG Recording (e.g., 6-8 hours) Drug_Administration->EEG_EMG_Recording Vigilance_State_Scoring Score Vigilance States (Wake, NREM, REM) EEG_EMG_Recording->Vigilance_State_Scoring Data_Quantification Quantify Sleep Parameters (Latency, Duration, etc.) Vigilance_State_Scoring->Data_Quantification Statistical_Analysis Statistical Comparison (Drug vs. Vehicle) Data_Quantification->Statistical_Analysis

Caption: Typical workflow for preclinical sleep studies in rodents.
Suvorexant Sleep Study in Rats

  • Animals: Male Sprague-Dawley rats were used.

  • Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Housing: Rats were individually housed in a controlled environment with a regular light-dark cycle.

  • Drug Administration: Suvorexant was administered orally via gavage at the beginning of the dark (active) phase.

  • Data Acquisition and Analysis: Continuous EEG and EMG recordings were collected and automatically scored into three vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep. The time spent in each state, as well as sleep latency (time to fall asleep) and wake after sleep onset (WASO), were calculated and compared between the suvorexant-treated and vehicle-treated groups.

Preclinical Safety Assessment of Suvorexant

Preclinical studies were also conducted to evaluate the abuse potential of suvorexant. In a rat drug-dependence model, no significant signs of withdrawal were observed upon abrupt cessation of suvorexant. Furthermore, in a rat drug-discrimination model, suvorexant did not show similarities to the subjective effects of zolpidem or morphine. In rhesus monkeys, suvorexant did not demonstrate positive reinforcing effects in a self-administration model. These findings suggested a low potential for abuse and dependence.

Conclusion: An Incomplete Picture

The available preclinical data for suvorexant demonstrates its efficacy in promoting sleep across multiple animal species, which is consistent with its mechanism of action as a dual orexin receptor antagonist. The in-vitro data for this compound suggests it is a more potent orexin receptor antagonist than suvorexant.

However, without in-vivo preclinical efficacy and pharmacokinetic data for this compound, a direct and comprehensive comparison of their preclinical profiles is not possible. The "fast-on, fast-off" pharmacokinetic profile observed for this compound in humans is a key feature that will be interesting to see reflected in future publications of its preclinical data. Researchers and drug development professionals eagerly await the publication of these studies to fully understand the preclinical characteristics of this compound and how they translate to its clinical effects.

References

A Comparative Guide to Dual Orexin Receptor Antagonists: Evaluating the Efficacy of Fazamorexant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of insomnia therapeutics has been significantly advanced by the advent of dual orexin receptor antagonists (DORAs), a class of drugs that promotes sleep by blocking the wake-promoting neuropeptides orexin A and orexin B. This guide provides a comparative analysis of the emerging DORA, Fazamorexant, alongside the established U.S. Food and Drug Administration (FDA) approved agents: Suvorexant (Belsomra®), Lemborexant (Dayvigo®), and Daridorexant (Quviviq®). This comparison is based on available clinical trial data and aims to provide an objective overview for research and development professionals.

Mechanism of Action: A Shared Pathway

All four compounds share a common mechanism of action: competitive antagonism of both orexin receptor type 1 (OX1R) and type 2 (OX2R).[1][2] By blocking the binding of orexin neuropeptides, these drugs suppress the wake drive, facilitating the initiation and maintenance of sleep.[1][2]

OrexinA Orexin A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin B OrexinB->OX2R Wakefulness Wakefulness & Arousal OX1R->Wakefulness OX2R->Wakefulness DORAs DORAs (this compound, Suvorexant, Lemborexant, Daridorexant) DORAs->OX1R DORAs->OX2R

Dual Orexin Receptor Antagonist (DORA) Mechanism of Action.

Comparative Efficacy: An Overview of Clinical Trial Data

Direct head-to-head clinical trials comparing this compound with other DORAs have not yet been published. However, Phase III clinical trial results for this compound, presented at the World Sleep Congress 2025, indicated "superior performance in key sleep indicators" when compared to publicly available data from other DORA trials.[3] It is important to note that these are not direct comparisons from a single trial and should be interpreted with caution.

The following tables summarize the key efficacy data from the pivotal Phase III clinical trials of Suvorexant, Lemborexant, and Daridorexant. The primary endpoints in these trials typically include changes from baseline in subjective Total Sleep Time (sTST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS) or subjective Time to Sleep Onset (sTSO).

Table 1: Change from Baseline in Subjective Total Sleep Time (sTST) in Minutes

Drug (Dosage)TrialChange from Baseline (Drug)Change from Baseline (Placebo)Placebo-Adjusted DifferenceTimepoint
Suvorexant (20 mg/15 mg)Trial 160.340.619.73 Months
Trial 262.837.725.13 Months
Lemborexant (5 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Lemborexant (10 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Daridorexant (25 mg)Study 1-24.3-14.0-10.33 Months
Daridorexant (50 mg)Study 1-22.1 (sTST)-14.4 (sTST)-7.7 (sTST)1 Month
-19.8 (sTST)-10.6 (sTST)-9.2 (sTST)3 Months

Note: Data for Suvorexant is from patient-reported outcomes. Data for Lemborexant from SUNRISE 2 showed statistically significant improvement but specific values were not provided in the abstract. Daridorexant data is from polysomnography (WASO) and self-reported (sTST) outcomes.

Table 2: Change from Baseline in Wake After Sleep Onset (WASO) in Minutes

Drug (Dosage)TrialChange from Baseline (Drug)Change from Baseline (Placebo)Placebo-Adjusted DifferenceTimepoint
Suvorexant (40/30 mg)Trial 1 (PSG)-47.9-25.0-22.93 Months
Trial 2 (PSG)-54.2-24.8-29.43 Months
Lemborexant (5 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Lemborexant (10 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Daridorexant (25 mg)Study 1 (PSG)-24.2-12.6-11.61 Month
-24.3-14.0-10.33 Months
Daridorexant (50 mg)Study 1 (PSG)-29.1-11.3-17.81 Month
-29.1-11.9-17.23 Months

Note: Data for Suvorexant is from polysomnography (PSG) in a subset of patients. Data for Lemborexant from SUNRISE 2 showed statistically significant improvement but specific values were not provided in the abstract. Daridorexant data is from polysomnography.

Table 3: Change from Baseline in Latency to Persistent Sleep (LPS) / Subjective Time to Sleep Onset (sTSO) in Minutes

Drug (Dosage)TrialChange from Baseline (Drug)Change from Baseline (Placebo)Placebo-Adjusted DifferenceTimepoint
Suvorexant (40/30 mg)Trial 1 (sTSO)-25.7-17.3-8.43 Months
Trial 2 (sTSO)-33.7-20.5-13.23 Months
Lemborexant (5 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Lemborexant (10 mg)SUNRISE 2Statistically Significant Improvement vs. Placebo--6 Months
Daridorexant (25 mg)Study 1 (LPS)-26.5-20.0-6.51 Month
-28.9-19.9-9.03 Months
Daridorexant (50 mg)Study 1 (LPS)-31.3-19.2-12.11 Month
-31.2-18.2-13.03 Months

Note: Data for Suvorexant is from patient-reported outcomes (sTSO). Data for Lemborexant from SUNRISE 2 showed statistically significant improvement but specific values were not provided in the abstract. Daridorexant data is from polysomnography (LPS).

Experimental Protocols: A Look at Pivotal Phase III Trial Designs

The pivotal clinical trials for these DORAs generally follow a similar design, being multicenter, randomized, double-blind, and placebo-controlled.

cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PSG, Sleep Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A DORA Treatment Group Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B FollowUp Treatment Period (e.g., 1-6 months) Treatment_A->FollowUp Treatment_B->FollowUp Efficacy Efficacy Assessments (PSG, Sleep Diary) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events) FollowUp->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

Typical Phase III Clinical Trial Workflow for DORAs.
This compound Phase III Trial

  • Design: A multi-center, randomized, double-blind, placebo-controlled Phase III study.

  • Participants: 1,034 adult patients with insomnia.

  • Primary Endpoints: Evaluation of the efficacy and safety of this compound. Key sleep indicators included improved sleep efficiency, shortened time to fall asleep, and decreased nighttime awakening.

  • Key Findings: The trial demonstrated rapid efficacy and a favorable safety profile, with no observed rebound insomnia or withdrawal symptoms upon discontinuation.

Suvorexant Pivotal Trials (Trial 1 & Trial 2)
  • Design: Two randomized, double-blind, placebo-controlled, parallel-group, 3-month trials.

  • Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia. A total of 1,021 patients were randomized in Trial 1 and 1,019 in Trial 2.

  • Dosage: Suvorexant 40/30 mg (non-elderly/elderly) and 20/15 mg (non-elderly/elderly).

  • Primary Endpoints: Efficacy was assessed at week 1, month 1, and month 3 by patient-reported subjective total sleep time and time to sleep onset. A subset of patients was also assessed by polysomnography for wakefulness after persistent sleep onset and latency to onset of persistent sleep.

Lemborexant Pivotal Trials (SUNRISE 1 & SUNRISE 2)
  • Design: SUNRISE 2 was a 12-month, global, multicenter, randomized, double-blind, parallel-group Phase 3 study with a 6-month placebo-controlled period.

  • Participants: 949 participants with insomnia (age ≥18 years) were randomized in SUNRISE 2. SUNRISE 1 included 1,006 adults aged 55 years or older.

  • Dosage: Lemborexant 5 mg and 10 mg.

  • Primary Endpoints: In SUNRISE 1, the primary endpoint was the change from baseline in latency to persistent sleep. In SUNRISE 2, sleep onset and maintenance endpoints were analyzed from daily electronic sleep diary data.

Daridorexant Pivotal Trials (Study 1 & Study 2)
  • Design: Two multicenter, randomized, double-blind, placebo-controlled, Phase 3 trials conducted over 3 months.

  • Participants: Adults (aged ≥18 years) with insomnia disorder.

  • Dosage: Study 1 evaluated daridorexant 50 mg and 25 mg versus placebo. Study 2 evaluated daridorexant 25 mg and 10 mg versus placebo.

  • Primary Endpoints: Change from baseline in wake time after sleep onset (WASO) and latency to persistent sleep (LPS), measured by polysomnography, at months 1 and 3. Secondary endpoints included self-reported total sleep time and the sleepiness domain score of the Insomnia Daytime Symptoms and Impacts Questionnaire (IDSIQ).

Conclusion

This compound shows promise as a new therapeutic option for insomnia, with early reports from its Phase III trial suggesting a strong efficacy and safety profile. However, a comprehensive, direct comparison with other approved DORAs is challenging without the public release of detailed quantitative data. The available data for Suvorexant, Lemborexant, and Daridorexant demonstrate their effectiveness in improving key sleep parameters. As more data on this compound becomes available, a clearer picture of its relative efficacy and place in the therapeutic landscape will emerge. Researchers and clinicians are encouraged to consult the full publications of these clinical trials for a more in-depth understanding of the study designs, patient populations, and complete safety and efficacy results.

References

Fazamorexant's Orexin Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Fazamorexant's selectivity for orexin 1 (OX1R) and orexin 2 (OX2R) receptors against other leading dual orexin receptor antagonists (DORAs), including Suvorexant, Lemborexant, and Daridorexant. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.

This compound (YZJ-1139) is a novel dual orexin receptor antagonist under development for the treatment of insomnia.[1] Like other DORAs, it functions by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby suppressing wakefulness and facilitating the initiation and maintenance of sleep.[2]

Comparative Selectivity Profile

The in vitro potency and binding affinity of this compound and its comparators at human orexin receptors are summarized in the table below. The data, presented as IC50 and Ki values, indicate the concentration of the drug required to inhibit 50% of the receptor's activity and the equilibrium dissociation constant, respectively. Lower values are indicative of higher potency and affinity.

CompoundOX1R IC50 (nM)OX2R IC50 (nM)OX1R Ki (nM)OX2R Ki (nM)
This compound 32[1]41[1]Not ReportedNot Reported
Suvorexant 147[1]1260.550.35
Lemborexant 6.12.66.1Not Reported
Daridorexant Not ReportedNot Reported0.470.93

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Orexin Signaling Pathway and Antagonist Interaction

The following diagram illustrates the signaling cascade initiated by orexin peptides and the mechanism by which dual orexin receptor antagonists like this compound intervene.

orexin_pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Peptides Orexin A & B OX1R OX1R Orexin_Peptides->OX1R binds OX2R OX2R Orexin_Peptides->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase leads to Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation This compound This compound (DORA) This compound->OX1R blocks This compound->OX2R blocks

Orexin signaling pathway and DORA inhibition.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to determine the selectivity of orexin receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

binding_assay_workflow A Prepare membranes from CHO cells expressing human OX1R or OX2R B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-EMPA) A->B C Add varying concentrations of the test compound (e.g., this compound) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand via vacuum filtration D->E F Quantify radioactivity of bound ligand using a scintillation counter E->F G Calculate Ki values from competition -binding curves F->G

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

  • Incubation: The cell membranes (approximately 2 µg of protein per well) are incubated in a 96-well plate with a specific radioligand (e.g., [3H]-EMPA for OX2R) at a concentration near its dissociation constant (Kd).

  • Competition: A range of concentrations of the unlabeled test compound (e.g., this compound, Suvorexant) is added to the wells to compete with the radioligand for receptor binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • Equilibration: The plates are incubated, typically at room temperature, for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate competition curves, from which the IC50 values are determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium concentration.

Experimental Workflow:

calcium_flux_workflow A Seed CHO cells expressing human OX1R or OX2R in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of the test antagonist B->C D Stimulate cells with a fixed concentration of an orexin agonist (e.g., Orexin-A) C->D E Measure the change in fluorescence intensity using a FLIPR instrument D->E F Generate dose-response curves to determine IC50 values E->F

Workflow for a calcium flux functional assay.

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded into 96-well, black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, which will increase in fluorescence intensity upon binding to calcium.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a specific period (e.g., 120 minutes) to allow the drug to bind to the receptors.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an orexin agonist, such as Orexin-A, to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence imaging plate reader (FLIPR). The peak fluorescence response is measured.

  • Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium flux. Dose-response curves are generated by plotting the fluorescence response against the antagonist concentration to determine the IC50 value.

References

Fazamorexant: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fazamorexant is a novel dual orexin receptor antagonist (DORA) under development for the treatment of insomnia.[1] Its therapeutic effect is mediated through the competitive antagonism of orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are key components of the brain's wakefulness-promoting system.[1] A critical aspect of the pharmacological profile of any new drug candidate is its selectivity for its intended targets. This guide provides a comparative analysis of the cross-reactivity of this compound with other G-protein coupled receptors (GPCRs), supported by available data and detailed experimental methodologies.

Orexin Receptor Affinity

In-vitro experiments have determined the half-maximal inhibitory concentrations (IC50) of this compound for the human orexin receptors. These values indicate a potent antagonism at both receptor subtypes.

ReceptorIC50 (nM)
Orexin 1 (OX1R)32
Orexin 2 (OX2R)41

Data sourced from a first-in-human study of this compound.[1]

Cross-Reactivity Profile

A study evaluating the safety and tolerability of this compound reports that the compound was tested against a panel of 21 G-Protein-Coupled Receptors (GPCRs) to assess its selectivity.[1][2] The study concluded that this compound demonstrated better receptor selectivity and safety in its excitatory or antagonistic effects compared to Suvorexant, another approved DORA.

However, the specific quantitative data (e.g., Ki, IC50, or percent inhibition at a given concentration) for this compound's activity at these 21 off-target GPCRs, referenced as Table S1 in the publication, is not publicly available in the retrieved search results. Therefore, a direct quantitative comparison with other GPCRs cannot be presented at this time. The successful progression of this compound through clinical trials suggests that any off-target activity was not significant enough to impede its development.

Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are GPCRs that, upon binding of their endogenous ligands (orexin-A and orexin-B), activate multiple intracellular signaling cascades. This activation is primarily mediated through the coupling to Gq/11, Gi/o, and Gs proteins. The downstream effects include the modulation of phospholipase C (PLC), adenylyl cyclase (AC), and various ion channels, ultimately leading to neuronal excitation. This compound, as a competitive antagonist, blocks these signaling pathways by preventing orexin binding.

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o Gs Gs OX2R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ [Ca2+]i IP3_DAG->Ca_inc Neuronal_Excitation Neuronal Excitation cAMP_inc->Neuronal_Excitation Ca_inc->Neuronal_Excitation

Orexin Receptor Signaling Pathways

Experimental Protocols

The assessment of a compound's cross-reactivity with a panel of GPCRs typically involves two main types of in-vitro assays: binding assays and functional assays.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target GPCR.

  • A specific radioligand for each target GPCR (e.g., [3H]-labeled).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Scintillation fluid.

  • Microplates.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Incubation: In each well of a microplate, a fixed concentration of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and an excess of a non-labeled known ligand for non-specific binding) are incubated together in the assay buffer. The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (with bound radioligand) while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay for Gs- and Gi-coupled receptors)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout.

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs and to quantify its potency (EC50 or IC50).

Materials:

  • Host cell line (e.g., HEK293 or CHO) engineered to express the target GPCR.

  • Cell culture medium and reagents.

  • Test compound (this compound).

  • A known agonist for the target receptor.

  • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader.

Methodology:

  • Cell Culture and Plating: Cells expressing the target GPCR are cultured and seeded into microplates.

  • Compound Addition:

    • Agonist Mode: Varying concentrations of the test compound are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist (typically at its EC80). For Gi-coupled receptors, forskolin is often added to stimulate cAMP production, and the ability of the agonist (and the antagonist's ability to block it) to inhibit this stimulation is measured.

  • Incubation: The plates are incubated for a specific period to allow for receptor stimulation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: A lysis buffer is added to release the intracellular cAMP. The detection reagents from the cAMP kit are then added according to the manufacturer's instructions.

  • Measurement: The signal (e.g., fluorescence or luminescence) is read using a microplate reader.

  • Data Analysis: A standard curve is used to convert the signal to cAMP concentration. For agonist activity, the EC50 is determined from the dose-response curve. For antagonist activity, the IC50 is determined from the inhibition curve.

GPCR_Cross_Reactivity_Workflow Start Start: Test Compound (this compound) Primary_Screen Primary Screen: Radioligand Binding Assay (Single high concentration) Start->Primary_Screen Hit_Identification Significant Displacement? Primary_Screen->Hit_Identification GPCR_Panel Panel of GPCRs GPCR_Panel->Primary_Screen Dose_Response Dose-Response Curve: Determine Ki Hit_Identification->Dose_Response Yes No_Significant_Hit No Significant Off-Target Binding Detected Hit_Identification->No_Significant_Hit No Functional_Assay Functional Assay (e.g., cAMP, Ca2+) Dose_Response->Functional_Assay Mode_of_Action Agonist or Antagonist? Functional_Assay->Mode_of_Action Potency_Determination Determine EC50/IC50 Mode_of_Action->Potency_Determination Yes Selectivity_Profile Generate Selectivity Profile Potency_Determination->Selectivity_Profile No_Significant_Hit->Selectivity_Profile

GPCR Cross-Reactivity Experimental Workflow

References

Comparative Pharmacokinetics of Dual Orexin Receptor Antagonists (DORAs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of suvorexant, lemborexant, daridorexant, and emerging DORAs, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Dual Orexin Receptor Antagonists (DORAs), a class of drugs primarily used for the treatment of insomnia. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. This objective comparison is supported by experimental data from clinical trials and detailed methodologies for key experiments.

Pharmacokinetic Profiles of DORAs

The orexin system plays a crucial role in regulating wakefulness. DORAs exert their therapeutic effect by blocking orexin receptors, thereby promoting sleep.[1][2] The pharmacokinetic profiles of these drugs are critical to their efficacy and safety, influencing their onset and duration of action, as well as their potential for next-day residual effects. This guide focuses on the three commercially available DORAs—suvorexant, lemborexant, and daridorexant—and includes available data on seltorexant and vornorexant, which are currently in clinical development.[1][3][4]

Data Presentation: A Comparative Overview

The following table summarizes the key pharmacokinetic parameters of selected DORAs.

ParameterSuvorexantLemborexantDaridorexantSeltorexantVornorexant
Time to Peak (Tmax) (hours) ~2 (fasted)1-31-20.3-1.50.5-3.0
Half-life (t1/2) (hours) ~1217-19~82-31.3-3.3
Bioavailability (%) ~82 (10 mg dose)Not explicitly stated62%Not explicitly statedNot explicitly stated
Metabolism Primarily CYP3A4Primarily CYP3A4, lesser extent CYP3A5Primarily CYP3A4 (89%)CYP3A4Multiple oxidative pathways
Excretion Feces (66%), Urine (23%)Feces (~57%), Urine (~29%)Feces (~57%), Urine (~28%)Not explicitly statedNot explicitly stated
Food Effect High-fat meal delays Tmax by ~1.5 hoursHigh-fat/high-calorie meal delays Tmax by ~2 hoursHigh-fat/high-calorie meal delays Tmax by 1.3 hours, decreases Cmax by 16%, no effect on AUCNot explicitly statedFood intake did not affect Cmax but increased AUC

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorously conducted clinical trials. Below are detailed methodologies for key experiments cited.

Bioanalytical Method for Plasma Concentration Determination

A common and highly sensitive method for quantifying DORA concentrations in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples (typically 100µL) are prepared using liquid-liquid extraction in a 96-well format. Methyl t-butyl ether is a commonly used extraction solvent. A stable isotope-labeled version of the drug (e.g., ¹³C₂H₃-suvorexant) is used as an internal standard to ensure accuracy.

  • Chromatography: The extracted samples are then separated using a high-performance liquid chromatography (HPLC) system. For instance, a Waters dC18 column (50×2.1mm, 3μm) can be used with an isocratic mobile phase consisting of a mixture of 10mM ammonium formate (pH 3) and acetonitrile (e.g., 30/70 v/v) at a flow rate of 0.3mL/min.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, such as an Applied Biosystems API 4000. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the drug and its internal standard (e.g., for suvorexant: m/z 451→186 and for its internal standard: m/z 455→190).

  • Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results. For example, the assay for suvorexant was linear over a concentration range of 1-1000 ng/mL, with intraday precision within 10% CV and accuracy between 95.6% and 105.0% of the nominal concentration.

Food-Effect Bioavailability Studies

These studies are designed to assess the impact of food on the absorption of a drug.

  • Study Design: A typical food-effect study is a randomized, open-label, two-period crossover trial in healthy subjects. Participants receive a single oral dose of the DORA on two separate occasions: once after an overnight fast and once after a standardized high-fat, high-calorie meal.

  • High-Fat Meal Composition: The high-fat, high-calorie meal typically consists of approximately 800 to 1000 calories, with about 50% of the calories derived from fat.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentration of the drug over time.

  • Data Analysis: The key pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated for both the fasted and fed states and are statistically compared to determine the presence and extent of any food effect.

Drug-Drug Interaction (DDI) Studies

These studies evaluate the potential for a DORA to interact with other co-administered drugs, particularly those that are inhibitors or inducers of cytochrome P450 (CYP) enzymes, as most DORAs are metabolized by CYP3A4.

  • Study Design: A prospective, single-center, randomized, open-label study design is often employed. For example, to assess the effect of a moderate CYP3A4 inducer on daridorexant, healthy male subjects received four treatments in a sequential manner: daridorexant alone, famotidine (to alter gastric pH) plus daridorexant, efavirenz (a moderate CYP3A4 inducer) alone for a period to reach steady-state, and then daridorexant co-administered with efavirenz.

  • Pharmacokinetic Analysis: Plasma concentrations of the DORA are measured, and pharmacokinetic parameters are derived using noncompartmental analysis. The geometric mean ratios (GMRs) and 90% confidence intervals for Cmax and AUC are calculated to compare the DORA's pharmacokinetics with and without the interacting drug.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DORA_Metabolism_Pathway DORA Oral DORA Administration GI_Tract Gastrointestinal Tract Absorption DORA->GI_Tract Liver Hepatic First-Pass Metabolism GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation CYP3A4 Metabolism Excretion Excretion (Feces/Urine) Liver->Excretion Systemic_Circulation->Liver Metabolism Brain Brain (Target Site) Systemic_Circulation->Brain Systemic_Circulation->Excretion Renal Clearance PK_Study_Workflow cluster_study_design Study Design cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Dosing Drug Administration (Single/Multiple Doses) Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling (NCA/Population PK) Plasma_Analysis->PK_Modeling

References

Benchmarking Fazamorexant's safety profile against first-generation sleep aids

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the evolving safety landscape of insomnia therapeutics.

This guide provides a comprehensive comparison of the safety and tolerability profiles of the novel dual orexin receptor antagonist (DORA), Fazamorexant, against established first-generation sleep aids, including benzodiazepines, non-benzodiazepine "Z-drugs," and first-generation antihistamines. By presenting quantitative data from clinical trials, detailing experimental methodologies, and illustrating key mechanistic pathways, this document aims to offer an objective resource for the scientific community.

Executive Summary

This compound, a dual orexin receptor antagonist, represents a targeted approach to treating insomnia by modulating the orexin neuropeptide system, which is central to regulating wakefulness.[1] This mechanism contrasts sharply with the broad central nervous system depression characteristic of first-generation hypnotics that primarily act on GABA-A receptors (benzodiazepines and Z-drugs) or histamine H1 receptors (first-generation antihistamines).[2] Preliminary data from clinical trials suggest that this compound possesses a favorable safety profile, with a lower incidence of adverse effects commonly associated with older sleep aids, such as dependence, cognitive impairment, and complex sleep-related behaviors.[3]

Comparative Safety and Tolerability Profiles

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound and representative first-generation sleep aids. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and durations.

Table 1: Adverse Event Profile of this compound (First-in-Human Study)

Adverse EventThis compound (2-80 mg single dose; 10-60 mg multiple doses)Placebo
Any Adverse Event Not explicitly quantified, but no serious dose-dependent AEs reported.[4]Not explicitly quantified.
Drowsiness/Somnolence Reported as a common adverse effect.-
Dizziness Reported as a common adverse effect.-
Serious Adverse Events 0%0%
Deaths 0%0%

Data from a randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy adults.

Table 2: Adverse Event Profile of Zolpidem (a representative Z-drug)

Adverse EventZolpidem (12.5 mg)Placebo
Headache Most frequent-
Anxiety Most frequent-
Somnolence Most frequent-
Dizziness 23.5% (in a study on children with ADHD)1.5% (in a study on children with ADHD)
Hallucinations 7.4% (in a study on children with ADHD)0% (in a study on children with ADHD)
Parasomnias (e.g., sleepwalking) Significantly associated with zolpidem use.-
Amnesia Significantly associated with zolpidem use.-

Data from a 6-month, randomized, double-blind, placebo-controlled study in patients with chronic primary insomnia, and a study in children with insomnia associated with ADHD.

Table 3: Adverse Event Profile of Benzodiazepines (Meta-analysis data)

Adverse EventBenzodiazepinesPlaceboOdds Ratio (95% CI)
Any Adverse Event Higher incidenceLower incidence1.8 (1.4 - 2.4)
Daytime Drowsiness More commonLess common-
Dizziness/Lightheadedness More commonLess common-
Cognitive Impairment Reported in several studies.--

Data from a meta-analysis of 45 randomized controlled trials.

Table 4: Adverse Event Profile of Diphenhydramine (a representative first-generation antihistamine)

Adverse EventDiphenhydramine (50 mg)Placebo
Daytime Drowsiness Associated with use.-
Fatigue Associated with use.-
Anticholinergic Effects (Dry Mouth, Blurred Vision, etc.) A known side effect profile.-
Cognitive Impairment (in older adults) A significant concern.-

Data from various clinical studies and reviews.

Experimental Protocols

The safety and tolerability of hypnotic agents are primarily assessed in randomized, double-blind, placebo-controlled clinical trials. Below are representative methodologies for this compound and first-generation sleep aids.

This compound: First-in-Human Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled study with two phases: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

  • Participants: Healthy adult subjects.

  • Intervention:

    • SAD phase: Single oral doses of this compound (ranging from 2 mg to 80 mg) or placebo.

    • MAD phase: Multiple oral doses of this compound (ranging from 10 mg to 60 mg) or placebo, administered for 7 consecutive days.

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Physical examinations.

    • Vital signs measurements.

    • 12-lead electrocardiograms (ECGs).

    • Clinical laboratory tests (hematology, blood chemistry, urinalysis).

  • Primary Endpoint: To assess the safety and tolerability of single and multiple ascending doses of this compound.

First-Generation Hypnotics: General Clinical Trial Protocol for Safety Assessment
  • Study Design: Typically a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients diagnosed with primary insomnia according to established criteria (e.g., DSM-IV).

  • Intervention: Nightly or as-needed administration of the active drug (e.g., zolpidem, a benzodiazepine, or diphenhydramine) or placebo for a predefined period (e.g., 4-24 weeks).

  • Safety Assessments:

    • Systematic collection of treatment-emergent adverse events (TEAEs) at each study visit.

    • Assessment of next-day residual effects using tools like the Digit Symbol Substitution Test (DSST) and subjective sleepiness scales.

    • Monitoring for withdrawal symptoms and rebound insomnia upon discontinuation of the drug.

    • Physical examinations, vital signs, and clinical laboratory tests.

  • Primary Safety Endpoints: Incidence and severity of TEAEs, incidence of serious adverse events (SAEs), and discontinuation rates due to AEs.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of this compound and first-generation sleep aids are illustrated below.

cluster_0 This compound (DORA) Pathway cluster_1 First-Generation Hypnotic Pathways cluster_1a GABAergic Pathway (Benzodiazepines/Z-drugs) cluster_1b Histaminergic Pathway (Antihistamines) Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R_OX2R OX1/OX2 Receptors Orexin_A_B->OX1R_OX2R Binds to Wake_Promoting_Neurons Wake-Promoting Neurons OX1R_OX2R->Wake_Promoting_Neurons Activates Arousal Arousal Wake_Promoting_Neurons->Arousal Promotes This compound This compound This compound->OX1R_OX2R Antagonizes GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Increases Cl- influx Sedation Sedation/Hypnosis Neuronal_Inhibition->Sedation Benzo_Z Benzodiazepines Z-drugs Benzo_Z->GABA_A_Receptor Positive Allosteric Modulation Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Antihistamine First-Gen Antihistamines Antihistamine->H1_Receptor Antagonizes

Caption: Signaling pathways of this compound vs. first-generation hypnotics.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a novel hypnotic agent compared to a standard-of-care first-generation hypnotic.

cluster_treatment Patient_Recruitment Patient Recruitment (Primary Insomnia Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Novel Hypnotic, e.g., this compound) Randomization->Group_A Group_B Group B (First-Gen Hypnotic, e.g., Zolpidem) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (e.g., 4-24 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Safety_Assessments Ongoing Safety Assessments - Adverse Event Monitoring - Vitals, ECGs, Labs - Next-day Functioning Tests Treatment_Period->Safety_Assessments Throughout End_of_Treatment End of Treatment Treatment_Period->End_of_Treatment Withdrawal_Assessment Withdrawal/Rebound Assessment End_of_Treatment->Withdrawal_Assessment Data_Analysis Data Analysis (Incidence of AEs, SAEs, Discontinuation Rates) Withdrawal_Assessment->Data_Analysis

Caption: Workflow for a comparative safety clinical trial of hypnotic agents.

Conclusion

The targeted mechanism of action of this compound on the orexin system offers a promising alternative to the broad CNS depressant effects of first-generation sleep aids. Early clinical data for this compound suggest a favorable safety and tolerability profile, with a potential reduction in next-day impairment, dependency, and other adverse events that have been long-standing concerns with benzodiazepines, Z-drugs, and first-generation antihistamines. As more data from late-stage clinical trials become available, a clearer picture of this compound's long-term safety will emerge, further informing its potential role in the management of insomnia. This guide underscores the importance of continued research and head-to-head comparative studies to fully elucidate the relative safety and efficacy of novel hypnotics.

References

A Comparative Guide to the In Vivo Efficacy of Fazamorexant and Zolpidem for Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of fazamorexant, a novel dual orexin receptor antagonist (DORA), and zolpidem, a widely prescribed GABA-A receptor agonist for the treatment of insomnia. While direct head-to-head clinical trial data for this compound against zolpidem is not yet publicly available, this guide leverages comprehensive data from clinical trials of other DORAs (lemborexant and seltorexant) against zolpidem to provide a robust comparative analysis of the two drug classes. This is supplemented with the available pharmacokinetic and pharmacodynamic data for this compound from its first-in-human study.

Executive Summary

This compound, a dual orexin receptor antagonist, represents a targeted approach to treating insomnia by regulating the sleep-wake cycle through the orexin system. This contrasts with zolpidem's mechanism, which enhances the inhibitory effects of GABA throughout the central nervous system. Clinical data from analogous DORAs suggest that this class of drugs offers significant improvements in both sleep onset and maintenance, with a potentially different side effect profile compared to zolpidem, particularly concerning next-day residual effects and sleep architecture. A phase III clinical trial of this compound has been completed, demonstrating rapid efficacy and a favorable safety profile, though specific quantitative data are pending publication.[1]

Mechanism of Action

The distinct mechanisms of action of this compound and zolpidem underpin their different effects on sleep and wakefulness.

This compound: As a dual orexin receptor antagonist (DORA), this compound blocks the binding of wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[2] This targeted inhibition of the orexin system, a key regulator of arousal, facilitates the transition to and maintenance of sleep.[2] This mechanism is thought to more closely mimic physiological sleep processes compared to broad sedative-hypnotics.[2]

Zolpidem: Zolpidem is a positive allosteric modulator of the GABA-A receptor, exhibiting a preferential binding to the α1 subunit.[3] By enhancing the effect of the inhibitory neurotransmitter GABA, zolpidem produces a sedative-hypnotic effect, leading to a decrease in the time to sleep onset.

cluster_0 This compound Signaling Pathway Orexin A & B Orexin A & B OX1R & OX2R OX1R & OX2R Orexin A & B->OX1R & OX2R binds to Wakefulness Wakefulness OX1R & OX2R->Wakefulness promotes This compound This compound This compound->OX1R & OX2R blocks

This compound's antagonistic action on orexin receptors.

cluster_1 Zolpidem Signaling Pathway GABA GABA GABA-A Receptor (α1) GABA-A Receptor (α1) GABA->GABA-A Receptor (α1) binds to Neuronal Inhibition (Sedation) Neuronal Inhibition (Sedation) GABA-A Receptor (α1)->Neuronal Inhibition (Sedation) increases Zolpidem Zolpidem Zolpidem->GABA-A Receptor (α1) enhances binding

Zolpidem's modulation of the GABA-A receptor.

Comparative In Vivo Efficacy Data

While direct comparative efficacy data for this compound versus zolpidem from a head-to-head trial is not yet available, data from the SUNRISE-1 trial (lemborexant vs. zolpidem) and a trial of seltorexant vs. zolpidem provide valuable insights into the performance of DORAs against zolpidem.

Sleep Onset and Maintenance

The following table summarizes key polysomnography (PSG) data from clinical trials comparing DORAs with zolpidem.

ParameterDrug/DoseChange from Baseline (vs. Placebo)Change from Baseline (vs. Zolpidem)Study
Latency to Persistent Sleep (LPS) Lemborexant 5mg-23.7 min-10.3 minSUNRISE-1
Lemborexant 10mg-28.1 min-13.1 minSUNRISE-1
Zolpidem ER 6.25mg-13.4 min-SUNRISE-1
Seltorexant 10mg-36%-JAMA Psychiatry
Seltorexant 20mg-49%-29% (Night 1)JAMA Psychiatry
Wake After Sleep Onset (WASO) Lemborexant 5mg-35.9 min-10.3 minSUNRISE-1
Lemborexant 10mg-40.5 min-14.9 minSUNRISE-1
Zolpidem ER 6.25mg-25.6 min-SUNRISE-1
Seltorexant 10mg-32% (WASO-6)-JAMA Psychiatry
Seltorexant 20mg-40% (WASO-6)-31% (Night 13, WASO-6)JAMA Psychiatry
Total Sleep Time (TST) Lemborexant 5mg+44.1 min+10.3 minSUNRISE-1
Lemborexant 10mg+56.9 min+23.1 minSUNRISE-1
Zolpidem ER 6.25mg+33.8 min-SUNRISE-1
Sleep Architecture

DORAs and zolpidem have different effects on the stages of sleep.

Sleep StageLemborexant (5mg/10mg) vs. Zolpidem ER 6.25mgStudy
REM Sleep Significantly greater increase from baseline.SUNRISE-1
N1 Sleep Significantly greater increase in minutes.SUNRISE-1
N2 Sleep No significant difference.SUNRISE-1
N3 Sleep (Slow-Wave Sleep) Significantly more minutes with Lemborexant 5mg at nights 29/30.SUNRISE-1

Pharmacokinetics

The pharmacokinetic profiles of this compound and zolpidem are key to understanding their onset of action and potential for next-day effects.

ParameterThis compoundZolpidem
Time to Peak (Tmax) 0.625 - 1.25 hours~1.6 hours (immediate release)
Elimination Half-life (t1/2) 1.91 - 3.68 hours~2.5 hours (immediate release)
Metabolism Information not availablePrimarily via CYP3A4

Safety and Tolerability

This compound: In a first-in-human study, this compound was well-tolerated at single doses up to 80 mg and multiple doses up to 60 mg. The most common treatment-emergent adverse events were drowsiness, lethargy, and dizziness, all of mild severity. No serious adverse events were reported. A Phase III trial also reported a favorable safety profile with no observed rebound insomnia or withdrawal symptoms upon discontinuation.

Zolpidem: Common side effects include drowsiness, dizziness, and headache. There is a risk of next-day impairment, complex sleep behaviors (e.g., sleep-walking), and potential for dependence and withdrawal symptoms.

Experimental Protocols

SUNRISE-1: Lemborexant vs. Zolpidem
  • Study Design: A global, randomized, double-blind, placebo- and active-comparator-controlled phase 3 study.

  • Participants: 1006 participants aged 55 years and older with insomnia disorder.

  • Interventions: Participants received placebo, zolpidem tartrate extended-release (6.25 mg), or lemborexant (5 mg or 10 mg) nightly for one month.

  • Primary Endpoint: Change from baseline in latency to persistent sleep (LPS) for lemborexant versus placebo, measured by polysomnography.

  • Key Secondary Endpoints: Changes from baseline in sleep efficiency (SE) and wake-after-sleep onset (WASO) compared with placebo, and WASO in the second half of the night compared with zolpidem.

Seltorexant vs. Zolpidem Trial
  • Study Design: A randomized, double-blind, active- and placebo-controlled, dose-finding polysomnography study.

  • Participants: 364 adults (aged 18-85 years) with insomnia disorder and no psychiatric comorbidity.

  • Interventions: Participants received nightly oral seltorexant (5 mg, 10 mg, or 20 mg), placebo, or zolpidem (5-10 mg) for 14 days.

  • Primary and Key Secondary Outcomes: Dose-response relationship of night 1 latency to persistent sleep (LPS) and wake after sleep onset over the first 6 hours (WASO-6).

This compound First-in-Human Study
  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (2-80 mg) and multiple-ascending dose (10-60 mg) study.

  • Participants: Healthy adult volunteers.

  • Assessments: Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC), safety, and pharmacodynamics (Stanford Sleepiness Scale).

cluster_0 Comparative Clinical Trial Workflow cluster_1 Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Baseline PSG Baseline PSG Randomization->Baseline PSG This compound/DORA This compound/DORA Zolpidem Zolpidem Placebo Placebo Treatment Period Treatment Period Baseline PSG->Treatment Period Follow-up PSG Follow-up PSG Treatment Period->Follow-up PSG Data Analysis Data Analysis Follow-up PSG->Data Analysis

A generalized workflow for comparative insomnia clinical trials.

Conclusion

This compound, as a dual orexin receptor antagonist, offers a targeted mechanism for the treatment of insomnia. While direct comparative efficacy data against zolpidem is awaited, extensive clinical evidence from other DORAs like lemborexant and seltorexant suggests that this class may offer advantages in both sleep onset and maintenance, as well as a more favorable profile regarding sleep architecture and potentially next-day residual effects. The "fast-on, fast-off" pharmacokinetic profile of this compound is promising for minimizing next-day impairment. As further data from the this compound Phase III program becomes publicly available, a more definitive comparison will be possible. For now, the existing data on DORAs versus zolpidem provides a strong foundation for understanding the potential clinical positioning of this compound.

References

Replicating Published Findings on Fazamorexant's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fazamorexant, a novel dual orexin receptor antagonist (DORA), with other sleep-promoting agents. It is designed to assist researchers in understanding and potentially replicating published findings by summarizing key quantitative data, outlining detailed experimental protocols for relevant assays, and visualizing the underlying biological pathways and workflows.

Introduction to this compound and the Orexin System

This compound (also known as YZJ-1139) is an investigational drug for the treatment of insomnia.[1][2] Its mechanism of action is the antagonism of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[3][4] The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is a central regulator of wakefulness.[4] By blocking the wake-promoting signals of orexins, DORAs like this compound facilitate the initiation and maintenance of sleep. This targeted approach differs from traditional hypnotic agents, such as benzodiazepines and "Z-drugs," which potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Comparative In Vitro Potency

A key aspect of understanding a drug's mechanism is its potency at its molecular targets. Preclinical in vitro studies have demonstrated that this compound is a potent antagonist of both OX1 and OX2 receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compared to Suvorexant, the first approved DORA.

CompoundOX1R IC50 (nM)OX2R IC50 (nM)Data Source
This compound 3241
Suvorexant 147126

Lower IC50 values indicate greater potency.

Signaling Pathway of Orexin and Antagonism by this compound

The binding of orexin-A or orexin-B to their G-protein coupled receptors (GPCRs), OX1R and OX2R, initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. This is primarily thought to occur through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. This compound, by competitively binding to these receptors, blocks this signaling cascade.

G cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R OX2R OX2R Orexin-A / Orexin-B->OX2R Gq11 Gq/11 OX1R->Gq11 OX2R->Gq11 PLC PLC Gq11->PLC Wakefulness Wakefulness Promotion PLC->Wakefulness This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Orexin signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. While the specific, step-by-step protocols for the preclinical evaluation of this compound are not fully detailed in the currently available public literature, this section provides methodologies for key experiments typically used in the development of DORAs, based on published research in the field.

In Vitro Functional Antagonism Assay (Calcium Flux)

This assay is commonly used to determine the potency of an orexin receptor antagonist by measuring its ability to inhibit the increase in intracellular calcium triggered by an orexin agonist.

Objective: To determine the IC50 value of a test compound (e.g., this compound) at OX1R and OX2R.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS).

  • HEPES buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Indo-1 AM).

  • Orexin-A (agonist).

  • Test compound (e.g., this compound).

  • Ionomycin (positive control).

  • EGTA (negative control).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence microplate reader (e.g., FLIPR).

Procedure:

  • Cell Culture: Culture CHO-OX1R and CHO-OX2R cells in appropriate medium supplemented with FBS until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye in a buffer solution for approximately 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound and the agonist (Orexin-A).

  • Assay:

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations to the wells and incubate for a predetermined period.

    • Add the agonist (Orexin-A) to stimulate the receptors and measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist response against the concentration of the test compound.

G start Start cell_culture Culture CHO-OX1R/OX2R cells start->cell_culture plate_cells Plate cells in 96/384-well plates cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading compound_prep Prepare serial dilutions of This compound and Orexin-A dye_loading->compound_prep assay Perform fluorescence reading: 1. Baseline 2. Add this compound 3. Add Orexin-A compound_prep->assay data_analysis Analyze data and calculate IC50 assay->data_analysis end End data_analysis->end

Workflow for an in vitro calcium flux assay.
In Vivo Sleep Study in Rodents

Animal models are essential for evaluating the in vivo efficacy of sleep-promoting drugs. Electroencephalography (EEG) is used to monitor brain activity and determine sleep-wake states.

Objective: To assess the effect of a test compound on sleep architecture in a rodent model of insomnia.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical instruments for implanting EEG and electromyography (EMG) electrodes.

  • EEG/EMG telemetry system.

  • Data acquisition and analysis software.

  • Test compound (e.g., this compound).

  • Vehicle control.

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals under anesthesia to allow for chronic monitoring of brain activity and muscle tone. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the animals to the recording chambers and procedures.

  • Baseline Recording: Record baseline sleep-wake data for at least 24 hours before drug administration.

  • Drug Administration: Administer the test compound or vehicle orally at the beginning of the animals' active phase (dark period for nocturnal rodents).

  • Data Recording: Continuously record EEG and EMG data for a specified period (e.g., 6-24 hours) post-dosing.

  • Data Analysis: Score the recorded data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze changes in sleep latency, total sleep time, and the duration and number of sleep/wake bouts.

Clinical Pharmacokinetics of this compound

The first-in-human Phase I study of this compound provided key pharmacokinetic data in healthy subjects. This information is critical for understanding the drug's absorption, distribution, metabolism, and excretion profile.

ParameterSingle Ascending Dose (2-80 mg)Multiple Ascending Dose (10-60 mg)Data Source
Tmax (median, h) 0.625 - 1.250.63 - 1.00
t1/2 (mean, h) 1.91 - 3.682.41 - 3.07
Cmax (mean, ng/mL) 155 (at 2 mg) - 1970 (at 80 mg)688 (at 10 mg) - 2200 (at 60 mg)
AUC0-t Dose-dependent increaseDose-dependent increase

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve.

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

Comparative Clinical Efficacy of DORAs

While head-to-head clinical trials of this compound against other DORAs are not yet published, data from separate Phase III trials and meta-analyses provide a basis for comparison of the DORA class with placebo.

DrugKey Efficacy FindingsData Source
This compound Phase III results showed significant improvements in sleep efficiency, time to fall asleep, and decreased nighttime awakenings.
Suvorexant Significantly improved subjective total sleep time and time to sleep onset compared to placebo.
Lemborexant Demonstrated significant improvements in sleep onset and maintenance compared to placebo.
Daridorexant Showed significant improvements in sleep onset, sleep maintenance, and self-reported total sleep time.

Conclusion

This compound is a potent dual orexin receptor antagonist with a pharmacokinetic profile that supports its development as a treatment for insomnia. Its mechanism of action, shared with other approved DORAs, represents a targeted approach to promoting sleep by inhibiting the wake-promoting orexin system. The provided data and generalized experimental protocols offer a framework for researchers to understand and potentially replicate the foundational findings related to this compound's mechanism. It is important to note that the detailed, specific protocols for this compound's preclinical studies have not been made publicly available. Further publication of these detailed methodologies will be essential for a complete and independent replication of the initial findings.

References

Safety Operating Guide

Navigating the Disposal of Fazamorexant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the novel orexin receptor antagonist, Fazamorexant, this guide outlines procedural, step-by-step instructions to ensure safe handling and environmental compliance in a research setting.

Core Principles for Chemical Waste Management

Researchers, scientists, and drug development professionals handling this compound should adhere to the following fundamental principles for chemical waste:

  • Treat as Hazardous: In the absence of specific data to the contrary, any new or uncharacterized compound should be managed as hazardous waste.

  • Segregation is Key: Never mix incompatible waste streams. While this compound's specific incompatibilities are not documented publicly, it is prudent to collect it in a dedicated waste container.

  • Proper Containment: Utilize appropriate, chemically resistant containers for waste accumulation. The original manufacturer's container, if empty, can be a suitable option.

  • Clear Labeling: All waste containers must be accurately and clearly labeled to prevent accidental mixing and to ensure proper handling by environmental health and safety (EHS) personnel.

  • Designated Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

Procedural Guide for the Disposal of this compound

This section provides a step-by-step protocol for the safe disposal of this compound in solid form and in solution.

Step 1: Waste Identification and Segregation
  • Initial Assessment: Determine the physical state of the this compound waste (solid or liquid solution).

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed. It is recommended to maintain a separate waste container specifically for this compound and related materials (e.g., contaminated personal protective equipment).

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • For solid this compound, a securely sealed wide-mouth container is suitable.

    • For solutions of this compound, use a sealable, chemical-resistant bottle (e.g., glass or polyethylene). Ensure the container is compatible with the solvent used.

    • All containers must be in good condition with no leaks or cracks.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container. These are typically provided by your institution's EHS department.

    • Complete the label with the following information:

      • Generator/Principal Investigator: Name of the responsible researcher.

      • Chemical Contents: List the full chemical name, "this compound." If in solution, also list the solvent(s) and their approximate concentrations. Avoid using abbreviations or chemical formulas.

      • Hazards: Indicate "Toxic" and any other potential hazards based on available information or the solvent's properties (e.g., "Flammable" for ethanol solutions). If the hazards are not fully known, this should be noted.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel and near the point of generation.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential spills or leaks.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill waste containers. It is best practice to prepare for disposal when the container is about three-quarters full.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through an online request form submitted to the EHS office.

  • Provide Documentation: Be prepared to provide any available safety information on this compound to the EHS personnel.

Disposal of Empty this compound Containers

An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve this compound.

  • Collect Rinsate: The rinsate (the solvent from rinsing) is now considered hazardous waste and must be collected in an appropriate hazardous waste container.

  • Deface Label: Completely remove or deface the original label on the empty container.

  • Dispose of Container: The triple-rinsed and defaced container can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fazamorexant_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Accumulation cluster_disposal Final Disposal start This compound Waste Generated identify_state Identify Physical State (Solid or Liquid) start->identify_state select_container Select Compatible Waste Container identify_state->select_container label_container Affix 'Hazardous Waste' Label & Fill Out Completely select_container->label_container place_in_saa Place in Designated Satellite Accumulation Area (SAA) label_container->place_in_saa secondary_containment Use Secondary Containment place_in_saa->secondary_containment monitor_full Monitor Container Fill Level (Request pickup at ~75% full) secondary_containment->monitor_full request_pickup Submit Waste Pickup Request to EHS Office monitor_full->request_pickup disposed Waste Collected by EHS for Final Disposal request_pickup->disposed

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general procedures for the disposal of a novel research chemical. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS), when available, for definitive instructions.

Personal protective equipment for handling Fazamorexant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this document's creation, a specific Safety Data Sheet (SDS) for Fazamorexant has not been publicly disclosed. The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds in a laboratory setting.[1] All personnel must conduct a thorough, compound-specific risk assessment before beginning any work.

This compound is a potent dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia.[2] As with any pharmacologically active research compound, it must be handled with care to minimize occupational exposure. The following provides essential safety protocols, operational plans, and disposal guidelines for researchers, scientists, and drug development professionals.

Risk Assessment and Hazard Control

Before handling this compound, a comprehensive risk assessment is mandatory. The primary hazards are inhalation of airborne powder and dermal absorption. Engineering controls are the most effective means of protection. All procedures involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation risk.[3][4]

Personal Protective Equipment (PPE)

The appropriate PPE creates a critical barrier between the researcher and the compound.[5] The following table outlines the minimum recommended PPE for handling this compound. For tasks with a higher risk of spills or aerosol generation, enhanced protection is necessary.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport Lab CoatSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsNot typically required
Weighing & Aliquoting (Solid) Disposable Lab Coat or GownDouble Pair Nitrile GlovesChemical Splash Goggles & Face ShieldRecommended (e.g., N95) if not in a contained, ventilated enclosure
Solution Preparation Lab CoatDouble Pair Nitrile GlovesChemical Splash GogglesNot required if performed in a chemical fume hood
General Lab Work (Dilute Solutions) Lab CoatSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsNot typically required

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow ensures that safety is maintained throughout the handling process.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Assemble all necessary equipment (spatulas, vials, solvents, vortexer) and waste containers before retrieving the compound.

    • Ensure a chemical spill kit is readily accessible.

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Compound Handling:

    • Weighing: Use a ventilated balance enclosure or perform weighing within a chemical fume hood on a tared weigh paper or in a vial. Handle the solid compound gently to prevent it from becoming airborne.

    • Solution Preparation: Slowly add solvent to the solid to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve the compound. Keep all containers sealed when not in use.

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the designated work area, balance, and any equipment with an appropriate cleaning solvent (e.g., 70% ethanol), followed by a validated cleaning agent if available.

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Disposable items should be immediately placed in the designated hazardous waste container.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

G Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase prep1 Designate Handling Area prep2 Assemble Equipment & Waste prep1->prep2 prep3 Verify Spill Kit Accessibility prep2->prep3 exec1 Don PPE prep3->exec1 exec2 Weigh Compound in Containment exec1->exec2 exec3 Prepare Solution exec2->exec3 post1 Decontaminate Surfaces exec3->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Figure 1: Safe Handling Workflow for this compound

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste. Do not dispose of this material in standard trash or down the drain.

Waste Type Container Disposal Method
Contaminated Solid Waste (Gloves, gowns, weigh paper, etc.)Labeled, sealed, puncture-resistant hazardous waste container (e.g., yellow bag in a rigid container).High-temperature incineration via a licensed hazardous waste contractor.
Unused/Expired Compound Original vial, placed inside a labeled, sealed hazardous waste container.High-temperature incineration via a licensed hazardous waste contractor.
Contaminated Liquid Waste (Solvents, rinse aid, etc.)Labeled, sealed, compatible solvent waste container.Collection and disposal by a licensed hazardous waste contractor.
Contaminated Sharps (Needles, syringes)Labeled, puncture-proof sharps container.Autoclaving followed by incineration, or direct incineration, per institutional guidelines.

Table 2: Disposal Guidelines for this compound-Related Waste.

Mechanism of Action: Orexin Receptor Antagonism

This compound functions by blocking the signaling of orexin neuropeptides (Orexin-A and Orexin-B). These neuropeptides are produced in the hypothalamus and play a critical role in promoting wakefulness by binding to two G-protein coupled receptors (GPCRs): OX1R and OX2R. By antagonizing both receptors, this compound reduces the downstream arousal signals, thereby facilitating the onset and maintenance of sleep.

G Figure 2: this compound Mechanism of Action cluster_input Figure 2: this compound Mechanism of Action cluster_receptor Figure 2: this compound Mechanism of Action cluster_antagonist Figure 2: this compound Mechanism of Action cluster_downstream Figure 2: this compound Mechanism of Action orexin_A Orexin-A OX1R OX1 Receptor orexin_A->OX1R OX2R OX2 Receptor orexin_A->OX2R orexin_B Orexin-B orexin_B->OX2R g_protein G-Protein Activation (Gq, Gi/o) OX1R->g_protein Activates OX2R->g_protein Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks wakefulness Wakefulness Promotion g_protein->wakefulness Leads to

Figure 2: this compound Mechanism of Action

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.